molecular formula C9H19NO2 B1611232 Ethyl 3-aminoheptanoate CAS No. 78221-22-4

Ethyl 3-aminoheptanoate

Cat. No.: B1611232
CAS No.: 78221-22-4
M. Wt: 173.25 g/mol
InChI Key: JNGBZUJKBCAYEA-UHFFFAOYSA-N
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Description

Ethyl 3-aminoheptanoate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGBZUJKBCAYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505656
Record name Ethyl 3-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78221-22-4
Record name Ethyl 3-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of Ethyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-aminoheptanoate is a β-amino ester, a class of compounds of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As precursors and intermediates, their structural integrity is paramount for the desired reactivity and biological activity in downstream applications, such as in the synthesis of polymers for gene delivery or as components in prodrugs.[2][3] The presence of a chiral center at the C3 position also introduces the complexity of stereoisomerism, making rigorous analytical characterization essential, particularly in pharmaceutical development where enantiomers can exhibit different pharmacological effects.[4]

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships behind the analytical observations. We will explore the core spectroscopic and chromatographic techniques required for an unambiguous confirmation of its molecular structure, assessment of its purity, and resolution of its enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum reveals not only the different types of protons in a molecule but also their proximity to one another through spin-spin coupling. For this compound, we anticipate distinct signals for the ethyl ester group, the aliphatic chain, and the protons near the influential amino group. The integration of these signals confirms the number of protons in each environment.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shift (δ = 0.00 ppm).[5]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6] Standard acquisition parameters include a 30-degree pulse and a sufficient relaxation delay to ensure accurate integration.

  • Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Causality:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~4.12Quartet (q)2H-OCH₂ CH₃The methylene protons of the ethyl ester are deshielded by the adjacent electronegative oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
~3.10Multiplet (m)1H-CH (NH₂)The proton on the carbon bearing the amino group (the chiral center) is deshielded by the electronegative nitrogen. Its signal will be a complex multiplet due to coupling with adjacent methylene protons.
~2.40Multiplet (m)2H-CH₂ C(=O)O-These methylene protons are alpha to the carbonyl group, which withdraws electron density, causing a downfield shift.
~1.65Broad Singlet (br s)2H-NH₂ The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and chemical exchange.
~1.45Multiplet (m)2H-CH(CH₂ )CH₂CH₂CH₃Protons on the aliphatic chain, adjacent to the chiral center.
~1.30Multiplet (m)4H-CH₂(CH₂)₂CH₃Standard aliphatic protons, appearing in the typical upfield region.
~1.25Triplet (t)3H-OCH₂CH₃ The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.
~0.90Triplet (t)3H-CH₂CH₃ The terminal methyl group of the heptanoate chain, appearing as a triplet due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

Expertise & Experience: Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like O and N) and those in carbonyl groups appearing significantly downfield.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. The ¹³C spectrum is acquired with broadband proton decoupling to produce a spectrum with single lines for each unique carbon atom, simplifying interpretation and improving the signal-to-noise ratio.[5]

Data Interpretation and Causality:

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Chemical Shift
~172.5C =O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears far downfield.
~60.5-OC H₂CH₃The carbon of the ethyl ester attached to oxygen is shifted downfield due to the oxygen's electronegativity.
~51.0-C H(NH₂)The carbon atom bonded to the nitrogen of the amino group is deshielded.
~41.5-C H₂C(=O)O-The carbon alpha to the ester carbonyl group.
~36.5-CH(C H₂)CH₂CH₂CH₃Aliphatic carbon adjacent to the chiral center.
~29.0-CH₂C H₂CH₂CH₃Aliphatic methylene carbon.
~22.5-CH₂CH₂C H₂CH₃Aliphatic methylene carbon.
~14.2-OCH₂C H₃The terminal methyl carbon of the ethyl ester group.
~14.0-CH₂C H₃The terminal methyl carbon of the heptanoate chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expertise & Experience: For this compound, Electron Ionization (EI) would generate a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation pattern is predictable, with characteristic cleavages occurring at the weakest bonds and leading to the formation of stable carbocations. Key fragmentation points are expected alpha to the amine (α-cleavage) and adjacent to the ester functional group.[7]

Experimental Protocol:

  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC-MS) system, which ensures the analysis of a pure compound.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Interpretation and Causality:

  • Molecular Ion (M⁺˙): The molecular formula is C₉H₁₉NO₂. The expected molecular weight is 173.25 g/mol .[8] The mass spectrum should show a molecular ion peak at m/z = 173. The odd molecular weight is consistent with the presence of a single nitrogen atom, according to the Nitrogen Rule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide an exact mass measurement (e.g., 173.1416 for [M+H]⁺), which can be used to confirm the elemental composition C₉H₁₉NO₂.[8]

  • Key Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues. Common fragments for β-amino esters include:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. This would result in the loss of a butyl radical (•C₄H₉) to form a stable iminium ion at m/z = 102.

    • Ester Fragmentation: Cleavage adjacent to the ester carbonyl can lead to the loss of the ethoxy group (•OCH₂CH₃), resulting in an acylium ion at m/z = 128.[7] Another common pathway is the loss of ethyl formate via McLafferty rearrangement if sterically feasible, though α-cleavage is often more prominent.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Experience: The IR spectrum of this compound will be characterized by the distinct absorption bands of the amine (N-H), the ester (C=O and C-O), and the alkyl (C-H) groups. The absence of other characteristic bands (like a broad O-H stretch for a carboxylic acid) further confirms the structure.[9]

Experimental Protocol:

  • Sample Preparation: As the compound is likely a liquid, a neat spectrum is easily obtained. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]

  • Background Scan: A background spectrum of the empty salt plates is recorded.

  • Sample Scan: The sample is placed in the spectrometer, and the IR spectrum is acquired, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted by the instrument's software.

Data Interpretation and Causality:

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupIntensity
3380 - 3300N-H StretchPrimary Amine (-NH₂)Medium (two bands)
2960 - 2850C-H StretchAlkyl (sp³ C-H)Strong
1735C=O StretchEster (-C(=O)O-)Strong, Sharp
1650 - 1580N-H BendPrimary Amine (-NH₂)Medium
1250 - 1150C-O StretchEster (-C-O-)Strong

Table 3: Characteristic IR Absorption Bands for this compound. [10][11]

Chromatographic Analysis: Purity Assessment and Chiral Separation

Before concluding structural elucidation, it is crucial to ensure the sample's purity. Furthermore, due to the chiral center at C3, separating and analyzing the enantiomers is a critical step, especially for pharmaceutical applications.[12]

Expertise & Experience: Gas Chromatography (GC) is well-suited for assessing the purity of volatile compounds like this compound.[13] For separating the enantiomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the method of choice.[14][15] Polysaccharide-based CSPs are often effective for separating chiral amines and their derivatives.[4]

Purity Assessment by Gas Chromatography (GC)

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[16]

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C) to ensure elution of all components.

  • Analysis: A single, sharp peak in the resulting chromatogram indicates a high degree of purity. The peak's area percentage can be used for quantification.

Chiral Separation by HPLC/SFC

Experimental Protocol:

  • Instrumentation: An HPLC or SFC system with a UV or MS detector.

  • Column: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak series).

  • Mobile Phase Development (HPLC): Start with a mobile phase like hexane/isopropanol or hexane/ethanol. Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often used to improve peak shape for amines.[14]

  • Mobile Phase Development (SFC): Use supercritical CO₂ with a co-solvent like methanol. Additives are also commonly employed to achieve separation.[14]

  • Analysis: An optimized method should show two baseline-resolved peaks corresponding to the two enantiomers of this compound.

G start Synthesized Sample (this compound) gc GC-FID Analysis start->gc hplc Chiral HPLC/SFC Analysis start->hplc pure Purity > 99%? gc->pure enantiomers Enantiomers Resolved? hplc->enantiomers pass_purity Proceed to Spectroscopy pure->pass_purity Yes fail_purity Purify Sample pure->fail_purity No pass_chiral Quantify Enantiomeric Excess (ee) enantiomers->pass_chiral Yes fail_chiral Optimize Chiral Method enantiomers->fail_chiral No

Caption: Workflow for chromatographic purity and chiral analysis.

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of complementary data from multiple analytical methods.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework and the connectivity of the atoms.

  • Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

  • Infrared spectroscopy rapidly verifies the presence of the key amine and ester functional groups.

  • Chromatography validates the purity of the analyzed sample and provides the means to resolve and quantify its stereoisomers.

Together, these self-validating systems provide an unambiguous and robust confirmation of the molecule's identity, a critical requirement for its application in research and development.

G cluster_input Sample cluster_analysis Analytical Techniques cluster_data Information Obtained sample This compound nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spec (MS, HRMS) sample->ms ir Infrared (IR) sample->ir chrom Chromatography (GC, HPLC) sample->chrom nmr_data C-H Framework & Connectivity nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data ir_data Functional Groups ir->ir_data chrom_data Purity & Chirality chrom->chrom_data conclusion Unambiguous Structural Confirmation nmr_data->conclusion ms_data->conclusion ir_data->conclusion chrom_data->conclusion

Caption: Overall workflow for the structural elucidation of this compound.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Aminoheptanoate (CAS 78221-22-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 78221-22-4), a beta-amino acid ester. While experimental data for this specific molecule is limited in publicly available literature, this document leverages data from structurally related analogs and established chemical principles to offer a detailed exploration of its physicochemical properties, analytical characterization, potential synthetic routes, and prospective biological significance. This guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and practical methodologies for working with this and similar compounds.

Introduction: The Significance of β-Amino Acid Esters

β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development.[1] Unlike their alpha-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess a more flexible backbone. This structural distinction imparts unique conformational properties and, critically, resistance to proteolytic degradation. Consequently, peptides and other molecules incorporating β-amino acids often exhibit enhanced metabolic stability and prolonged biological activity.[1]

This compound belongs to this promising class of molecules. As an ester, it may also function as a prodrug, potentially improving the bioavailability of a parent β-amino acid.[2] This guide will delve into the technical aspects of this compound, providing a framework for its synthesis and characterization.

Physicochemical Properties of this compound

While experimental data is scarce, computational models provide valuable insights into the physicochemical properties of this compound.[3]

PropertyValue (Computed)Source
Molecular Formula C9H19NO2PubChem[3]
Molecular Weight 173.25 g/mol PubChem[3]
XLogP3 1.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 7PubChem[3]
Exact Mass 173.141578849 DaPubChem[3]
Topological Polar Surface Area 52.3 ŲPubChem[3]

Analytical Characterization

The structural elucidation of a novel or sparsely studied compound like this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Predicted chemical shifts for this compound in CDCl₃ are presented below.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.15Quartet (q)2H-OCH₂ CH₃
~ 3.30Multiplet (m)1H-CH (NH₂)CH₂-
~ 2.40Multiplet (m)2H-CH(CH₂ )C(=O)-
~ 1.40 - 1.60Multiplet (m)2H-CH₂ CH₂CH₂CH₃
~ 1.25 - 1.40Multiplet (m)4H-CH₂CH₂CH₂ CH₃
~ 1.25Triplet (t)3H-OCH₂CH₃
~ 0.90Triplet (t)3H-CH₂CH₂CH₂CH₃
(broad)Singlet (s)2H-NH₂

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~ 172C =O (Ester)
~ 60-OC H₂CH₃
~ 50-C H(NH₂)CH₂-
~ 40-CH(C H₂)C(=O)-
~ 35-C H₂CH₂CH₂CH₃
~ 29-CH₂C H₂CH₂CH₃
~ 22-CH₂CH₂C H₂CH₃
~ 14-OCH₂C H₃
~ 14-CH₂CH₂CH₂C H₃
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (10-20 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Insert the tube into the spectrometer.

  • Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire the ¹H spectrum using a standard pulse program.

  • Acquire the ¹³C spectrum, typically with proton decoupling.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H spectrum and assign the peaks in both spectra to the corresponding nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (amine)
2960 - 2850StrongC-H stretch (alkane)
~ 1735StrongC=O stretch (ester)
~ 1600MediumN-H bend (amine)
~ 1200 - 1100StrongC-O stretch (ester)
Experimental Protocol: IR Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

Procedure:

  • Ensure the salt plates are clean and dry.

  • Place a small drop of the liquid sample on one salt plate.

  • Carefully place the second salt plate on top to create a thin film.

  • Place the plates in the spectrometer's sample holder.

  • Acquire a background spectrum.

  • Acquire the sample spectrum.

  • The instrument software will generate the final spectrum, which should be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
173[M]⁺ (Molecular ion)
128[M - OCH₂CH₃]⁺
100[M - COOCH₂CH₃]⁺
86[CH(NH₂)CH₂COOCH₂CH₃]⁺ fragment
74McLafferty rearrangement fragment
Experimental Protocol: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent.

  • Inject the solution into the GC-MS system. The GC will separate the sample from any volatile impurities.

  • The separated compound will enter the mass spectrometer, where it will be ionized (e.g., by electron impact).

  • The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

  • The detector will record the abundance of each ion, generating a mass spectrum.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis of this compound

A common method for the synthesis of β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester. A plausible synthetic route for this compound would involve the reaction of ammonia with ethyl hept-2-enoate.

Proposed Synthetic Workflow

reagent1 Ethyl hept-2-enoate reaction Aza-Michael Addition reagent1->reaction reagent2 Ammonia (in Ethanol) reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound via aza-Michael addition.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Ethyl hept-2-enoate

  • Ammonia solution (e.g., 7N in methanol or ethanol)

  • Reaction vessel with a stirrer

  • Solvent for workup (e.g., ethyl acetate)

  • Aqueous solutions for washing (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography or distillation apparatus)

Procedure:

  • In a suitable reaction vessel, dissolve ethyl hept-2-enoate in an excess of the ammonia solution in ethanol.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of β-amino acids and their derivatives are known to have diverse pharmacological effects, including hypoglycemic, antifungal, and insecticidal properties.[1] They are also key components in the synthesis of various pharmaceuticals.[1]

Many biologically active small molecules exert their effects by modulating cellular signaling pathways. For instance, some small molecule drugs act as inhibitors or activators of key enzymes like kinases or G-protein coupled receptors (GPCRs).

Generalized Signaling Pathway

ligand Bioactive Molecule (e.g., β-amino ester derivative) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

References

Spectroscopic Data of Ethyl 3-Aminoheptanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-aminoheptanoate is a β-amino ester of significant interest in synthetic organic chemistry and drug development. As a versatile building block, its structural confirmation and purity assessment are paramount for its successful application in complex molecular syntheses. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to elucidate its molecular structure and identify functional groups.

This technical guide offers an in-depth analysis of the predicted spectroscopic data for this compound. The information presented herein is synthesized from established principles of spectroscopy and data from analogous compounds, providing a robust framework for the characterization of this molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling confident identification and utilization of this compound in their work.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound, including the primary amine, the ester functional group, and the aliphatic chain, each give rise to characteristic signals in their respective spectroscopic analyses. A systematic approach to acquiring and interpreting this data is crucial for unambiguous structural confirmation.

Spectroscopic Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structural Confirmation Sample This compound (Liquid Sample) NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Dissolve in CDCl₃ IR Infrared Spectroscopy Sample->IR Neat liquid film MS Mass Spectrometry Sample->MS Vaporize & Ionize NMR_Data Chemical Shifts (δ) Multiplicity Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) (N-H, C=O, C-O stretches) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in the molecule, as well as their connectivity. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.12Quartet (q)2H-OCH₂ CH₃
~ 3.30Multiplet (m)1H-CH (NH₂)CH₂-
~ 2.40Multiplet (m)2H-CH₂CH₂ C(=O)O-
~ 1.60Broad Singlet2H-NH₂
~ 1.45Multiplet (m)2H-CH(NH₂)CH₂ CH₂-
~ 1.25-1.35Multiplet (m)4H-CH₂CH₂CH₂ CH₃
~ 1.25Triplet (t)3H-OCH₂CH₃
~ 0.90Triplet (t)3H-CH₂CH₂CH₂CH₃

Interpretation:

  • Ethyl Ester Group: The quartet at approximately 4.12 ppm is characteristic of the methylene protons (-OCH₂ CH₃) adjacent to the ester oxygen, split by the neighboring methyl protons. The corresponding methyl protons (-OCH₂CH₃ ) appear as a triplet around 1.25 ppm.

  • Aliphatic Chain: The terminal methyl group of the heptanoate chain (-CH₂CH₂CH₂CH₃ ) is expected to resonate as a triplet at approximately 0.90 ppm. The methylene groups within the chain will appear as complex multiplets in the 1.25-1.35 ppm region.

  • Chiral Center and Adjacent Methylene: The proton on the chiral carbon (-CH (NH₂)-) is anticipated to be a multiplet around 3.30 ppm due to coupling with the adjacent methylene protons. The methylene protons alpha to the carbonyl group (-CH₂ C(=O)O-) are expected around 2.40 ppm.

  • Amine Protons: The two protons of the primary amine (-NH₂ ) will likely appear as a broad singlet around 1.60 ppm. The chemical shift of these protons can be variable and is influenced by solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will show a distinct peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 172.5C =O (Ester)
~ 60.5-OC H₂CH₃
~ 51.0-C H(NH₂) -
~ 41.0-C H₂C(=O)O-
~ 36.5-CH(NH₂) C H₂CH₂-
~ 29.0-CH₂C H₂CH₂CH₃
~ 22.5-CH₂CH₂C H₂CH₃
~ 14.2-OCH₂C H₃
~ 14.0-CH₂CH₂CH₂C H₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most downfield signal, expected around 172.5 ppm.[1]

  • Oxygenated Carbons: The carbon of the ethoxy group bonded to the oxygen (-OC H₂CH₃) will appear around 60.5 ppm.[1]

  • Carbon Bearing the Amino Group: The chiral carbon attached to the nitrogen (-C H(NH₂)-) is predicted to be around 51.0 ppm.[1]

  • Aliphatic Carbons: The remaining methylene and methyl carbons of the aliphatic chain and the ethyl group will resonate in the upfield region (14.0 - 41.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3380 - 3300N-H stretch (asymmetric and symmetric)Primary Amine
2960 - 2850C-H stretchAliphatic
~ 1735C=O stretchEster
~ 1600N-H bend (scissoring)Primary Amine
1250 - 1150C-O stretchEster
~ 1100C-N stretchAliphatic Amine

Interpretation:

  • N-H Vibrations: The presence of a primary amine will be indicated by two medium intensity bands in the 3380-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3][4] A bending vibration for the N-H bond is also expected around 1600 cm⁻¹.[2]

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[2][5]

  • C-H Stretch: Multiple bands in the 2960-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the aliphatic chain.

  • C-O and C-N Stretches: The C-O stretching vibration of the ester will appear as a strong band in the 1250-1150 cm⁻¹ region.[5] The C-N stretch is expected to be a weaker band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₉H₁₉NO₂), the molecular weight is 173.25 g/mol .[6]

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak at m/z = 173, corresponding to the intact molecule with one electron removed, may be observed. Due to the presence of a nitrogen atom, this will be an odd-numbered mass, consistent with the Nitrogen Rule.[7]

  • Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation for esters is the loss of the alkoxy group. This would result in a fragment at m/z = 128 (M - 45).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[7] This could lead to a fragment at m/z = 86, corresponding to [CH(NH₂)CH₂CH₂CH₂CH₃]⁺.

  • Cleavage adjacent to the Carbonyl Group: Fragmentation can also occur at the C-C bond alpha to the carbonyl group, which could lead to various smaller fragments.

MS_Fragmentation cluster_frags Key Fragments M [C₉H₁₉NO₂]⁺˙ m/z = 173 F1 [C₇H₁₄NO]⁺ m/z = 128 M->F1 - •OCH₂CH₃ F2 [C₅H₁₂N]⁺ m/z = 86 M->F2 - •CH₂COOCH₂CH₃

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and invert several times to ensure a homogenous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with 16-32 scans.

    • For ¹³C NMR, acquire the spectrum with proton decoupling, typically requiring a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid Film):

    • Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Setup and Data Acquisition:

    • Perform a background scan with the empty salt plates in the beam path.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization:

    • Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and complementary dataset for the unambiguous structural elucidation of this compound. By carefully analyzing the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined in this guide, researchers can confidently verify the identity and purity of their synthesized or acquired material. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This foundational spectroscopic knowledge is critical for advancing research and development in fields that utilize β-amino esters as key synthetic intermediates.

References

"novel synthetic routes to Ethyl 3-aminoheptanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Novel Synthetic Routes for Ethyl 3-aminoheptanoate

Abstract

This compound is a valuable β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development due to its role as a precursor to β-peptides, bioactive molecules, and various pharmaceutical agents.[1][2][3] The development of efficient, scalable, and stereocontrolled synthetic routes to this compound is a critical objective for chemical researchers. This technical guide provides a comprehensive analysis of established and novel synthetic strategies for this compound, moving beyond simple procedural outlines to delve into the mechanistic rationale and practical considerations that guide modern synthetic chemistry. We will explore key methodologies including direct reductive amination, classical rearrangement reactions, and modern asymmetric approaches, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical bond disconnections, each suggesting a distinct forward-synthetic strategy. The primary disconnections are the C-N bond and the Cα-Cβ bond, leading to three principal synthetic paradigms: formation of the C-N bond via a carbonyl precursor, construction of the carbon skeleton with a pre-installed nitrogen functionality, and rearrangement reactions that form the amine from a carboxylic acid derivative.

G cluster_target Target Molecule cluster_strategies Synthetic Strategies cluster_precursors Key Precursors Target This compound ReductiveAmination Reductive Amination Target->ReductiveAmination C-N bond Rearrangement Rearrangement Reactions (Curtius, Hofmann, etc.) Target->Rearrangement C-N bond via C1 loss ConjugateAddition Conjugate Addition (Aza-Michael) Target->ConjugateAddition C-N bond Asymmetric Asymmetric Synthesis Target->Asymmetric Stereocontrol KetoEster Ethyl 3-oxoheptanoate ReductiveAmination->KetoEster CarboxylicAcidDeriv Succinamic acid derivative Rearrangement->CarboxylicAcidDeriv UnsaturatedEster Ethyl hept-2-enoate ConjugateAddition->UnsaturatedEster ChiralEnamine (Z)-Ethyl 3-(butylamino)hept-2-enoate Asymmetric->ChiralEnamine

Caption: Retrosynthetic analysis of this compound.

The Reductive Amination Pathway: A Direct and Efficient Route

The most direct and widely adopted strategy for synthesizing β-amino esters is the reductive amination of the corresponding β-keto ester.[4][5][6] This two-stage approach first involves the synthesis of Ethyl 3-oxoheptanoate, followed by its conversion to the target amine.

Synthesis of the β-Keto Ester Precursor: Ethyl 3-oxoheptanoate

The synthesis of Ethyl 3-oxoheptanoate, a valuable intermediate in itself for the flavor and fragrance industry, is a critical first step.[7][8] While the traditional crossed Claisen condensation is a classic method, it often suffers from low selectivity and difficult purifications.[9][10] A more modern and efficient route involves the acylation of Meldrum's acid followed by alcoholysis, which offers higher yields and milder reaction conditions.[9]

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acyl Meldrum's Acid Synthesis
Starting Materials Ethyl pentanoate, Ethyl acetatePentanoyl chloride, Meldrum's acid, Ethanol
Key Reagents Strong base (e.g., Sodium ethoxide)Pyridine, Ethanol
Reaction Steps 12 (Acylation and Alcoholysis)
Selectivity Low (potential for four products)High
Typical Yield Low to moderateHigh (>80%)[9]
Reaction Conditions Anhydrous, strong base requiredMilder conditions[9]
Scalability Challenging due to selectivityReadily scalable
Experimental Protocol: Acyl Meldrum's Acid Route to Ethyl 3-oxoheptanoate

Rationale: This protocol is chosen for its high selectivity and yield. The use of Meldrum's acid allows for a controlled acylation, avoiding the self-condensation side products common in Claisen reactions.[9]

Step A: Acylation of Meldrum's Acid

  • In a 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath and add anhydrous pyridine (1.1 eq).

  • Add a solution of pentanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture over 1 hour.

  • Stir the mixture for 1 hour at 0°C and then for an additional 2 hours at room temperature. Monitor reaction completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and pour it into cold 1M hydrochloric acid. Separate the organic phase, wash sequentially with dilute HCl and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield solid 5-pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be used directly in the next step.[9]

Step B: Alcoholysis to Ethyl 3-oxoheptanoate

  • Suspend the crude product from Step A in absolute ethanol.

  • Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved and TLC indicates the formation of the product.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation (110 - 112 °C at 15 mmHg) to yield pure Ethyl 3-oxoheptanoate.[7]

One-Pot Reductive Amination

With the β-keto ester in hand, the final step is the introduction of the amine functionality. A one-pot reductive amination is highly efficient, proceeding via an intermediate imine or enamine which is reduced in situ.

Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this one-pot transformation.[6][11] Its reduced reactivity compared to sodium borohydride (NaBH₄) is key; it selectively reduces the protonated iminium ion intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct. The reaction is typically run under weakly acidic conditions (pH ~5-6) to facilitate imine formation without passivating the amine nucleophile.[11]

G Start Ethyl 3-oxoheptanoate + NH4OAc Imine Imine/Enamine Formation (Weakly Acidic, pH 5-6) Start->Imine [1] Iminium Protonated Iminium Ion (More Electrophilic) Imine->Iminium [2] Protonation Reduction Selective Reduction [NaBH3CN] Iminium->Reduction [3] Hydride Attack Product This compound Reduction->Product

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination
  • In a round-bottom flask, dissolve Ethyl 3-oxoheptanoate (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) to the solution. This serves as the ammonia source and buffers the reaction.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by GC or TLC for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl at 0°C until gas evolution ceases. Basify the solution to pH > 10 with aqueous NaOH.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by silica gel column chromatography or vacuum distillation.

Rearrangement-Based Strategies

Classical name reactions that involve rearrangement to form a C-N bond provide alternative, albeit often longer, routes. The Hofmann, Curtius, and Schmidt rearrangements all convert carboxylic acid derivatives into primary amines with the loss of one carbon atom (as CO₂).[12][13][14]

The Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile.[15][16][17] When trapped with an alcohol (e.g., ethanol), it forms a carbamate, which can be hydrolyzed to the desired amine.

Rationale: This method's primary advantage is the mild conditions under which the rearrangement can occur and the stability of the acyl azide intermediate compared to the N-bromoamide in the Hofmann rearrangement. The mechanism is believed to be a concerted process, avoiding a discrete nitrene intermediate, which preserves the stereochemistry of the migrating group.[16][18]

G CarboxylicAcid Ethyl 3-carboxyheptanoate AcylChloride Acyl Chloride Formation (SOCl2) CarboxylicAcid->AcylChloride AcylAzide Acyl Azide Formation (NaN3) AcylChloride->AcylAzide Rearrangement Curtius Rearrangement (Heat, Δ) AcylAzide->Rearrangement Concerted migration, loss of N2 Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Concerted migration, loss of N2 Carbamate Trapping with EtOH Isocyanate->Carbamate Hydrolysis Acidic Hydrolysis Carbamate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway via the Curtius Rearrangement.

Experimental Protocol: Key Curtius Rearrangement Step

This protocol assumes the synthesis of the precursor, ethyl 3-(azidocarbonyl)heptanoate, from the corresponding diacid monoester.

  • Dissolve the acyl azide (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser.

  • Heat the solution to reflux (approx. 110°C) and monitor the reaction for the evolution of nitrogen gas. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The resulting solution contains the isocyanate intermediate.

  • Add absolute ethanol (5.0 eq) and a catalytic amount of a Lewis acid (optional, to accelerate trapping).

  • Stir the mixture at room temperature overnight to form the corresponding ethyl carbamate.

  • The carbamate can then be isolated and subjected to acidic hydrolysis to yield the final amine product.

Hofmann and Schmidt Rearrangements
  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon using bromine and a strong base.[19][20][21] It proceeds through an N-bromoamide and an isocyanate intermediate, similar to the Curtius.[12] For this synthesis, one would start with ethyl 3-carbamoylheptanoate.

  • Schmidt Reaction: This reaction involves treating a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions to yield an amine, again via an isocyanate.[14][22][23] It offers a more direct route from a carboxylic acid than the Curtius or Hofmann but uses highly toxic and explosive hydrazoic acid, making it less favorable for large-scale synthesis.

Asymmetric Synthesis of this compound

For pharmaceutical applications, enantiopure compounds are often required. Asymmetric synthesis of β-amino acids and their esters is a field of intense research, with catalytic asymmetric hydrogenation being a prominent strategy.[24][25]

Rationale: This approach involves the condensation of Ethyl 3-oxoheptanoate with a suitable amine to form an enamine, followed by hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand like BINAP). The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the C=C double bond, resulting in one enantiomer of the product in high excess.

Experimental Workflow: Asymmetric Hydrogenation
  • Enamine Formation: React Ethyl 3-oxoheptanoate with ammonia or a primary amine (which can be later removed) in the presence of a dehydrating agent to form the corresponding enamine.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamine in a suitable solvent (e.g., methanol, trifluoroethanol). Add a chiral catalyst, such as a Ru-BINAP complex.

  • Pressurize the reactor with hydrogen gas (H₂) and stir at a specified temperature until the reaction is complete.

  • Work-up and Purification: After depressurization, the catalyst is removed, and the product is isolated and purified. The enantiomeric excess (ee) is determined using chiral HPLC or GC.

Conclusion and Future Outlook

This guide has detailed several viable synthetic routes to this compound, each with distinct advantages and challenges.

  • For scalability and efficiency in a research or process setting, the reductive amination of Ethyl 3-oxoheptanoate (prepared via the Acyl Meldrum's acid method) stands out as the most practical and high-yielding approach.

  • Rearrangement reactions , particularly the Curtius rearrangement , offer valuable alternatives, especially when a carboxylic acid derivative is a more accessible starting material. They serve as powerful tools in a synthetic chemist's arsenal, despite potentially longer sequences.

  • For applications in drug discovery and development , where stereochemistry is paramount, asymmetric catalytic methods are indispensable. Asymmetric hydrogenation of an enamine precursor represents a state-of-the-art strategy for accessing enantiomerically pure this compound.

Future innovations will likely focus on biocatalytic methods, such as the use of engineered amine dehydrogenases or transaminases, which promise unparalleled stereoselectivity and environmentally benign reaction conditions.[26][27] The continued development of novel synthetic methodologies will further enable the exploration of β-amino esters and their derivatives in the next generation of therapeutics.

References

"chiral synthesis of Ethyl 3-aminoheptanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Synthesis of Ethyl 3-aminoheptanoate

Abstract

Optically pure β-amino acids and their ester derivatives are pivotal building blocks in modern pharmaceutical development, notably for the synthesis of β-peptides and various bioactive molecules that exhibit enhanced enzymatic stability.[1] this compound, a non-proteinogenic β-amino ester, presents a valuable chiral scaffold. Its synthesis in an enantiomerically pure form is a significant challenge that showcases the sophistication of modern asymmetric synthesis. This guide provides an in-depth analysis of the primary strategies for achieving this goal: asymmetric catalytic hydrogenation, enzymatic resolution, and chiral auxiliary-mediated synthesis. Each methodology is examined from a mechanistic standpoint, providing field-proven insights into experimental design and detailed, actionable protocols for researchers and drug development professionals.

Introduction: The Strategic Importance of Chiral β-Amino Esters

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. β-amino acids, such as the parent acid of this compound, are of particular interest because peptides incorporating them can adopt unique, stable secondary structures (e.g., helices and sheets) and demonstrate increased resistance to proteolytic degradation compared to their α-amino acid counterparts.[1] This makes them highly desirable for designing novel therapeutics. The challenge lies in controlling the stereochemistry at the C3 position, and the selection of a synthetic strategy depends on factors such as desired enantiopurity, scalability, cost, and available resources. This document explores the three preeminent pathways to address this synthetic challenge.

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subgraph "cluster_approaches" { label="Core Synthetic Strategies"; style="rounded"; bgcolor="#F1F3F4"; "Prochiral_Precursor" [label="Prochiral Precursor\n(e.g., Enamine)", fillcolor="#FFFFFF"]; "Racemic_Mixture" [label="Racemic Ethyl\n3-aminoheptanoate", fillcolor="#FFFFFF"]; "Achiral_Substrate" [label="Achiral Substrate\n(e.g., α,β-unsaturated ester)", fillcolor="#FFFFFF"]; }

subgraph "cluster_methods" { label="Methodologies"; style="rounded"; bgcolor="#F1F3F4"; "Hydrogenation" [label="Asymmetric\nHydrogenation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzymatic" [label="Enzymatic Kinetic\nResolution (EKR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Auxiliary" [label="Chiral Auxiliary\nMediated Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

"Target" [label="Enantiopure (R)- or (S)-\nthis compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prochiral_Precursor" -> "Hydrogenation"; "Racemic_Mixture" -> "Enzymatic"; "Achiral_Substrate" -> "Auxiliary"; "Hydrogenation" -> "Target"; "Enzymatic" -> "Target"; "Auxiliary" -> "Target"; }

Diagram 1: Overview of primary synthetic routes to chiral this compound.

Strategy I: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most direct and atom-economical methods for creating chiral centers. This approach typically involves the hydrogenation of a prochiral β-enamino ester or a β-(acylamino)acrylate using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.[2][3]

Mechanistic Rationale and Causality

The efficacy of this method hinges on the design of the chiral phosphine ligand coordinated to the rhodium center. Ligands such as TangPhos, DuPhos, and BICP create a specific chiral environment around the metal.[1][2][3] The β-enamino ester substrate coordinates to the rhodium catalyst, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer. The choice of ligand is critical; for instance, Rh-BICP catalysts have shown high efficacy for mixtures of E/Z isomers, which simplifies substrate preparation, while Rh-Me-DuPhos often excels for pure E isomers.[3]

graph "Asymmetric_Hydrogenation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica"];

subgraph "cluster_workflow" { label="Asymmetric Hydrogenation Workflow"; bgcolor="#F1F3F4"; style=rounded; A [label="1. Substrate Synthesis\n(Ethyl 3-aminohept-2-enoate)"]; B [label="2. Catalyst Preparation\n([Rh(COD)L*]BF4)"]; C [label="3. Hydrogenation Reaction\n(H2, Pressure, Solvent)"]; D [label="4. Product Isolation\n(Purification & Analysis)"]; }

subgraph "cluster_product" { label="Outcome"; bgcolor="#F1F3F4"; style=rounded; E [label="Chiral this compound\n(High ee)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

A -> B [style=invis]; B -> C [label="Catalytic Cycle", arrowhead=open]; C -> D [label="Reaction Work-up"]; D -> E; }

Diagram 2: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Data Presentation: Catalyst Performance

The selection of the chiral ligand is paramount for achieving high enantioselectivity. The following table summarizes representative results for similar substrates.

Catalyst SystemSubstrate TypeSolventH₂ PressureConversionee (%)Reference
Rh-TangPhosN-Aryl β-enamino estersToluene10 atm>99%up to 96.3[2]
Rh-Me-DuPhos(E)-β-(acylamino)acrylatesToluene40 psi>99%up to 99.6[3]
Rh-BICP(E/Z)-β-(acylamino)acrylatesToluene40 psi>99%up to 96.1[1][3]
Rh-JosiphosUnprotected β-enamino estersToluene30 bar>99%93-97[4]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for β-amino ester synthesis.[2][3]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in 5 mL of degassed toluene is stirred for 30 minutes to form the active catalyst.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. A solution of the substrate, ethyl 3-(acetylamino)hept-2-enoate (1.0 mmol), in 10 mL of degassed toluene is added via syringe.

  • Hydrogenation: The reactor is sealed, purged three times with H₂, and then pressurized to 40 psi. The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • Work-up and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

  • Chiral Analysis: The enantiomeric excess (ee) of the product, Ethyl 3-(acetylamino)heptanoate, is determined by chiral HPLC or GC analysis. Subsequent deprotection of the acetyl group yields the target compound.

Strategy II: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. For this compound, enzymatic kinetic resolution (EKR) of a racemic mixture is a powerful strategy. This method relies on an enzyme, typically a lipase or a transaminase, that selectively catalyzes a reaction on one enantiomer of the racemate, allowing the other to be isolated in high enantiopurity.[5][6]

Mechanistic Rationale and Causality

In a lipase-catalyzed EKR, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid. For example, a lipase from Pseudomonas cepacia might preferentially hydrolyze (R)-Ethyl 3-aminoheptanoate, leaving the desired (S)-Ethyl 3-aminoheptanoate unreacted.[6] The reaction is terminated at or near 50% conversion to achieve the maximum theoretical yield and enantiopurity of the remaining ester. The key to a successful resolution is a high enantioselectivity factor (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

Transaminases offer an alternative approach, either for kinetic resolution via selective deamination of one enantiomer or for asymmetric synthesis from a prochiral β-keto ester.[5][7] The latter is highly atom-economical but can be complicated by the instability of β-keto acid precursors.[5]

graph "Enzymatic_Kinetic_Resolution" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

subgraph "cluster_input" { label="Input"; bgcolor="#F1F3F4"; style=rounded; Racemate [label="Racemic (R,S)-Ethyl\n3-aminoheptanoate", fillcolor="#FFFFFF"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#F1F3F4"; style=rounded; Enzyme [label="Enzyme Action\n(e.g., Lipase in Buffer)", shape=diamond, style=filled, fillcolor="#FBBC05"]; }

subgraph "cluster_output" { label="Output at ~50% Conversion"; bgcolor="#F1F3F4"; style=rounded; Product_S [label="Enriched (S)-Ester\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_R [label="Enriched (R)-Acid\n(Byproduct)", fillcolor="#FFFFFF"]; }

Racemate -> Enzyme; Enzyme -> Product_S [label="Slow/No Reaction"]; Enzyme -> Product_R [label="Fast Hydrolysis"]; }

Diagram 3: Principle of Enzymatic Kinetic Resolution (EKR) for this compound.

Data Presentation: Enzyme Performance in Resolutions
EnzymeSubstrate TypeMethodConversion (%)Product ee (%)Reference
Pseudomonas cepacia Lipase(R,S)-ethyl 3-cyano-5-methylhexanoateHydrolysis~50>99 (S-ester)[6]
ω-TransaminaseRacemic aromatic β-amino acidsDeamination~50>99 (R-amino acid)[8]
Candida antarctica Lipase BRacemic primary aminesAcetylation5594 (S-amine)[9]
Sphaerobacter thermophilus ω-TARacemic β- and γ-amino acidsDeamination-High[7][10]
Experimental Protocol: Lipase-Catalyzed EKR

This protocol is adapted from established methods for the resolution of similar esters.

  • Reaction Setup: To a solution of racemic this compound (10 mmol) in 100 mL of phosphate buffer (0.1 M, pH 7.5), add an immobilized lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase, ~20% w/w of the substrate).

  • Resolution: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC to determine the conversion and the ee of the remaining ester.

  • Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

  • Separation: Acidify the aqueous filtrate to pH ~2 with 1M HCl to protonate the amino acid byproduct. Extract the desired unreacted ester with an organic solvent (e.g., ethyl acetate). The byproduct, (R)-3-aminoheptanoic acid, will remain in the aqueous layer.

  • Purification and Analysis: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-Ethyl 3-aminoheptanoate. Confirm the final ee by chiral chromatography.

Strategy III: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction.[11] After the desired chiral center is created, the auxiliary is cleaved, yielding the enantiopure product. Evans oxazolidinones and pseudoephedrine are prominent examples of highly effective auxiliaries.[11][12][13]

Mechanistic Rationale and Causality

For synthesizing a β-amino ester, a powerful approach is the diastereoselective aza-Michael reaction (conjugate addition of a nitrogen nucleophile) onto an α,β-unsaturated system attached to a chiral auxiliary.[12][14] For instance, an α,β-unsaturated amide can be prepared from crotonic acid and (S,S)-(+)-pseudoephedrine. The bulky groups on the pseudoephedrine auxiliary effectively block one face of the enoate system. When a nucleophile, like lithium benzylamide, attacks the double bond, it is forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer with high selectivity.[12] Subsequent removal of the auxiliary and conversion of the amide to an ester furnishes the desired chiral product.

graph "Chiral_Auxiliary_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica"];

subgraph "cluster_steps" { label="Chiral Auxiliary Workflow (Aza-Michael)"; bgcolor="#F1F3F4"; style=rounded; A [label="1. Attach Auxiliary\n(e.g., Pseudoephedrine) to\nα,β-unsaturated acid"]; B [label="2. Diastereoselective\nAza-Michael Addition"]; C [label="3. Cleave Auxiliary\n& Convert to Ester"]; }

subgraph "cluster_result" { label="Outcome"; bgcolor="#F1F3F4"; style=rounded; D [label="Chiral Ethyl\n3-aminoheptanoate", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

A -> B [label="Stereocontrol"]; B -> C [label="Deprotection"]; C -> D; }

Diagram 4: General workflow for a chiral auxiliary-based synthesis.

Data Presentation: Performance of Chiral Auxiliaries
AuxiliaryReaction TypeSubstrateYield (%)de (%)Reference
(S,S)-(+)-PseudoephedrineAza-Michaelα,β-Unsaturated AmidesGood to Excellent>95[12][14]
Evans OxazolidinoneAldol ReactionN-Acyl OxazolidinoneHigh>99[11][15]
Evans OxazolidinoneAlkylationN-Acyl OxazolidinoneHigh>98[11][13]
Schöllkopf AuxiliaryAlkylationBis-lactim ether of GlycineHigh>95[16]
Experimental Protocol: Pseudoephedrine-Mediated Aza-Michael Addition

This protocol is a conceptual adaptation for the target molecule based on the work by Vicario et al.[12][14]

  • Auxiliary Attachment: React hept-2-enoyl chloride with (S,S)-(+)-pseudoephedrine in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane (DCM) to form the chiral α,β-unsaturated amide. Purify by chromatography.

  • Aza-Michael Addition: Dissolve the chiral amide in dry THF and cool to -78 °C under a nitrogen atmosphere. In a separate flask, prepare lithium benzylamide by adding n-BuLi to a solution of benzylamine in THF at 0 °C. Add the lithium benzylamide solution dropwise to the amide solution at -78 °C. Stir for several hours, then quench the reaction with saturated aqueous NH₄Cl.

  • Work-up: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric excess (de) can be determined at this stage by NMR or HPLC analysis. Purify the major diastereomer by column chromatography.

  • Auxiliary Cleavage and Esterification: The resulting β-amino amide can be converted to the target ester. This often involves acidic or basic hydrolysis to cleave the auxiliary, followed by standard Fischer esterification of the resulting β-amino acid with ethanol and a catalytic amount of acid (e.g., H₂SO₄).

Conclusion and Outlook

The chiral synthesis of this compound can be successfully achieved through several robust methodologies.

  • Asymmetric hydrogenation stands out for its high efficiency and atom economy, making it highly suitable for large-scale industrial applications, provided the initial investment in catalysts and high-pressure equipment is feasible.[3][4]

  • Enzymatic kinetic resolution offers exceptional selectivity under mild, environmentally friendly conditions and is an excellent choice for producing high-purity enantiomers, though it is inherently limited to a 50% maximum yield for the desired enantiomer.[6][8]

  • Chiral auxiliary-mediated synthesis provides a reliable and predictable route with high diastereoselectivity, making it a workhorse in research and discovery settings.[11][12] However, the multi-step nature and the need for stoichiometric amounts of the auxiliary can be drawbacks for large-scale production.

The optimal choice of strategy depends on the specific requirements of the project, balancing factors of scale, cost, enantiopurity, and available expertise. Future developments will likely focus on creating more active and selective catalysts for hydrogenation, discovering novel enzymes with broader substrate scopes, and designing more efficient and easily recyclable chiral auxiliaries.

References

Ethyl 3-Aminoheptanoate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Amino Esters

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, bioactive molecules. Among these, β-amino esters stand out as exceptionally versatile intermediates. Their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic ester moiety, opens a vast array of synthetic possibilities. Ethyl 3-aminoheptanoate, with its linear seven-carbon backbone, offers a unique combination of these reactive handles, making it a valuable synthon for introducing specific lipophilic chains and nitrogen-containing functionalities. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, reaction optimization, and purification.

PropertyValueReference
Molecular Formula C₉H₁₉NO₂[1]
Molecular Weight 173.25 g/mol [1]
CAS Number 78221-22-4[1]
Appearance Expected to be a colorless to pale yellow liquidN/A
Boiling Point Not reported, but expected to be >200 °C at atmospheric pressureN/A
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)N/A
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, the following data for homologous β-amino esters can serve as a reference for its characterization.[2]

¹H NMR (Representative Data, CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15Quartet (q)2H-OCH₂ CH₃
~3.30Multiplet (m)1H-CH (NH₂)CH₂-
~2.40Multiplet (m)2H-CH₂CH₂ C(=O)-
~1.60Broad Singlet (br s)2H-NH₂
~1.45Multiplet (m)2H-CH(NH₂)CH₂CH₂ -
~1.30Multiplet (m)4H-CH₂CH₂CH₂ CH₃
~1.25Triplet (t)3H-OCH₂CH₃
~0.90Triplet (t)3H-CH₂CH₂CH₂CH₃

¹³C NMR (Representative Data, CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignment
~172.5C =O (Ester)
~60.5-OCH₂ CH₃
~48.0-CH (NH₂)CH₂-
~40.0-CH₂CH₂ C(=O)-
~36.5-CH(NH₂)CH₂CH₂ -
~29.0-CH₂ CH₂CH₃
~22.5-CH₂CH₂ CH₃
~14.0-OCH₂CH₃ and -CH₂CH₃

Infrared (IR) Spectroscopy (Representative Data, Neat):

Wavenumber (cm⁻¹)IntensityAssignment
~3380, 3300Medium, BroadN-H stretch (primary amine)
~2960, 2930, 2860StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1590MediumN-H bend (scissoring)
~1180StrongC-O stretch (ester)

Mass Spectrometry (MS) (Representative Data, EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173, along with characteristic fragmentation patterns including the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage of the carbon chain.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from readily available precursors. This involves the synthesis of the corresponding β-keto ester, ethyl 3-oxoheptanoate, followed by reductive amination.

Step 1: Synthesis of Ethyl 3-Oxoheptanoate

The synthesis of the β-keto ester precursor is typically achieved through a Claisen-type condensation. A reliable protocol is adapted from procedures for similar compounds.[3][4]

Experimental Protocol:

  • Preparation: To a suspension of sodium hydride (e.g., 1.2 eq.) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl acetate (1.0 eq.).

  • Reaction: To the resulting solution, slowly add a solution of ethyl pentanoate (valerate) (1.0 eq.) at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up: After the reaction is complete (monitored by TLC), the reaction is carefully quenched with a weak acid (e.g., acetic acid in water). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude ethyl 3-oxoheptanoate is then purified by vacuum distillation.

Step 2: Reductive Amination to this compound

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] In this step, the ketone functionality of ethyl 3-oxoheptanoate is converted to the primary amine of the target molecule.

Experimental Protocol:

  • Imine Formation: Dissolve ethyl 3-oxoheptanoate (1.0 eq.) in a suitable solvent, such as methanol or ethanol. Add an ammonium salt (e.g., ammonium acetate or ammonium chloride, excess) or a solution of ammonia in methanol. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine or enamine.

  • Reduction: To the solution containing the in situ-formed imine/enamine, add a reducing agent. A mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5 eq.) is typically used. These reagents are stable in protic solvents and selectively reduce the iminium ion over the ketone.

  • Work-up: Once the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., saturated NaHCO₃) to remove any remaining salts. The organic layer is then dried and concentrated.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 3-Oxoheptanoate cluster_1 Step 2: Reductive Amination Ethyl_Acetate Ethyl Acetate Claisen_Condensation Claisen Condensation Ethyl_Acetate->Claisen_Condensation Ethyl_Pentanoate Ethyl Pentanoate Ethyl_Pentanoate->Claisen_Condensation NaH Sodium Hydride NaH->Claisen_Condensation Ethyl_3_Oxoheptanoate Ethyl 3-Oxoheptanoate Claisen_Condensation->Ethyl_3_Oxoheptanoate Reductive_Amination Reductive Amination Ethyl_3_Oxoheptanoate->Reductive_Amination Ammonia_Source Ammonia Source (e.g., NH₄OAc) Ammonia_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reductive_Amination Ethyl_3_Aminoheptanoate This compound Reductive_Amination->Ethyl_3_Aminoheptanoate

Synthesis workflow for this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to participate in a variety of transformations, leading to the formation of more complex and often biologically active molecules.

Synthesis of Heterocyclic Scaffolds

β-Amino esters are key precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

The β-lactam ring is the core structural motif of a major class of antibiotics (e.g., penicillins and cephalosporins) and also exhibits other biological activities.[6][7] this compound can be a precursor to 2-azetidinones through intramolecular cyclization or via cycloaddition reactions. A common method is the Staudinger synthesis, where an imine reacts with a ketene.[8][9] While the direct cyclization of this compound is challenging, it can be derivatized at the nitrogen to facilitate cyclization.

Beta_Lactam_Synthesis Ethyl_3_Aminoheptanoate This compound N_Derivatization N-Derivatization (e.g., with an acyl chloride) Ethyl_3_Aminoheptanoate->N_Derivatization Activated_Intermediate Activated Intermediate N_Derivatization->Activated_Intermediate Cyclization Intramolecular Cyclization (e.g., Dieckmann or base-mediated) Activated_Intermediate->Cyclization Beta_Lactam Substituted β-Lactam (2-Azetidinone) Cyclization->Beta_Lactam

General pathway to β-lactams from this compound.

Piperidine and its derivatives are common scaffolds in many natural products and pharmaceuticals.[10] 3-Amino esters can be utilized in the synthesis of substituted piperidones. For instance, through a sequence of reactions involving acylation of the amino group followed by intramolecular cyclization, it is possible to construct the piperidone ring.[11]

Illustrative Synthetic Pathway:

  • N-Acylation: The amino group of this compound can be acylated with a suitable acyl chloride or anhydride containing a latent electrophilic center.

  • Intramolecular Cyclization: Subsequent base-mediated intramolecular cyclization can lead to the formation of a substituted piperidone derivative.

As a Chiral Building Block

This compound possesses a stereocenter at the C3 position. The synthesis of enantiomerically pure forms of this compound is of significant interest for the development of chiral drugs.

Strategies for Obtaining Enantiomerically Pure this compound:

  • Asymmetric Synthesis: This can be achieved through asymmetric reductive amination of ethyl 3-oxoheptanoate using a chiral catalyst or a chiral auxiliary. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino acid derivatives.[12]

  • Chiral Resolution: The racemic mixture of this compound can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine. Alternatively, chiral high-performance liquid chromatography (HPLC) can be employed for analytical and preparative-scale separations.[13][14][15]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from common starting materials and the presence of two key functional groups allow for its incorporation into a wide range of more complex molecular architectures. Its utility in the synthesis of important heterocyclic scaffolds such as β-lactams and piperidones highlights its potential in medicinal chemistry and drug discovery. Furthermore, the ability to access this compound in enantiomerically pure forms opens up avenues for the stereoselective synthesis of chiral pharmaceuticals. As the demand for novel and structurally diverse bioactive molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

The Untapped Potential of Ethyl 3-Aminoheptanoate: A Scaffold for Next-Generation Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Ethyl 3-aminoheptanoate, a structurally intriguing yet underexplored beta-amino acid ester, presents a compelling starting point for the discovery of novel therapeutics targeting the central nervous system (CNS). This technical guide delves into the latent potential of this molecule, positing it as a versatile scaffold for the synthesis of a new generation of gamma-aminobutyric acid (GABA) analogues. We will explore the chemical rationale for its use, propose synthetic pathways for its derivatization, and outline a strategic framework for the biological evaluation of its progeny. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to innovate in the challenging landscape of neurological and psychiatric disorders.

Introduction: The GABA Conundrum and the Promise of Analogue Development

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian CNS, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a wide spectrum of neurological and psychiatric conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[3] Consequently, modulating GABAergic activity has been a cornerstone of neuropharmacology for decades.

However, the therapeutic utility of GABA itself is severely limited by its physicochemical properties. As a polar and conformationally flexible molecule, GABA does not efficiently cross the blood-brain barrier (BBB), rendering it ineffective as an orally administered drug.[2][3] This has spurred the development of GABA analogues—molecules designed to mimic the pharmacophore of GABA while possessing improved pharmacokinetic profiles, particularly enhanced BBB penetration.[1][2] Prominent examples include gabapentin and pregabalin, which have achieved blockbuster status in the treatment of epilepsy and neuropathic pain.

This compound emerges as a molecule of interest in this context. Its core structure comprises a beta-amino acid backbone, a key feature shared with GABA, with an ethyl ester moiety and a butyl side chain. This unique combination of functionalities provides a rich chemical canvas for the design and synthesis of novel GABA analogues with potentially superior drug-like properties.

PropertyValueSource
Molecular Formula C9H19NO2PubChem CID: 12648671[4]
Molecular Weight 173.25 g/mol PubChem CID: 12648671[4]
IUPAC Name This compoundPubChem CID: 12648671[4]
SMILES CCCCC(CC(=O)OCC)NPubChem CID: 12648671[4]

This compound: A Privileged Scaffold for CNS Drug Discovery

The true potential of this compound lies not in its intrinsic biological activity, which is largely uncharacterized, but in its utility as a versatile building block.[5] Its structure offers several strategic advantages for the medicinal chemist:

  • The Beta-Amino Acid Core: The 3-amino group relative to the ester functionality provides a GABA-like pharmacophore that can be recognized by GABAergic targets or transporters.

  • Lipophilic Side Chain: The butyl group at the 3-position imparts significant lipophilicity, a critical determinant for passive diffusion across the BBB. This side chain can be further modified to fine-tune lipophilicity and explore structure-activity relationships (SAR).

  • Reactive Handles: The primary amine and the ethyl ester serve as convenient points for chemical modification, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The strategic placement of these features makes this compound a promising starting point for the synthesis of novel libraries of compounds with the potential to interact with various components of the GABAergic system, including GABA receptors (GABA-A and GABA-B), GABA transporters (GATs), and GABA-metabolizing enzymes.[2][6]

Synthetic Strategies: From Scaffold to Drug Candidate

The chemical versatility of this compound allows for a multitude of synthetic transformations to generate a diverse library of potential drug candidates. Here, we outline two primary synthetic approaches.

N-Functionalization of the Primary Amine

The primary amine is a key nucleophilic center that can be readily functionalized through various reactions to introduce a wide array of substituents.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq) to the solution and cool to 0 °C.

  • Add the desired acylating agent (e.g., acid chloride, anhydride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

This approach allows for the introduction of various functionalities, including aromatic rings, heterocyclic systems, and other pharmacophoric elements known to interact with CNS targets.

Modification of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, or reduced to the corresponding alcohol for further derivatization.

Experimental Protocol: Ester Hydrolysis and Amide Coupling

  • Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of methanol and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-8 hours, monitoring by TLC or LC-MS. Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the crude 3-aminoheptanoic acid.

  • Amide Coupling: Dissolve the crude 3-aminoheptanoic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., dimethylformamide). Add a coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq) and a base (e.g., diisopropylethylamine) (2.0 eq). Stir at room temperature for 12-24 hours. Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography.

These synthetic strategies provide a robust platform for generating a diverse chemical library centered around the this compound scaffold.

Proposed Biological Evaluation Cascade

A systematic and tiered approach to biological evaluation is crucial for identifying promising lead compounds. The following workflow outlines a proposed screening cascade for novel derivatives of this compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Tertiary Screening (In Vivo Models) A Library of this compound Derivatives B High-Throughput Binding Assays (GABA-A, GABA-B Receptors) A->B C GABA Transporter (GAT) Uptake Assays A->C D Electrophysiology on Primary Neurons (Patch-Clamp) B->D E In Vitro Enzyme Inhibition Assays (GABA-T) C->E F Animal Models of Epilepsy (e.g., PTZ-induced seizures) D->F G Animal Models of Neuropathic Pain (e.g., Chronic Constriction Injury) D->G E->F E->G H Pharmacokinetic Profiling (BBB Penetration) F->H G->H I Lead Optimization H->I

Caption: Proposed screening cascade for novel this compound derivatives.

This tiered approach allows for the efficient identification of compounds with desirable biological activity and pharmacokinetic properties, ultimately leading to the selection of promising candidates for lead optimization.

Potential Therapeutic Applications

Based on the rationale of designing novel GABA analogues, derivatives of this compound could find applications in a variety of CNS disorders:

  • Epilepsy: By enhancing GABAergic inhibition, these compounds could raise the seizure threshold and prevent seizure propagation.

  • Neuropathic Pain: Modulation of GABAergic pathways in the spinal cord and higher brain centers is a validated strategy for the treatment of chronic pain states.

  • Anxiety Disorders: Enhancing GABAergic tone has anxiolytic effects, and novel analogues could offer improved efficacy and side-effect profiles compared to existing benzodiazepines.

  • Spasticity: By acting on GABA-B receptors, derivatives could potentially alleviate muscle stiffness and spasms associated with conditions like multiple sclerosis and spinal cord injury.

Conclusion and Future Directions

This compound represents a largely untapped resource in the field of medicinal chemistry. Its structural features make it an ideal starting point for the development of novel GABA analogues with the potential to address significant unmet medical needs in neurology and psychiatry. The synthetic strategies and biological evaluation cascade outlined in this guide provide a clear roadmap for researchers to unlock the therapeutic potential of this promising scaffold. Future work should focus on the synthesis and screening of diverse libraries of this compound derivatives to establish robust structure-activity relationships and identify preclinical candidates for further development.

References

"Ethyl 3-aminoheptanoate stability and degradation studies"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of Ethyl 3-Aminoheptanoate

Abstract

This compound is a molecule of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other fine chemicals. Its structure, featuring both a secondary amine and an ethyl ester functional group, presents specific stability challenges. Understanding its degradation profile is paramount for ensuring product quality, efficacy, and safety, as well as for defining appropriate storage conditions and shelf-life. This guide provides a comprehensive technical overview of the stability and degradation pathways of this compound, outlines a framework for conducting forced degradation studies in line with regulatory expectations, and details the analytical methodologies required for a robust stability assessment.

Introduction: The Imperative of Stability Analysis

The chemical stability of a compound is a critical quality attribute that dictates its utility, safety, and shelf-life. For this compound, two primary functional groups govern its reactivity and degradation profile: the secondary amine and the ethyl ester.

  • Ester Moiety: Susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base, which would cleave the molecule into its constituent carboxylic acid and alcohol.[1][2]

  • Secondary Amine Moiety: Prone to oxidation, which can lead to the formation of various related impurities, such as imines or N-oxides.[3][4]

Forced degradation studies, or stress testing, are essential to elucidate these potential degradation pathways.[5] By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products and establish "stability-indicating" analytical methods capable of separating and quantifying these impurities.[6][7] This knowledge is foundational for formulation development, packaging selection, and regulatory compliance.[5][6]

Physicochemical Profile

A baseline understanding of the molecule's physical and chemical properties is essential before embarking on stability studies.

PropertyValueSource
Molecular Formula C₉H₁₉NO₂--INVALID-LINK--[8]
Molecular Weight 173.25 g/mol --INVALID-LINK--[8]
IUPAC Name This compound--INVALID-LINK--[8]
Structure CCCCC(CC(=O)OCC)N--INVALID-LINK--[8]

Predicted Degradation Pathways

The structure of this compound suggests several predictable degradation pathways under stress conditions. The goal of forced degradation is to generate these products and confirm their structures.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h This compound acid 3-Aminoheptanoic Acid parent_h->acid H+ or OH- (Hydrolysis) ethanol Ethanol parent_h->ethanol H+ or OH- (Hydrolysis) parent_o This compound imine Ethyl 3-Iminoheptanoate parent_o->imine [O] (Dehydrogenation) hydroxylamine Ethyl 3-(hydroxyamino)heptanoate parent_o->hydroxylamine [O] (N-Oxidation) G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Stress Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Stress Conditions B Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) A->B C Prepare Stress Reagents (HCl, NaOH, H2O2) B->C D Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Monitor at Time Points (e.g., 2, 8, 24, 48h) D->E F Neutralize/Quench Reactions as Needed E->F G Analyze Samples via Stability-Indicating Method (HPLC) F->G H Characterize Degradants (LC-MS, NMR) G->H I Calculate Mass Balance & Final Report H->I G A Stressed Sample (e.g., from Acid Hydrolysis) B Dilute with Mobile Phase to Working Concentration A->B C Inject onto HPLC-UV System B->C D Acquire Chromatogram C->D E Peak Purity Check? (PDA Detector) D->E F Quantify Parent Peak & Degradant Peaks E->F Yes G Inject onto LC-MS System E->G No/Unknown Peak I Propose Degradant Structures F->I H Identify Mass of Degradant Peaks G->H H->I

References

An In-depth Technical Guide to the Safe Handling of Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for Ethyl 3-aminoheptanoate (CAS No. 78221-22-4). As a Senior Application Scientist, the following content is synthesized from available safety data for the compound and its structural analogs, aiming to provide a comprehensive framework rooted in established laboratory safety principles. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Compound Identification and Hazard Profile

This compound is a β-amino acid ester. While comprehensive toxicological data for this specific molecule is not extensively published, available information and data from structurally similar compounds indicate that it requires careful handling to mitigate risks.[1]

1.1. Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical characteristics. These properties inform storage conditions, potential fire hazards, and appropriate emergency responses.

PropertyValueSource
CAS Number 78221-22-4ChemScene[1], PubChem[2]
Molecular Formula C₉H₁₉NO₂ChemScene[1], PubChem[2]
Molecular Weight 173.25 g/mol ChemScene[1], PubChem[2]
Appearance Assumed to be a liquid or low-melting solidInferred from analogs
Storage Temperature 2-8°C, Sealed in a dry environmentChemScene[1]

1.2. GHS Classification and Hazards

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

Causality: The amino and ester functional groups can interact with biological tissues. The basicity of the amino group and the potential for hydrolysis of the ester can lead to irritation upon contact with skin and mucous membranes, including the eyes. Prolonged or unprotected contact can disrupt cellular integrity, leading to inflammation and discomfort.

Exposure Control and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure. Engineering controls are the first line of defense, supplemented by mandatory personal protective equipment.

2.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of any potential vapors or aerosols.[3][4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Immediate access is crucial in the event of accidental contact.[6]

2.2. Personal Protective Equipment (PPE)

PPE is not a substitute for safe work practices but is the final barrier between the researcher and the chemical.[4]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] Given the "serious eye irritation" warning, a face shield should also be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact. If prolonged contact is anticipated, or when handling larger quantities, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contamination.[4]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect street clothes and skin from contamination.[4]

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for exposure outside of this control (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5]

The following diagram illustrates the logical flow for selecting and using appropriate PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_ppe Personal Protective Equipment cluster_verification Final Check Assess Assess Task: Weighing, Transfer, Reaction? CheckSDS Review GHS Hazards: H315 (Skin Irritation) H319 (Serious Eye Irritation) Assess->CheckSDS Identifies Risks EngControl Use Engineering Control: Chemical Fume Hood CheckSDS->EngControl Requires Containment PPE_Selection Select Mandatory PPE EngControl->PPE_Selection Supplements Safety Eyes Eye/Face Protection: Chemical Goggles & Face Shield PPE_Selection->Eyes Hands Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) PPE_Selection->Hands Body Body Protection: Lab Coat (Closed) PPE_Selection->Body Inspect Inspect PPE for Damage Eyes->Inspect Pre-Use Check Hands->Inspect Pre-Use Check Body->Inspect Pre-Use Check Proceed Proceed with Task Inspect->Proceed If OK

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for preventing accidental exposure and maintaining the chemical's integrity.

3.1. Handling

  • Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.[3]

  • Weighing and Transfer: Conduct transfers in a fume hood. Use a secondary container to move the chemical within the lab.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. The amino group can react exothermically with acids, while the ester linkage is susceptible to hydrolysis by strong acids and bases.

3.2. Storage

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][4]

  • Segregation: Store away from incompatible materials. Do not store with food, drink, or animal feed.[4]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accident. The following protocols are designed to be a self-validating system, where each step logically leads to a safe outcome.

4.1. First-Aid Measures

The immediate response to exposure is critical to minimizing harm.

  • General Advice: Move the victim from the exposure area to fresh air. Call for immediate medical attention and provide the Safety Data Sheet (or this guide) to the responders.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] Causality: Immediate and prolonged flushing is necessary to dilute and remove the chemical, minimizing damage to the cornea and other sensitive eye tissues.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3] Causality: Rapid removal of the chemical and contaminated clothing prevents further absorption and chemical burns.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] Causality: Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing damage.

4.2. Accidental Release Measures

  • Notification: Alert colleagues and the laboratory supervisor immediately.

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Control: Ensure adequate ventilation and eliminate all ignition sources.

  • Containment & Cleanup: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth. Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[6]

4.3. Fire-Fighting Measures

While not classified as flammable, like many organic esters, this compound may be combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

The following diagram outlines the logical decision-making process in an emergency.

Emergency_Response_Flow cluster_event Incident Occurs cluster_actions Immediate Actions cluster_response Specific Response Incident Exposure or Spill Event Assess Assess Situation (Spill, Fire, Exposure?) Incident->Assess Alert Alert Supervisor & Colleagues Assess->Alert Exposure Exposure Event Assess->Exposure If Exposure Spill Spill Event Assess->Spill If Spill Isolate Isolate Area / Evacuate Alert->Isolate FirstAid Administer First Aid (Flush Skin/Eyes, etc.) Exposure->FirstAid Cleanup Contain & Clean Spill (Use Absorbent) Spill->Cleanup Medical Seek Medical Attention FirstAid->Medical Waste Dispose as Hazardous Waste Cleanup->Waste

Caption: Emergency Response Workflow for this compound.

Disposal Considerations

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.[4]

  • Segregation: Do not mix this waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Never dispose of this compound down the drain or in the general trash.[4]

References

"discovery and history of Ethyl 3-aminoheptanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-aminoheptanoate

Introduction: The Significance of β-Amino Esters

This compound is a non-proteinogenic β-amino acid ester. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids and their derivatives exhibit unique structural and functional properties. Their extended backbone confers a greater conformational flexibility and resistance to enzymatic degradation, making them valuable components in the design of peptidomimetics, bioactive molecules, and novel polymers. The heptanoate moiety, a seven-carbon chain, provides a significant lipophilic character, which can be crucial for modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthetic routes to this compound, its physicochemical properties, and the historical context of the methodologies employed in its preparation.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a molecule is paramount for its application in research and development. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₉NO₂[PubChem][1]
Molecular Weight 173.25 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 78221-22-4[PubChem][1]
Canonical SMILES CCCCC(CC(=O)OCC)N[PubChem][1]
InChI Key JNGBZUJKBCAYEA-UHFFFAOYSA-N[PubChem][1]
XLogP3 1.3[PubChem][1]
Hydrogen Bond Donor Count 1[PubChem][1]
Hydrogen Bond Acceptor Count 2[PubChem][1]
Rotatable Bond Count 7[PubChem][1]

Historical Context and Synthetic Methodologies

The history of this compound is not one of a singular discovery but is rather embedded in the broader development of synthetic methods for β-amino esters. These methods have evolved to offer greater efficiency, stereocontrol, and substrate scope. Below are detailed discussions of the primary synthetic strategies applicable to the preparation of this compound.

Catalytic Hydrogenation of β-Enamino Esters

One of the most efficient and widely used methods for the synthesis of β-amino esters is the catalytic hydrogenation of the corresponding β-enamino ester.[2][3][4] This two-step approach begins with the condensation of a β-keto ester with an amine, followed by the reduction of the resulting enamine.

Step 1: Synthesis of Ethyl 3-aminohept-2-enoate (β-Enamino Ester Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxoheptanoate (1 equivalent), ammonium acetate (1.5 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting β-keto ester is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-aminohept-2-enoate. This intermediate can often be used in the next step without further purification.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve the crude ethyl 3-aminohept-2-enoate in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[2]

  • Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-50 bar).

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

The choice of catalyst and reaction conditions can be critical for achieving high yields and, in the case of chiral enamines, high diastereoselectivity.[2] The use of iridium catalysts has also been reported for the efficient hydrogenation of β-enamino esters under mild conditions.[3]

Hydrogenation_of_Enamino_Ester Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate Intermediate_Enamine Ethyl 3-aminohept-2-enoate Ethyl 3-oxoheptanoate->Intermediate_Enamine + NH₃ - H₂O Ammonia Ammonia Ammonia->Intermediate_Enamine Final_Product This compound Intermediate_Enamine->Final_Product + H₂ Catalyst (e.g., PtO₂, Pd/C)

Caption: Synthesis of this compound via hydrogenation of a β-enamino ester.

The Aza-Reformatsky Reaction

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[5] A powerful extension of this reaction is the aza-Reformatsky reaction, where an imine is used as the electrophile instead of a carbonyl compound, yielding a β-amino ester.[6][7] This method provides a direct route to the carbon skeleton of this compound.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place activated zinc dust (2 equivalents).

  • Add a solution of the imine derived from pentanal and a suitable amine (e.g., N-trimethylsilylimine for an unprotected primary amine product after hydrolysis) (1 equivalent) in anhydrous THF.

  • To this suspension, add a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the starting imine is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

The success of the Reformatsky reaction often depends on the activation of the zinc metal. Various methods, such as washing with dilute acid or using a zinc-copper couple, can be employed to enhance its reactivity.[5]

Aza_Reformatsky_Reaction Pentanal_Imine Imine of Pentanal Final_Product This compound Pentanal_Imine->Final_Product 1. Nucleophilic Addition Ethyl_Bromoacetate Ethyl Bromoacetate Zinc_Enolate Zinc Enolate Intermediate Ethyl_Bromoacetate->Zinc_Enolate + Zn Zinc_Enolate->Final_Product

Caption: Aza-Reformatsky reaction for the synthesis of this compound.

The Ritter Reaction Approach

The Ritter reaction provides a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as an alkene or an alcohol, in the presence of a strong acid.[8][9][10] While not a direct synthesis of the β-amino ester, a Ritter-type reaction followed by hydrolysis and esterification presents a plausible, albeit less direct, route.

  • Carbocation Formation: Treat hept-2-enoic acid with a strong acid (e.g., sulfuric acid) to protonate the double bond and form a carbocation at the 3-position.

  • Nitrile Addition: In the presence of a nitrile (e.g., acetonitrile), the nitrile nitrogen will act as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[11]

  • Hydrolysis to Amide: Quenching the reaction with water will hydrolyze the nitrilium ion to the corresponding N-acetyl-3-aminoheptanoic acid.

  • Amide Hydrolysis: The N-acetyl group can be removed under acidic or basic conditions to yield 3-aminoheptanoic acid.

  • Esterification: The final step would be a Fischer esterification of the 3-aminoheptanoic acid with ethanol in the presence of an acid catalyst to produce this compound.

This multi-step approach is generally less atom-economical and more laborious than the previously described methods. However, it demonstrates the versatility of classic organic reactions in accessing such structures.

Ritter_Reaction_Pathway Hept_2_enoic_Acid Hept-2-enoic Acid Carbocation Carbocation Intermediate Hept_2_enoic_Acid->Carbocation + H⁺ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + CH₃CN N_Acetyl_Amide N-Acetyl-3-aminoheptanoic Acid Nitrilium_Ion->N_Acetyl_Amide + H₂O Amino_Acid 3-Aminoheptanoic Acid N_Acetyl_Amide->Amino_Acid Hydrolysis Final_Product This compound Amino_Acid->Final_Product + EtOH, H⁺

Caption: Conceptual pathway to this compound via a Ritter reaction strategy.

Conclusion and Future Perspectives

While a singular "discovery" of this compound is not documented, its existence and accessibility are the results of the robust and versatile synthetic methodologies developed over more than a century of organic chemistry research. The catalytic hydrogenation of β-enamino esters and the aza-Reformatsky reaction stand out as the most practical and efficient methods for its preparation. As the demand for structurally diverse and functionally optimized molecules continues to grow, particularly in the fields of medicinal chemistry and materials science, the importance of reliable synthetic routes to compounds like this compound will undoubtedly increase. Future research may focus on developing catalytic, asymmetric versions of these syntheses to access enantiomerically pure forms of this and related β-amino esters, further expanding their utility as chiral building blocks.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Aminoheptanoic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of medicinal chemistry and drug development, the use of non-canonical amino acids is a cornerstone of modern peptide design. Among these, β-amino acids have emerged as exceptionally valuable building blocks for creating peptidomimetics with enhanced therapeutic potential.[1][2] The incorporation of a β-amino acid introduces an additional carbon atom into the peptide backbone, fundamentally altering its conformational properties. This structural perturbation can lead to the formation of unique and stable secondary structures, such as helices and turns, while simultaneously conferring remarkable resistance to enzymatic degradation by proteases.[1][3]

Ethyl 3-aminoheptanoate is a commercially available precursor to one such building block. Once converted to its active form, 3-aminoheptanoic acid, it provides a lipophilic side chain that can be strategically employed to modulate peptide solubility, membrane permeability, and protein-protein interactions. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the preparation and strategic incorporation of this versatile β-amino acid into synthetic peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 1: From Precursor to Building Block – Monomer Preparation

The common starting material, this compound, is an ester and is not directly compatible with standard Fmoc-SPPS protocols, which require a free carboxylic acid for the initial coupling to the resin or subsequent couplings to the growing peptide chain's N-terminal amine. Therefore, two essential preparatory steps are required: hydrolysis of the ethyl ester (saponification) and protection of the β-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group.[4][5]

Workflow: Preparing Fmoc-3-aminoheptanoic acid

The following diagram outlines the mandatory two-step process to convert the commercially available ester into an SPPS-compatible building block.

G cluster_0 Monomer Preparation Workflow Start This compound (Precursor) Step1 Protocol 1: Saponification (LiOH, THF/H2O) Start->Step1 Intermediate 3-Aminoheptanoic Acid (Zwitterion) Step1->Intermediate Step2 Protocol 2: Nα-Fmoc Protection (Fmoc-OSu, NaHCO3) Intermediate->Step2 End Fmoc-3-aminoheptanoic acid (SPPS-Ready Building Block) Step2->End

Caption: Workflow for preparing the SPPS-ready monomer.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the ethyl ester to a free carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution in an ice bath. Add LiOH (1.5 equivalents) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~6 using 1M HCl. The product, 3-aminoheptanoic acid, is a zwitterion and may precipitate or remain in solution.

    • Extract the aqueous layer with EtOAc (3x) to remove any unreacted starting material or non-polar impurities.

    • The desired product remains in the aqueous layer. It can be isolated by lyophilization or used directly in the next step if the concentration is known.

Scientist's Note: The key to this step is careful pH adjustment. Over-acidification will fully protonate the carboxylate, while a high pH will keep the amine deprotonated. Targeting the isoelectric point helps in handling the zwitterionic product.

Protocol 2: Nα-Fmoc Protection of 3-Aminoheptanoic Acid

Objective: To protect the primary amine with the base-labile Fmoc group, rendering it suitable for SPPS.[6][7]

Materials:

  • 3-Aminoheptanoic acid (from Protocol 1)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve 3-aminoheptanoic acid (1 equivalent) in a 10% aqueous NaHCO₃ solution.

  • Fmocylation: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.[5]

  • Reaction: Let the reaction proceed overnight. The solution should be basic throughout the reaction.

  • Workup:

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with ether or EtOAc to remove unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The Fmoc-protected product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Verification: Confirm the identity and purity of the final product, Fmoc-3-aminoheptanoic acid, via HPLC, Mass Spectrometry, and NMR. This product is also commercially available from various suppliers.[8]

Part 2: Solid-Phase Peptide Synthesis (SPPS) Strategy

The primary challenge when incorporating β-amino acids or other non-canonical residues into a peptide sequence is overcoming potential steric hindrance, which can lead to slower and less efficient coupling reactions.[3][9][10]

Core SPPS Cycle for β-Amino Acid Incorporation

The fundamental cycle of Fmoc-SPPS remains the same: deprotection of the N-terminal amine followed by coupling of the next activated amino acid. However, the choice of reagents and reaction conditions is critical for success.

G cluster_0 Core SPPS Cycle Resin Peptide-Resin (Fmoc-NH-Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Removes Fmoc group FreeAmine Free N-terminal Amine (H2N-Peptide-Resin) Deprotection->FreeAmine Coupling 2. Activation & Coupling (Fmoc-AA, HATU, DIEA) FreeAmine->Coupling Forms new amide bond Coupling->Resin Elongated Peptide

Caption: The core iterative cycle of Fmoc-SPPS.

Protocol 3: Automated SPPS Coupling of Fmoc-3-aminoheptanoic acid

Objective: To efficiently couple Fmoc-3-aminoheptanoic acid onto a growing peptide chain on a solid support. This protocol assumes the use of an automated microwave peptide synthesizer.

Materials:

  • SPPS-grade resin (e.g., Rink Amide, pre-loaded with the first amino acid)[3][11]

  • Fmoc-3-aminoheptanoic acid

  • Standard Fmoc-protected α-amino acids

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF[6]

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Procedure:

  • Resin Preparation: Place the resin in the synthesizer reaction vessel. Swell the resin in DMF for 30 minutes.[11]

  • Initial Deprotection: Perform the first Fmoc deprotection by treating the resin with 20% piperidine in DMF. A typical cycle is 1 x 3 minutes followed by 1 x 7 minutes. Wash the resin thoroughly with DMF.

  • Coupling Cycle for Fmoc-3-aminoheptanoic acid:

    • Activation: In a separate vial, dissolve Fmoc-3-aminoheptanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Reaction: Perform microwave-assisted coupling (e.g., 75W, 75°C for 10 minutes).[3]

    • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring and Iteration:

    • Expertise Note: It is advisable to perform a Kaiser test after coupling a sterically hindered residue. If the test is positive (indicating incomplete reaction), perform a "double coupling" by repeating step 3.[12]

    • Continue with subsequent deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Part 3: Data & Analysis

Effective coupling is paramount for achieving high purity of the final peptide. The conditions below are recommended starting points.

Table 1: Recommended Coupling Conditions for SPPS
ParameterStandard α-Amino Acidβ-Amino Acid (3-Aminoheptanoic acid)Rationale
Fmoc-Amino Acid 4 eq.4 eq.A sufficient excess to drive the reaction to completion.
Activator (HATU) 3.9 eq.3.9 eq.HATU is a highly potent activator suitable for hindered couplings.[12]
Base (DIEA) 8 eq.8 eq.Neutralizes the protonated amine and facilitates activation.
Reaction Time (Microwave) 5 min @ 75°C10 min @ 75°CIncreased time helps overcome the higher activation energy associated with steric hindrance.[3]
Recommendation Single CouplingConsider Double CouplingIf coupling efficiency is a known issue for the sequence, a second coupling is a robust strategy to ensure completion.

Part 4: Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the β-amino acid; peptide aggregation.Perform a double coupling. Increase coupling time or temperature. Switch to an even more potent coupling agent like COMU if available.
Deletion Sequence (-1 mass peak in MS)Failed coupling in the previous cycle.Cap the unreacted free amines with acetic anhydride after the coupling step to prevent them from reacting in the next cycle.
Low Yield after Cleavage Incomplete synthesis due to failed couplings; premature chain termination.Review all coupling steps, especially for hindered residues. Ensure reagents are fresh and anhydrous.

Conclusion

The successful incorporation of this compound into a peptide sequence is a straightforward process when a strategic approach is taken. The key is the initial, off-synthesizer conversion of the ethyl ester precursor into the SPPS-compatible Fmoc-3-aminoheptanoic acid building block. During solid-phase synthesis, the challenges posed by the β-amino acid structure are readily overcome by employing potent coupling reagents like HATU and extending reaction times. By following the detailed protocols and recommendations in this guide, researchers can confidently utilize this valuable non-canonical amino acid to develop novel peptidomimetics with enhanced structural and biological properties.[1]

References

Application Notes & Protocols: Asymmetric Synthesis of β-Amino Acids Using Ethyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial building blocks in medicinal chemistry and drug development.[1] Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts unique conformational properties to peptides, leading to the formation of stable secondary structures such as helices, turns, and sheets.[1] This structural feature makes β-peptides (peptidomimetics) resistant to enzymatic degradation, enhancing their metabolic stability and potential as therapeutic agents. Enantiomerically pure β-amino acids are vital for the synthesis of these peptidomimetics, as the stereochemistry at the β-carbon significantly influences biological activity. Ethyl 3-aminoheptanoate, a chiral β-amino acid ester, serves as a valuable intermediate in the synthesis of various bioactive molecules. This guide provides a detailed protocol for its asymmetric synthesis using a chiral auxiliary-mediated approach, focusing on the underlying principles and experimental details.

Strategic Approach: Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of β-amino acids can be achieved through various methods, including catalytic asymmetric hydrogenation, Mannich-type reactions, and conjugate additions.[2][3] Among the most robust and reliable methods for controlling stereochemistry is the use of chiral auxiliaries.[4] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

This application note will detail a well-established strategy: the diastereoselective alkylation of a chiral enolate derived from a β-alanine precursor. Specifically, we will adapt the methodology using pseudoephedrine as a chiral auxiliary, a method championed by Myers for its high diastereoselectivity and the crystalline nature of the intermediates, which often allows for easy purification.

Experimental Workflow Overview

The synthesis of enantiomerically enriched this compound will be presented in a multi-step sequence. The workflow is designed to be logical and efficient, ensuring high diastereoselectivity and overall yield.

Asymmetric Synthesis Workflow cluster_0 Synthesis of Chiral Intermediate cluster_1 Cleavage and Derivatization A Coupling of β-Alanine with (1R,2R)-Pseudoephedrine B Alkylation of the Chiral Amide A->B Formation of Chiral Enolate C Hydrolysis of the Alkylated Amide B->C Cleavage of Auxiliary D Esterification to this compound C->D Formation of Final Product

Caption: Overall workflow for the asymmetric synthesis of this compound.

Part 1: Synthesis of the Chiral Pseudoephedrine Amide

The first phase involves the coupling of β-alanine with the chiral auxiliary, (1R,2R)-(+)-pseudoephedrine, to form the corresponding amide. This amide will serve as the substrate for the key diastereoselective alkylation step.

Protocol 1: Preparation of (1R,2R)-N-(3-((tert-Butoxycarbonyl)amino)propanoyl)-N-methyl-1,2-diphenyl-2-aminoethanol

Rationale: N-Boc protected β-alanine is used to prevent self-condensation and to ensure that the subsequent enolization occurs at the desired α-carbon. The coupling is a standard amide bond formation reaction.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-β-alanine189.215.67 g30.0
(1R,2R)-(+)-Pseudoephedrine165.234.96 g30.0
Dicyclohexylcarbodiimide (DCC)206.336.80 g33.0
4-Dimethylaminopyridine (DMAP)122.170.37 g3.0
Dichloromethane (DCM)-150 mL-

Step-by-Step Procedure:

  • To a stirred solution of N-Boc-β-alanine (5.67 g, 30.0 mmol) and (1R,2R)-(+)-pseudoephedrine (4.96 g, 30.0 mmol) in anhydrous dichloromethane (150 mL) at 0 °C, add 4-dimethylaminopyridine (0.37 g, 3.0 mmol).

  • Slowly add a solution of dicyclohexylcarbodiimide (6.80 g, 33.0 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure chiral amide.

Part 2: Diastereoselective Alkylation

This is the critical step where the stereocenter at the β-position is introduced. The chiral auxiliary directs the approach of the electrophile (butyl iodide) to one face of the enolate, leading to a high diastereomeric excess.

Protocol 2: Alkylation of the Chiral Pseudoephedrine Amide

Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to generate the enolate. The reaction is performed at low temperature to maintain the kinetic control of the enolization and subsequent alkylation.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Chiral Amide (from Protocol 1)--10.0
Diisopropylamine101.191.54 mL11.0
n-Butyllithium (2.5 M in hexanes)-4.4 mL11.0
1-Iodobutane184.021.25 mL11.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Step-by-Step Procedure:

  • Prepare a solution of LDA by slowly adding n-butyllithium (4.4 mL, 11.0 mmol) to a solution of diisopropylamine (1.54 mL, 11.0 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere (argon or nitrogen). Stir for 30 minutes.

  • In a separate flask, dissolve the chiral amide (10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the amide solution via cannula. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add 1-iodobutane (1.25 mL, 11.0 mmol) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product can be purified by flash chromatography if necessary.

Alkylation Mechanism cluster_0 Enolate Formation and Alkylation A Chiral Amide B Chiral Enolate A->B Deprotonation C Alkylated Amide (High Diastereoselectivity) B->C Electrophilic Attack D LDA D->B E Butyl Iodide E->C

Caption: Diastereoselective alkylation of the chiral amide.

Part 3: Cleavage of the Chiral Auxiliary and Esterification

The final steps involve the removal of the pseudoephedrine auxiliary to unmask the β-amino acid, followed by esterification to obtain the desired this compound.

Protocol 3: Hydrolysis of the Alkylated Amide

Rationale: Acidic hydrolysis cleaves the amide bond, releasing the chiral auxiliary and the newly synthesized β-amino acid. The conditions are chosen to be mild enough to avoid racemization.

ReagentQuantity
Alkylated Amide (from Protocol 2)10.0 mmol
1 M Sulfuric Acid50 mL
Diethyl Ether100 mL

Step-by-Step Procedure:

  • Dissolve the alkylated amide (10.0 mmol) in diethyl ether (50 mL).

  • Add 1 M sulfuric acid (50 mL) and stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove any remaining auxiliary.

  • The aqueous layer containing the hydrochloride salt of the β-amino acid can be used directly in the next step or neutralized and the free amino acid extracted.

Protocol 4: Esterification to this compound

Rationale: A standard Fischer esterification is employed to convert the carboxylic acid to the corresponding ethyl ester.

ReagentQuantity
Crude β-Amino Acid (from Protocol 3)~10.0 mmol
Ethanol, absolute100 mL
Thionyl Chloride (SOCl₂)1.1 mL (15.0 mmol)

Step-by-Step Procedure:

  • To a flask containing absolute ethanol (100 mL) at 0 °C, slowly add thionyl chloride (1.1 mL, 15.0 mmol). Stir for 15 minutes.

  • Add the aqueous solution of the β-amino acid hydrochloride from the previous step (or the isolated free amino acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude this compound hydrochloride can be neutralized with a base (e.g., saturated NaHCO₃ solution) and the free ester extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried, filtered, and concentrated. The final product can be purified by distillation or column chromatography to yield pure this compound.

Conclusion

The protocol described provides a reliable and highly stereoselective method for the asymmetric synthesis of this compound. The use of pseudoephedrine as a chiral auxiliary offers excellent control over the stereochemical outcome of the key alkylation step. This approach is amenable to scale-up and provides access to enantiomerically enriched β-amino acids, which are valuable building blocks for the development of novel therapeutics and other advanced materials.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters in Drug Discovery

Optically pure β-amino acids and their ester derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their incorporation into molecular frameworks can significantly influence pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Ethyl 3-aminoheptanoate, a non-proteinogenic β-amino acid ester, is a valuable precursor for various complex molecules. Consequently, the development of efficient, selective, and environmentally benign methods for the resolution of its racemic mixtures is of paramount importance to the pharmaceutical and fine chemical industries.[1][2]

Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, offers a powerful strategy for obtaining enantiomerically enriched compounds. Enzymatic kinetic resolution (EKR) has emerged as a particularly attractive approach due to the high enantioselectivity, chemoselectivity, and mild operating conditions of enzymes, aligning with the principles of "Green Chemistry".[3][4] Lipases, in particular, have demonstrated exceptional utility in the resolution of racemates, owing to their broad substrate tolerance, lack of a need for cofactors, and stability in organic solvents.[4][5][6] This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound, with a focus on the application of Candida antarctica Lipase B (CALB).

The Enzymatic Approach: A Mechanistic Overview

The enzymatic resolution of racemic this compound typically proceeds via an enantioselective acylation or hydrolysis reaction catalyzed by a lipase. Candida antarctica Lipase B (CALB), a serine hydrolase, is a highly effective and widely used biocatalyst for such transformations.[3][7][8] The active site of CALB contains a catalytic triad of serine, histidine, and aspartate, which facilitates the acylation of the amino group of one of the enantiomers of this compound.[3]

The key to the resolution lies in the differential fit of the two enantiomers within the chiral environment of the enzyme's active site. One enantiomer will be preferentially acylated, leading to the formation of an N-acylated product, while the other enantiomer remains largely unreacted. This results in a mixture of the acylated product and the unreacted (and now enantiomerically enriched) starting material, which can then be separated by conventional chromatographic techniques.

The choice of the acyl donor is crucial and can significantly impact the reaction's efficiency and enantioselectivity. Common acylating agents include activated esters like vinyl acetate or isopropenyl acetate, or simple esters such as ethyl acetate. The reaction is typically carried out in a non-polar organic solvent to minimize side reactions like ester hydrolysis.[9]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound.

Enzymatic Resolution Workflow Workflow for Enzymatic Resolution cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis cluster_Products Products Racemate Racemic Ethyl 3-aminoheptanoate ReactionVessel Reaction Mixture (Controlled Temperature & Stirring) Racemate->ReactionVessel Enzyme Immobilized CALB Enzyme->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel AcylDonor Acyl Donor AcylDonor->ReactionVessel Quenching Reaction Quenching (Enzyme Filtration) ReactionVessel->Quenching Reaction Monitoring Separation Chromatographic Separation (e.g., Column Chromatography) Quenching->Separation Product1 Enantiomerically Enriched Unreacted Substrate Separation->Product1 Product2 N-Acylated Product Separation->Product2 EE_Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC) Yield_Calc Yield Calculation Product1->EE_Analysis Product1->Yield_Calc Product2->EE_Analysis Product2->Yield_Calc

Caption: General workflow for the enzymatic resolution of racemic this compound.

Detailed Protocol for Enzymatic Resolution

This protocol provides a general starting point for the kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B (e.g., Novozym® 435). Optimization of reaction parameters such as temperature, solvent, and acyl donor may be required to achieve the best results.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE), hexane)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite or a similar filter aid

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Reaction monitoring equipment (TLC, GC, or HPLC)

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 equivalent).

    • Dissolve the substrate in the chosen anhydrous organic solvent (e.g., 10-20 mL per gram of substrate).

    • Add the acyl donor (typically 1.5-3.0 equivalents).

    • Add the immobilized CALB (typically 10-50% by weight of the substrate).

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature. A good starting point is 30-40 °C.[3]

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product.

  • Reaction Work-up:

    • Once the desired conversion is reached, quench the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification:

    • The resulting residue, containing the unreacted this compound and the N-acylated product, can be purified using column chromatography on silica gel. The polarity of the eluent system will depend on the specific N-acyl group.

Analytical Methods for Chiral Purity Assessment

Accurate determination of the enantiomeric excess (ee) of the resolved products is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[10][11][12]

General Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is often effective for the separation of amine enantiomers.[12]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable if the analyte has a chromophore. If not, derivatization with a UV-active agent may be necessary, or alternative detection methods like mass spectrometry (MS) or a chiral detector can be employed.[10][12]

  • Sample Preparation: Dissolve a small amount of the purified unreacted substrate and the N-acylated product in the mobile phase for injection.

Logical Flow for Analytical Method Development:

Analytical Method Development Analytical Method Development Logic Start Start: Purified Product Fractions Column_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Column_Selection Mobile_Phase_Screen Screen Mobile Phase Compositions (Hexane/IPA, Hexane/EtOH) Column_Selection->Mobile_Phase_Screen Optimization Optimize Mobile Phase Ratio for Resolution Mobile_Phase_Screen->Optimization Flow_Rate_Temp Adjust Flow Rate and Temperature for Peak Shape and Run Time Optimization->Flow_Rate_Temp Validation Method Validation (Linearity, Precision, Accuracy) Flow_Rate_Temp->Validation Analysis Analyze Samples and Calculate ee% Validation->Analysis End End: Report Results Analysis->End

Caption: Logical flow for developing a chiral HPLC method for ee% determination.

Quantitative Data Summary

The following table provides a hypothetical example of expected results from an optimized enzymatic resolution of racemic this compound. Actual results may vary depending on the specific reaction conditions.

ParameterValue
SubstrateRacemic this compound
EnzymeImmobilized Candida antarctica Lipase B
Acyl DonorVinyl Acetate
SolventMethyl tert-butyl ether (MTBE)
Temperature40 °C
Reaction Time24 hours
Conversion~50%
Unreacted Substrate
Yield~45%
Enantiomeric Excess (ee)>98%
N-Acetylated Product
Yield~48%
Enantiomeric Excess (ee)>98%

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inactive enzyme- Suboptimal temperature- Inappropriate solvent- Use a fresh batch of enzyme- Screen a range of temperatures (e.g., 25-50 °C)- Test different organic solvents (e.g., hexane, toluene)
Low Enantioselectivity (low ee) - Unselective enzyme for the substrate- Suboptimal temperature- Inappropriate acyl donor- Screen different lipases- Vary the reaction temperature- Test different acyl donors (e.g., isopropenyl acetate, ethyl acetate)
Reaction Stalls - Product inhibition- Enzyme denaturation- Consider in-situ product removal- Use a fresh batch of enzyme for a scaled-up reaction
Irreproducible Results - Inconsistent enzyme activity- Variations in substrate purity- Inconsistent reaction conditions- Standardize enzyme batch and activity- Ensure high purity of the starting material- Carefully control all reaction parameters (temperature, stirring, etc.)

Conclusion

The enzymatic kinetic resolution of racemic this compound using Candida antarctica Lipase B is a highly efficient and selective method for the preparation of its enantiomerically pure forms. This approach offers significant advantages over traditional chemical resolution methods in terms of environmental impact and operational simplicity. By carefully selecting the reaction parameters and employing robust analytical techniques for monitoring and product analysis, researchers and drug development professionals can effectively produce these valuable chiral building blocks for their synthetic needs.

References

Application Note: Derivatization of Ethyl 3-Aminoheptanoate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminoheptanoate, an amino ester of interest in pharmaceutical and chemical synthesis, possesses a primary amine group that imparts polarity, thermal lability, and a tendency for adsorption on active sites within a gas chromatography (GC) system.[1] These characteristics result in poor chromatographic peak shape, low sensitivity, and unreliable quantification when analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive technical guide with detailed protocols for the chemical derivatization of this compound to overcome these analytical challenges. We present two robust, field-proven methods—silylation and acylation—that transform the polar amine into a nonpolar, thermally stable functional group suitable for high-performance GC-MS analysis.[1][2] The causality behind experimental choices, expected outcomes, and key validation steps are discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Derivatization

Gas chromatography is a premier technique for separating volatile and thermally stable compounds.[3] However, molecules containing polar functional groups, such as the primary amine (-NH2) in this compound, are inherently non-volatile and prone to undesirable interactions with the GC column and liner.[1][3] This leads to significant peak tailing, reduced column efficiency, and potential analyte degradation in the hot injector.

Chemical derivatization is an indispensable sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[1][4] The primary goals of derivatizing this compound are:

  • Increase Volatility: By replacing the active hydrogen on the amine with a nonpolar group, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.

  • Enhance Thermal Stability: The resulting derivatives are less susceptible to degradation at the high temperatures required for GC analysis.[4]

  • Improve Peak Shape and Sensitivity: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and, consequently, lower limits of detection.

  • Generate Characteristic Mass Spectra: Derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification.

This guide details two highly effective derivatization strategies: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Acylation using Trifluoroacetic Anhydride (TFAA).

Chemical Principles and Reaction Mechanisms

The target for derivatization on the this compound molecule is the active hydrogen of the primary amine group. The existing ethyl ester group is already suitable for GC analysis and does not require modification.

Silylation with MSTFA

Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. MSTFA is a powerful TMS donor that reacts efficiently with primary amines.[5] The reaction is clean, with volatile and neutral byproducts that typically do not interfere with the chromatography.[6]

Silylation_Reaction E3A This compound TMS_E3A N-trimethylsilyl-ethyl 3-aminoheptanoate E3A->TMS_E3A + MSTFA Byproduct N-Methyltrifluoroacetamide MSTFA MSTFA

Caption: Silylation of this compound with MSTFA.

Acylation with TFAA

Acylation introduces an acyl group into the molecule. Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that converts primary amines into stable and volatile trifluoroacetamides.[7][8] The resulting fluorinated derivative can also enhance detector sensitivity.[7] This reaction produces trifluoroacetic acid as a byproduct, which should be neutralized or removed to prevent damage to the GC column.[8]

Acylation_Reaction E3A This compound TFA_E3A N-trifluoroacetyl-ethyl 3-aminoheptanoate E3A->TFA_E3A + TFAA Byproduct Trifluoroacetic Acid TFAA TFAA

Caption: Acylation of this compound with TFAA.

Experimental Protocols and Workflows

The following protocols are designed for robustness and reproducibility. It is imperative to perform these procedures in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), as derivatization reagents are often corrosive and moisture-sensitive.

Experimental_Workflow cluster_deriv Derivatization Step (Choose One) start Sample Preparation (this compound in solvent) dry_down Evaporate to Dryness (under Nitrogen stream) start->dry_down silylation Protocol 1: Silylation Add MSTFA + Solvent Heat at 60°C for 30 min dry_down->silylation Anhydrous Conditions Critical acylation Protocol 2: Acylation Add Solvent + Base + TFAA Heat at 50°C for 15 min dry_down->acylation cool Cool to Room Temperature silylation->cool acylation->cool analyze GC-MS Analysis cool->analyze

Caption: Overall experimental workflow for derivatization.

Materials and Reagents
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade (≥98% purity)

  • Trifluoroacetic Anhydride (TFAA), derivatization grade[9]

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous solvents: Acetonitrile, Ethyl Acetate, Hexane (GC grade)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Protocol 1: Silylation with MSTFA

This method is rapid and generates a single derivative with minimal sample cleanup. Causality: The key to successful silylation is the rigorous exclusion of moisture, as water will preferentially react with and consume the MSTFA reagent, leading to poor derivatization yield.[1][10]

  • Sample Preparation: Pipette an aliquot of the sample containing approximately 50-100 µg of this compound into a 2 mL autosampler vial.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step is critical to remove any residual water.

  • Derivatization: Add 100 µL of anhydrous acetonitrile (or ethyl acetate) to redissolve the residue. Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial in a heating block at 60°C for 30 minutes to ensure the reaction goes to completion.[11]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation with TFAA

This method produces highly stable derivatives. Causality: The reaction of TFAA with the amine generates trifluoroacetic acid as a byproduct.[8] A base such as pyridine or TEA is added as an "acid scavenger" to neutralize this acid, driving the reaction to completion and protecting the GC column from acidic damage.[7][8]

  • Sample Preparation: Pipette an aliquot of the sample containing approximately 50-100 µg of this compound into a 2 mL autosampler vial.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas.

  • Derivatization:

    • Add 200 µL of anhydrous ethyl acetate to the vial.

    • Add 20 µL of anhydrous pyridine (or TEA).

    • Carefully add 50 µL of TFAA. (Caution: Highly reactive)

  • Reaction: Tightly cap the vial and vortex. Heat the vial at 50-60°C for 15-30 minutes.[7]

  • Analysis: Cool the vial to room temperature. The sample can be injected directly. For some applications, a simple liquid-liquid extraction may be performed to remove the base and byproduct salts, but this is often unnecessary for standard GC-MS analysis.

Expected Results and Data Interpretation

Derivatization will alter the molecular weight and chromatographic properties of this compound. The mass spectrometer is used to confirm the success of the reaction by observing the expected molecular ion and characteristic fragments.

Parameter Underivatized Analyte TMS Derivative (MSTFA) TFA Derivative (TFAA)
Analyte Name This compoundN-trimethylsilyl-ethyl 3-aminoheptanoateN-trifluoroacetyl-ethyl 3-aminoheptanoate
Molecular Weight ( g/mol ) 159.24231.43255.23
Mass Shift (Δm/z) N/A+72.19+95.99
Expected Key Fragments Poorly defined due to labilityM-15 (loss of -CH₃), M-29 (loss of -C₂H₅)M-29 (loss of -C₂H₅), M-45 (loss of -OC₂H₅), fragments from the TFA group
Chromatographic Peak Broad, tailingSharp, symmetricalSharp, symmetrical

Note: The expected key fragments for the TMS derivative are based on common fragmentation patterns of silylated amines.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, the following steps are mandatory:

  • Reagent Blank: Prepare a "sample" containing only the solvent and derivatization reagents, following the exact same protocol.[7] This is crucial for identifying any potential contamination or artifacts introduced by the reagents or procedure.

  • Positive Control: Derivatize a known standard of this compound to confirm the reaction efficiency, determine the retention time of the derivative, and verify its mass spectrum.

  • Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard or a structural analog is highly recommended to correct for variations in derivatization efficiency and injection volume.[12]

Conclusion

The direct GC-MS analysis of polar amino esters like this compound is fraught with challenges. The silylation and acylation protocols detailed in this application note provide robust and reliable methods to convert the analyte into a volatile, thermally stable derivative. This transformation is essential for achieving the sharp, symmetrical peaks required for high-sensitivity detection and accurate quantification. By understanding the chemical principles behind these derivatization strategies and implementing proper quality control measures, researchers can confidently integrate these workflows into their analytical programs for drug development and chemical analysis.

References

Application Notes & Protocols: Ethyl 3-aminoheptanoate as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide details the strategic application of Ethyl 3-aminoheptanoate, a versatile β-amino ester, in the asymmetric synthesis of natural products. By leveraging its inherent chirality, this building block serves as an excellent starting point for constructing complex molecular architectures, particularly heterocyclic alkaloid scaffolds. Herein, we present a representative synthetic pathway targeting the indolizidine alkaloid core, a common motif in numerous biologically active natural products. This document provides not only step-by-step experimental protocols for key transformations but also elucidates the underlying chemical principles and strategic considerations, offering researchers a comprehensive framework for utilizing β-amino esters in their synthetic campaigns.

Introduction: The Strategic Value of β-Amino Esters

β-Amino acids and their ester derivatives are crucial motifs in medicinal chemistry and natural product synthesis.[1] Their structural framework is present in a multitude of bioactive compounds, including peptides, alkaloids, and antibiotics. When utilized in an enantiomerically pure form, they become powerful tools in asymmetric synthesis through a strategy known as the "chiral pool" approach.[2][3] This method leverages naturally occurring, inexpensive chiral molecules as starting materials to impart stereochemical control throughout a synthetic sequence, thereby avoiding complex and often costly asymmetric induction steps.[4]

This compound, with its defined stereocenter (commercially available in both R and S forms), primary amine, and modifiable ester functionality, is an exemplary chiral building block. Its n-butyl side chain provides a lipophilic segment that can be a key feature of a target molecule or a handle for further functionalization. This guide will demonstrate its utility in a plausible, multi-step synthesis of an indolizidine alkaloid, showcasing a series of robust and high-yielding chemical transformations.

Application Showcase: Synthesis of an Indolizidine Alkaloid

Indolizidine alkaloids are a major class of natural products characterized by a fused bicyclic[5][6] ring system with a nitrogen atom at the bridgehead.[7] Many, such as (+)-monomorine I and indolizidine 167B, exhibit significant biological activities, including roles as pheromones and potent inhibitors of glycosidase enzymes.[5][8] The synthetic route outlined below is a representative strategy to construct the core of a 3-butyl-5-methylindolizidine, drawing inspiration from established syntheses of related alkaloids like (+)-monomorine.[5][9]

The overall strategy involves a linear sequence of functional group transformations to build a key amino-aldehyde precursor, followed by a pivotal intramolecular cyclization to forge the bicyclic core.

G A This compound B N-Boc Protected Ester A->B  Boc₂O C N-Boc Protected Alcohol B->C  LiAlH₄ D N-Boc Protected Aldehyde C->D  Swern Ox. E N-Boc Alkene D->E  Wittig F Deprotection & Cyclization Precursor E->F  TFA E->F G Iminium Ion Intermediate F->G  Intramolecular  Condensation H Indolizidine Core G->H  Reductive  Amination I Target Alkaloid H->I  Reduction

Caption: Overall synthetic workflow from this compound to a target indolizidine alkaloid.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes justifications for the choice of reagents and conditions, reflecting field-proven insights.

Protocol 3.1: N-Boc Protection of this compound
  • Rationale: The first step is to protect the primary amine. The tert-butoxycarbonyl (Boc) group is chosen due to its stability under the basic and nucleophilic conditions of subsequent steps (e.g., reduction, Wittig reaction) and its facile removal under mild acidic conditions.[10] Di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient reagent for this transformation.[11][12]

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water.

    • Add triethylamine (Et₃N, 1.5 equiv.) to the solution to act as a base.

    • To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting crude N-Boc protected ester can often be used in the next step without further purification.

Protocol 3.2: Reduction of the Ester to a Primary Alcohol
  • Rationale: The ester functionality must be reduced to a primary alcohol to enable its subsequent oxidation to an aldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols.[6][13][14] It is preferred over milder reagents like NaBH₄, which are generally unreactive towards esters. The reaction is performed in an anhydrous ether solvent like THF.

  • Procedure:

    • Prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Dissolve the N-Boc protected ester from Protocol 3.1 (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup) at 0 °C.

    • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate in vacuo to yield the desired N-Boc protected amino alcohol.

Protocol 3.3: Swern Oxidation to the Aldehyde
  • Rationale: The primary alcohol is oxidized to an aldehyde, a crucial electrophile for the subsequent chain-elongation step. The Swern oxidation is chosen for its exceptionally mild conditions, which are compatible with the acid-sensitive Boc protecting group and minimize the risk of over-oxidation to a carboxylic acid.[15][16] The reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[1][4]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

    • Add oxalyl chloride (1.5 equiv.) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (3.0 equiv.). Stir for 20 minutes.

    • Add a solution of the N-Boc protected amino alcohol from Protocol 3.2 (1.0 equiv.) in DCM dropwise. Stir for 45 minutes at -78 °C.

    • Add triethylamine (Et₃N, 5.0 equiv.) dropwise, stir for 10 minutes at -78 °C, and then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the pure N-Boc protected amino aldehyde.

Protocol 3.4: Chain Elongation via Wittig Olefination
  • Rationale: To construct the six-membered ring of the indolizidine core, the carbon chain must be extended. The Wittig reaction is a reliable method for converting aldehydes into alkenes, forming a new carbon-carbon bond.[17][18][19] A stabilized ylide, such as (carboethoxymethyl)triphenylphosphorane, is used to introduce a three-carbon unit and install an ester group that will be used in the final cyclization.

  • Procedure:

    • Add the N-Boc protected amino aldehyde from Protocol 3.3 (1.0 equiv.) and (carboethoxymethyl)triphenylphosphorane (1.1 equiv.) to a flask containing anhydrous toluene.

    • Heat the mixture to reflux (approx. 110 °C) and stir for 12-16 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Purify the residue by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired α,β-unsaturated ester.

Protocol 3.5: Deprotection and Intramolecular Reductive Amination

  • Rationale: This is the key step where the bicyclic indolizidine core is formed. First, the Boc group is removed under acidic conditions to liberate the free amine. The alkene and ester functionalities are then reduced simultaneously. The newly formed primary amine then undergoes an intramolecular condensation with the in-situ generated aldehyde (from ester over-reduction) to form a cyclic iminium ion, which is immediately reduced to the final indolizidine ring system. This tandem reaction is an efficient way to construct the heterocyclic scaffold.[20][21][22]

G cluster_0 Key Cyclization Cascade A Amino Alkene Ester B Amino Diol A->B  1. H₂/Pd-C  2. LiAlH₄ C Amino Aldehyde B->C  Mild Ox. D Cyclic Iminium Ion C->D  Intramolecular  Condensation  (spontaneous) E Indolizidine Core D->E  NaBH₃CN

References

Application Notes & Protocols: Ethyl 3-Aminoheptanoate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-aminoheptanoate is a pivotal β-amino ester that serves as a versatile and economically significant building block in modern medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, enables its strategic use in the synthesis of a diverse array of heterocyclic scaffolds that are central to the structure of numerous active pharmaceutical ingredients (APIs). This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis of this compound and its subsequent application as a precursor for two critical classes of pharmaceutical intermediates: δ-lactams (piperidones) and β-lactams (azetidinones) . We present detailed, field-proven protocols, mechanistic insights, and guidance on the asymmetric synthesis of these valuable chiral synthons.

Introduction: The Strategic Importance of this compound

β-Amino esters are a cornerstone of synthetic organic chemistry, providing access to nitrogen-containing compounds that are ubiquitous in biologically active molecules.[1] this compound, with its linear seven-carbon backbone and strategically placed amino group, is a precursor to key heterocyclic systems.

  • Piperidines: The piperidine ring is a privileged scaffold found in a vast number of marketed drugs due to its favorable physicochemical properties and ability to interact with biological targets.[2] Intramolecular cyclization of this compound provides a direct route to a substituted δ-lactam (a piperidone precursor), a valuable intermediate for constructing more complex piperidine-based APIs.

  • β-Lactams: The 2-azetidinone ring is the defining feature of β-lactam antibiotics, one of the most important classes of antibacterial agents in history.[3] Beyond antibiotics, this strained four-membered ring is a powerful synthon for accessing other complex molecules, including α- and β-amino acids and peptidomimetics.[4]

This guide will first detail the efficient synthesis of the title compound from its keto-ester precursor and then provide step-by-step protocols for its transformation into these high-value pharmaceutical intermediates.

Synthesis of the Precursor: this compound

The most common and efficient route to this compound is the reductive amination of its corresponding β-keto ester, Ethyl 3-oxoheptanoate. This transformation can be achieved through various methods, including catalytic hydrogenation or, as detailed here, through a one-pot reaction using a chiral catalyst to achieve high enantioselectivity, which is critical for pharmaceutical applications.[5]

Workflow for Precursor Synthesis

The synthesis begins with the commercially available Ethyl 3-oxoheptanoate and proceeds via a direct reductive amination.

G cluster_0 Synthesis of this compound start Ethyl 3-oxoheptanoate + NH4OAc catalyst Chiral Ru-Catalyst (e.g., (R)-ClMeOBIPHEP-Ru) start->catalyst Reagents reaction Direct Reductive Amination (One-Pot) catalyst->reaction Catalysis product This compound (Chiral) reaction->product Yields >95% ee >96%

Caption: One-pot asymmetric reductive amination workflow.

Protocol 1: Asymmetric Reductive Amination

This protocol is adapted from a highly efficient method for the direct reductive amination of β-keto esters, providing the chiral β-amino ester in high yield and enantiomeric excess.[5]

Materials:

  • Ethyl 3-oxoheptanoate (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (5.0 equiv)

  • [RuCl((R)-ClMeOBIPHEP)((R)-daipen)]Cl (or similar chiral Ru-catalyst) (0.01 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen (H₂) gas

  • High-pressure autoclave or reactor

Procedure:

  • To a high-pressure reactor, add Ethyl 3-oxoheptanoate (e.g., 1.72 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and the chiral Ruthenium catalyst (e.g., 0.1 mmol).

  • Add 2,2,2-trifluoroethanol (40 mL) to the reactor.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 30 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product, typically formed as an ammonium salt, can be purified by column chromatography or used directly after conversion to the free base.

Causality and Insights:

  • Why TFE? 2,2,2-Trifluoroethanol is a polar, non-coordinating solvent that has been shown to be highly effective for this type of catalytic hydrogenation, promoting both high conversion and enantioselectivity.[5]

  • Why Ammonium Acetate? It serves as both the ammonia source and an in-situ source of acetic acid, which protonates the resulting amino ester.

  • The Catalyst: The chiral diphosphine ligand (e.g., ClMeOBIPHEP) on the ruthenium center creates a chiral environment, forcing the hydrogenation to occur preferentially from one face of the intermediate enamine, thus inducing asymmetry.[5]

Expected Results & Characterization
ParameterExpected Value
Yield >95%
Enantiomeric Excess (ee) >96%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 4.15 (q, 2H), 3.40 (m, 1H), 2.45 (d, 2H), 1.60-1.20 (m, 8H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 60.5, 48.0, 42.0, 35.0, 28.0, 22.5, 14.2, 14.0

Note: NMR data is illustrative and based on the expected structure. Actual shifts may vary.

Application I: Synthesis of 5-Butylpiperidin-2-one (A δ-Lactam)

The intramolecular cyclization of this compound leads to the formation of a six-membered ring, a δ-lactam. This reaction is essentially an intramolecular amidation. While this can be achieved thermally, yields are often low. A more reliable method involves the neutralization of the corresponding amino acid hydrochloride, which promotes spontaneous cyclization.[6]

Synthetic Pathway to a δ-Lactam

G cluster_1 δ-Lactam (Piperidone) Synthesis start This compound hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid 3-Aminoheptanoic Acid hydrolysis->acid cyclization Step 2: Intramolecular Cyclization (Heat or Activating Agent) acid->cyclization product 5-Butylpiperidin-2-one (δ-Lactam) cyclization->product

Caption: Two-step pathway from β-amino ester to δ-lactam.

Protocol 2: δ-Lactam Formation via Intramolecular Cyclization

This protocol first hydrolyzes the ester to the carboxylic acid, followed by cyclization to form the lactam.

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equiv)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Hydrolysis: Dissolve this compound (e.g., 1.73 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL). Add LiOH (0.36 g, 15 mmol) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting ester.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 3-aminoheptanoic acid.

  • Cyclization: Transfer the crude amino acid to a round-bottom flask. Add toluene (50 mL) and attach a Dean-Stark apparatus.

  • Heat the mixture to reflux. The water formed during the intramolecular amidation will be collected in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours until no more water is collected.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting crude lactam by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Causality and Insights:

  • Mechanism: The reaction proceeds by a nucleophilic attack of the amine group onto the carbonyl carbon of the carboxylic acid. This is an equilibrium process; the removal of water via a Dean-Stark trap drives the reaction to completion by Le Châtelier's principle.

  • Alternative Cyclization: For more sensitive substrates, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) can be used at room temperature to facilitate the amidation without the need for high heat.

Expected Results & Characterization
ParameterExpected Value
Yield 60-80% (over two steps)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 6.5 (br s, 1H, NH), 3.3 (m, 1H), 2.4 (t, 2H), 2.1 (m, 2H), 1.6-1.2 (m, 6H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 173.0, 48.5, 36.0, 31.0, 30.0, 22.5, 14.0

Note: NMR data is illustrative and based on the expected structure. Actual shifts may vary.

Application II: Synthesis of 4-Butylazetidin-2-one (A β-Lactam)

The formation of the strained four-membered β-lactam ring from a β-amino ester is a thermodynamically challenging transformation. The Breckpot synthesis utilizes a Grignard reagent, which is thought to form a magnesium salt of the amine, activating the ester carbonyl toward intramolecular nucleophilic attack.[3]

Synthetic Pathway to a β-Lactam

G cluster_2 β-Lactam (Azetidinone) Synthesis start This compound reagent Grignard Reagent (e.g., EtMgBr in THF) start->reagent Reactant reaction Breckpot Cyclization (Intramolecular) reagent->reaction Promotes Cyclization product 4-Butylazetidin-2-one (β-Lactam) reaction->product

References

N-Protection of Ethyl 3-Aminoheptanoate: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the precise chemical modification of molecules is paramount. The N-protection of amino esters, such as ethyl 3-aminoheptanoate, is a fundamental and critical step in the synthesis of a vast array of complex organic molecules, including peptides and active pharmaceutical ingredients. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the N-protection of this compound, focusing on the widely used Boc, Cbz, and Fmoc protecting groups.

Introduction: The Imperative of N-Protection

The amino group is a highly reactive nucleophile and base. In multi-step syntheses, its unprotected presence can lead to a multitude of undesired side reactions, compromising reaction yields and purity. Protecting the amine functionality as a carbamate is a common and effective strategy to temporarily mask its reactivity.[1] The choice of the protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal and its compatibility with other functional groups present in the molecule. This guide will delve into the practical aspects of protecting this compound, a valuable building block in organic synthesis.

Selecting the Optimal Protecting Group

The selection of an appropriate N-protecting group is a strategic decision that hinges on several factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection reactions should be high-yielding and straightforward to perform.

  • Orthogonality: In complex syntheses with multiple protecting groups, it is crucial that one group can be removed selectively without affecting the others.[2][3]

  • Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate, which can be leveraged for purification.

The three most common N-protecting groups in modern organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Each offers a unique set of properties, making them suitable for different synthetic routes.

I. The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most frequently used amine protecting groups due to its ease of introduction and its lability under acidic conditions.[4] It is stable to a wide range of non-acidic reagents, making it a versatile choice for many synthetic applications.

A. Boc Protection Mechanism

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds through a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[5] This is followed by the collapse of the tetrahedral intermediate and the release of tert-butanol and carbon dioxide, which drives the reaction to completion.[5][6]

Boc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine Nucleophilic Attack Boc2O Boc₂O Boc2O->ProtectedAmine Byproducts t-BuOH + CO₂

Caption: Boc protection of a primary amine.

B. Experimental Protocol for Boc Protection of this compound

This protocol provides a general procedure for the Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and Water)[7]

  • Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))[7]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (1.1 - 1.5 equivalents). For aqueous conditions, a solution of sodium bicarbonate or sodium hydroxide can be used. For anhydrous conditions, triethylamine is a common choice.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If the reaction was performed in an organic solvent, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • If the reaction was performed in an aqueous/organic mixture, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-Boc-ethyl 3-aminoheptanoate can be purified by column chromatography on silica gel if necessary.

ParameterConditionRationale
Reagent Di-tert-butyl dicarbonate (Boc₂O)Readily available, stable, and reacts under mild conditions.
Solvent DCM, THF, Dioxane/WaterChosen based on the solubility of the starting material and reagents.[7]
Base NaHCO₃, NaOH, TEANeutralizes the acidic byproduct formed during the reaction.[7]
Temperature 0 °C to Room TemperatureMild conditions are generally sufficient for this reaction.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS for completion.

Table 1. Summary of Boc Protection Conditions.

C. Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol or ethyl acetate.[8][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton.[10]

II. The Benzyloxycarbonyl (Cbz or Z) Group: A Hydrogenolysis-Labile Classic

The Cbz group, introduced by Bergmann and Zervas, was instrumental in the advancement of peptide synthesis.[11] It is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis.[2][12]

A. Cbz Protection Mechanism

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate and the liberation of hydrochloric acid, which is neutralized by the base.[13][14]

Cbz_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-NH-Cbz Amine->ProtectedAmine Nucleophilic Attack CbzCl Cbz-Cl CbzCl->ProtectedAmine Base Base Salt Base·HCl

Caption: Cbz protection of a primary amine.

B. Experimental Protocol for Cbz Protection of this compound

This protocol outlines a general procedure for the Cbz protection of this compound.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Solvent (e.g., Dioxane/Water, THF/Water, or DCM)[2]

  • Base (e.g., Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃))[15]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in the chosen solvent system. A common choice is a mixture of dioxane and water.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate or sodium carbonate (2.0-2.5 equivalents).

  • Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Cbz-ethyl 3-aminoheptanoate can be purified by column chromatography on silica gel.

ParameterConditionRationale
Reagent Benzyl chloroformate (Cbz-Cl)A classic and effective reagent for introducing the Cbz group.[16]
Solvent Dioxane/Water, THF/Water, DCMA biphasic system is often used to facilitate the reaction.[2]
Base NaHCO₃, Na₂CO₃Neutralizes the HCl generated during the reaction.[15]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time 2-4 hoursGenerally proceeds to completion in a few hours.

Table 2. Summary of Cbz Protection Conditions.

C. Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[2][12] This method is mild and selective. Acidic conditions, such as HBr in acetic acid, can also be used for Cbz removal.[12]

III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Choice for Peptide Synthesis

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability to acid and its rapid cleavage under mild basic conditions.[17][18] This orthogonality to acid-labile protecting groups like Boc is a significant advantage in complex syntheses.[19]

A. Fmoc Protection Mechanism

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[17][19] The latter is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts.[19] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, similar to the Boc and Cbz protection reactions.[19]

Fmoc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-NH-Fmoc Amine->ProtectedAmine Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->ProtectedAmine Base Base Byproducts NHS + Base·H⁺

Caption: Fmoc protection of a primary amine.

B. Experimental Protocol for Fmoc Protection of this compound

This protocol describes a general procedure for the Fmoc protection of this compound.

Materials:

  • This compound

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Solvent (e.g., Dioxane/Water, Acetone/Water)[18]

  • Base (e.g., Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃))[19]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of dioxane and a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0 °C. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2 with cold 1M HCl.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Fmoc-ethyl 3-aminoheptanoate can be purified by recrystallization or column chromatography.

ParameterConditionRationale
Reagent Fmoc-OSuMore stable and selective than Fmoc-Cl.[19]
Solvent Dioxane/Water, Acetone/WaterA biphasic system is typically employed.[18]
Base NaHCO₃, Na₂CO₃Maintains the necessary alkaline pH for the reaction.[19]
Temperature 0 °C to Room TemperatureInitial cooling is recommended.
Reaction Time OvernightThe reaction is often left to proceed overnight for completion.

Table 3. Summary of Fmoc Protection Conditions.

C. Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF).[17][20][21] The mechanism involves a β-elimination reaction initiated by the deprotonation of the acidic proton at the 9-position of the fluorenyl ring.[19]

Conclusion

The N-protection of this compound is a crucial transformation in organic synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the specific requirements of the synthetic route. This guide provides detailed protocols and the underlying chemical principles to assist researchers in successfully performing these essential reactions. By understanding the nuances of each protecting group and its associated reaction conditions, scientists can design and execute more efficient and robust synthetic strategies in their pursuit of novel therapeutics and other valuable chemical entities.

References

Application Note: Efficient Saponification of Ethyl 3-aminoheptanoate to 3-aminoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This application note provides a detailed protocol for the saponification of ethyl 3-aminoheptanoate to 3-aminoheptanoic acid. 3-Aminoheptanoic acid is a valuable building block, and its efficient synthesis is crucial for various research and development applications.

This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction, including the underlying mechanism, a step-by-step experimental protocol, and critical insights into the experimental choices to ensure a high-yielding and reproducible process.

Theoretical Background: The Chemistry of Ester Hydrolysis

Ester hydrolysis can be catalyzed by either acid or base.[1][2] For the conversion of this compound, a base-catalyzed hydrolysis, also known as saponification, is the preferred method.[3]

Mechanism of Base-Catalyzed Ester Hydrolysis

The saponification of an ester is a well-understood reaction that proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible, which is a significant advantage over acid-catalyzed hydrolysis that exists in an equilibrium.[2][4]

The key steps are as follows:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The liberated ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and essentially irreversible, driving the overall reaction to completion. The final product is the carboxylate salt of the amino acid.[4]

  • Protonation: A final acidification step is required to protonate the carboxylate salt and isolate the desired 3-aminoheptanoic acid.

The presence of the amino group in the substrate does not significantly interfere with the saponification process under basic conditions.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 3-aminoheptanoic acid from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available---
Methanol (MeOH)ACS GradeCommercially Available---
Hydrochloric Acid (HCl)37% w/w, Reagent GradeCommercially Available---
Diethyl Ether (Et₂O)ACS GradeCommercially Available---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available---
Deionized WaterHigh PurityIn-houseEnsure high purity to avoid contamination.
Round-bottom flask------Appropriate size for the reaction scale.
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle---------
Separatory funnel---------
pH paper or pH meter------For accurate pH adjustment.
Rotary evaporator---------
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.7 mmol) of this compound in 100 mL of methanol.

    • In a separate beaker, prepare a solution of 11.5 g (288.5 mmol, 5.0 equivalents) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature.

  • Saponification Reaction:

    • Slowly add the aqueous sodium hydroxide solution to the methanolic solution of the ester with vigorous stirring.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-80 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 6-7 by the dropwise addition of concentrated hydrochloric acid. The isoelectric point of similar amino acids is in this range, which will cause the product to precipitate. Monitor the pH closely.

    • A white precipitate of 3-aminoheptanoic acid will form.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Purification:

    • The crude product can be further purified by recrystallization from a water/ethanol mixture.

    • Dissolve the crude solid in a minimal amount of hot water.

    • Slowly add ethanol until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 3-aminoheptanoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.[5][6][7][8]

  • Melting Point Analysis: To assess purity.

Rationale for Experimental Choices

  • Choice of Base: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively drives the saponification to completion. Lithium hydroxide can also be a suitable alternative, sometimes offering advantages in reducing racemization in sensitive substrates.[9][10]

  • Solvent System: A mixture of methanol and water is used to ensure the solubility of both the organic ester and the inorganic base, creating a homogeneous reaction mixture that facilitates an efficient reaction.

  • Reaction Temperature: Heating the reaction to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate.

  • Workup Procedure: The acidification step is critical for isolating the final product. Adjusting the pH to the isoelectric point of 3-aminoheptanoic acid minimizes its solubility in the aqueous medium, leading to its precipitation.[11]

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC. Ensure the heating mantle is at the correct temperature.
Insufficient amount of base.Use a larger excess of sodium hydroxide (e.g., 5-10 equivalents).
Low Yield Product loss during workup.Ensure the pH is carefully adjusted to the isoelectric point. Minimize the amount of water used for washing the precipitate.
Incomplete precipitation.Thoroughly cool the solution in an ice bath before filtration.
Product is an oil or does not solidify Impurities present.Purify the crude product by recrystallization or column chromatography.
Incorrect pH.Re-dissolve the oil in a minimal amount of water and carefully re-adjust the pH.

Visualization of the Experimental Workflow

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start This compound in Methanol reaction_mix Reaction Mixture start->reaction_mix reagent Aqueous NaOH reagent->reaction_mix reflux Reflux (4-6h) reaction_mix->reflux evaporation Remove Methanol (Rotary Evaporation) reflux->evaporation acidification Acidify with HCl to pH 6-7 evaporation->acidification precipitation Precipitation of 3-Aminoheptanoic Acid acidification->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Water/Ethanol) filtration->recrystallization drying Drying under Vacuum recrystallization->drying analysis Characterization (NMR, MS, MP) drying->analysis

Caption: Workflow for the saponification of this compound.

Conclusion

This application note provides a robust and reliable protocol for the saponification of this compound to 3-aminoheptanoic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize this valuable amino acid derivative for their research and development needs. The provided rationale and troubleshooting guide will further assist in optimizing the process for specific laboratory conditions.

References

Application Note: Strategic Approaches to the Catalytic Hydrogenation of Ethyl 3-Aminoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalyzing the Future of Chiral Amine Synthesis

Abstract & Introduction

Chiral β-amino acids and their corresponding esters are foundational building blocks in modern drug discovery and development. Their incorporation into peptides enhances enzymatic stability, and they serve as key intermediates for synthesizing complex, biologically active molecules.[1][2] Ethyl 3-aminoheptanoate, a β-amino ester, is a valuable chiral intermediate. Among the various synthetic strategies, the asymmetric catalytic hydrogenation of prochiral precursors, such as β-enamino esters or β-(acylamino)acrylates, stands out as one of the most efficient, atom-economical, and scalable methods for producing enantiomerically pure β-amino esters.[2][3][4]

This application note provides a comprehensive technical guide for researchers engaged in the catalytic hydrogenation of this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and field-proven strategies for achieving high yield and stereoselectivity. We will explore catalyst selection, reaction optimization, and detailed analytical protocols, grounded in authoritative literature.

The Mechanistic Heart of Asymmetric Hydrogenation

The fundamental goal of asymmetric hydrogenation is to add two hydrogen atoms across a carbon-carbon double bond with a high degree of three-dimensional control.[3] This selectivity is imparted not by the substrate itself, but by a chiral catalyst, typically a transition metal complexed with a chiral ligand.

The widely accepted mechanism involves several key steps:

  • Catalyst Activation & Substrate Coordination: The unsaturated precursor, for instance, an ethyl 3-(acylamino)hept-2-enoate, coordinates to the chiral metal center (e.g., Rhodium or Ruthenium).[4][5][6] The acylamino group is crucial as it often acts as a chelating moiety, forming a stable complex with the metal and creating a rigid transition state necessary for high enantioselectivity.[5][6]

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, typically forming a dihydride species.

  • Hydrogen Transfer (Insertion): In a stepwise manner, the two hydrogen atoms are transferred from the metal to the coordinated double bond of the substrate. The chiral ligand environment dictates the facial selectivity of this addition, determining which enantiomer of the product is formed.

  • Product Release: The saturated product, this compound derivative, dissociates from the metal center, regenerating the active catalyst to begin another cycle.

The success of this entire process hinges on the precise molecular recognition between the substrate and the chiral catalyst.

Experimental Design: The Pillars of a Successful Hydrogenation

Achieving high conversion and enantioselectivity requires a systematic approach to experimental design. The key parameters are the catalyst system, substrate geometry, solvent, and reaction conditions.

Catalyst System Selection: The Key to Chirality

The choice of catalyst is the single most critical factor. The system is composed of a transition metal precursor and a chiral ligand.

  • Transition Metals:

    • Rhodium (Rh): Widely used and highly effective, especially for the hydrogenation of β-(acylamino)acrylates.[7][8][9][10] Rhodium complexes, such as those with TangPhos or DuPhos ligands, have demonstrated excellent enantioselectivities (up to 99.6% ee).[7][8]

    • Ruthenium (Ru): Often preferred for its functional group tolerance and high efficiency.[1][11] Ru-BINAP systems are classic examples used in a variety of asymmetric hydrogenations.[9][12]

    • Iridium (Ir): Has emerged as a powerful catalyst, particularly for the hydrogenation of less functionalized or cyclic enamines where traditional Rh and Ru catalysts may be less effective.[4][6]

    • Heterogeneous Catalysts: For diastereoselective hydrogenations (where a chiral auxiliary is attached to the substrate), heterogeneous catalysts like Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) can be highly effective and offer the advantage of simple filtration-based removal.[13]

  • Chiral Ligands:

    • These are the true source of asymmetry. Chiral phosphine ligands are the most common class. Their C₂-symmetric backbone creates a well-defined chiral pocket around the metal.

    • Prominent Ligand Families:

      • DuPhos & BPE: Highly successful for a range of substrates.

      • BINAP: A versatile and foundational ligand in asymmetric catalysis.

      • TangPhos: Known for achieving exceptionally high enantioselectivities in the hydrogenation of β-(acylamino)acrylates.[8]

      • Monodentate Ligands: Chiral spiro phosphonites and phosphoramidites have also proven to be highly effective, challenging the traditional reliance on bidentate ligands.[5][10]

Impact of Reaction Parameters

The interplay of solvent, pressure, and temperature is crucial for optimizing catalyst performance.

ParameterSelection & RationaleTypical Values
Solvent The solvent must fully dissolve the substrate and catalyst. Its polarity can influence catalyst activity and sometimes selectivity. Common choices include alcohols (Methanol, Ethanol), which can participate in the catalytic cycle, and aprotic solvents like THF, Dichloromethane (DCM), or Toluene.[4][9]MeOH, EtOH, THF, DCM
Hydrogen Pressure Higher pressure increases the concentration of hydrogen, generally leading to faster reaction rates. However, excessively high pressures can sometimes negatively impact enantioselectivity. The optimal pressure is catalyst- and substrate-dependent.[14][15]1 - 50 bar (15 - 725 psi)
Temperature Affects the reaction rate according to the Arrhenius equation. Higher temperatures can lead to faster reactions but may also decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Catalyst stability can also be a concern at elevated temperatures.25 °C to 70 °C
Additives In some cases, the amine product can coordinate to the metal catalyst more strongly than the reactant, leading to product inhibition .[14] This can be overcome by performing an in situ protection of the newly formed amine with an agent like Di-tert-butyl dicarbonate ((Boc)₂O).[12][14](Boc)₂O, weak acids/bases

Visualization of Workflow & Catalysis

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Phase sub Prochiral Substrate (e.g., Ethyl 3-(acylamino)hept-2-enoate) setup Reaction Setup in Autoclave (Substrate + Catalyst Solution) sub->setup cat_prep In-situ Catalyst Preparation (Metal Precursor + Chiral Ligand) in Degassed Solvent cat_prep->setup purge Purge with Inert Gas, then Pressurize with H₂ setup->purge react Stir at Set Temperature & Pressure purge->react monitor Monitor Conversion (TLC, HPLC, GC) react->monitor depressurize Cool & Vent Autoclave monitor->depressurize filter Filter to Remove Catalyst depressurize->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Characterization (NMR, MS, Chiral HPLC for ee%) purify->analyze

Caption: Experimental workflow for asymmetric hydrogenation.

G catalyst [M-L*] Active Catalyst complex [Substrate-M-L] Complex catalyst->complex + Substrate substrate Substrate (Enamine) substrate->complex product Product (Chiral Amine) h2_add [H₂-Substrate-M-L] Complex complex->h2_add + H₂ h_insert1 [H-Substrate-M-L] (Hydride Insertion) h2_add->h_insert1 - H⁺ h_insert2 [Product-M-L] (Reductive Elimination) h_insert1->h_insert2 + H⁺ h_insert2->catalyst - Product h_insert2->product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of Ethyl (E/Z)-3-acetamidohept-2-enoate

This protocol is a representative example and should be adapted based on the specific substrate and chosen catalyst system. All operations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Materials & Equipment
  • Reactants: Ethyl (E/Z)-3-acetamidohept-2-enoate (Substrate), [Rh(COD)₂]BF₄ (Metal Precursor), (R,R)-Me-DuPhos (Chiral Ligand).

  • Solvent: Methanol (HPLC grade, degassed).

  • Gas: Hydrogen (high purity).

  • Equipment: Stainless steel autoclave or Parr shaker with glass liner, Schlenk line, magnetic stirrer hotplate, syringes, needles, and standard laboratory glassware.

Catalyst Stock Solution Preparation (in situ)
  • In a glovebox or under a positive pressure of argon, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 4.1 mg, 0.01 mmol, 1.0 eq) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 6.1 mg, 0.011 mmol, 1.1 eq) to a clean, dry Schlenk flask.

  • Add 5 mL of degassed methanol via syringe.

  • Stir the mixture at room temperature for 20-30 minutes. The solution should turn a clear, orange-red color, indicating the formation of the active catalyst complex.

Hydrogenation Procedure
  • Add the substrate, ethyl 3-acetamidohept-2-enoate (213 mg, 1.0 mmol), to the glass liner of the autoclave.

  • Using a cannula or syringe, transfer the prepared catalyst solution from the Schlenk flask to the autoclave liner containing the substrate.

  • Add an additional 5 mL of degassed methanol to ensure an appropriate substrate concentration (e.g., 0.1 M).

  • Seal the autoclave securely.

  • Purge the system by pressurizing with hydrogen to ~5 bar and then carefully venting. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar).

  • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking small aliquots (if the reactor allows) or by running the reaction for a predetermined time (e.g., 12-24 hours).

Workup and Purification
  • After the reaction is complete (as determined by TLC or HPLC analysis of an aliquot), cool the autoclave to room temperature.

  • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Open the autoclave and remove the reaction mixture.

  • Pass the mixture through a short plug of silica gel or celite to filter out the now heterogeneous catalyst particles.

  • Rinse the filter plug with a small amount of methanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-acetamidoheptanoate.

Analysis and Characterization

Post-synthesis analysis is crucial to validate the success of the reaction.

  • Structural Confirmation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Enantiomeric Excess (ee) Determination: The stereochemical outcome is the most important result.

    • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the product.[16][17][18] Chiral Gas Chromatography (GC) can also be used.[19]

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are often effective for separating enantiomers of amino acid esters.[16][18]

    • Procedure: A small sample of the purified product is dissolved in the mobile phase (e.g., a mixture of hexane and isopropanol) and injected onto the chiral column. The two enantiomers will have different retention times, and the ee is calculated from the relative peak areas.

Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning (oxygen, water, sulfur impurities).2. Insufficient hydrogen pressure or temperature.3. Poor quality solvent or reagents.1. Ensure rigorous inert atmosphere techniques and use purified, degassed solvents.2. Systematically increase pressure and/or temperature.3. Use fresh, high-purity materials.
Low Enantioselectivity (ee) 1. Suboptimal catalyst-substrate match.2. Reaction temperature is too high.3. Presence of racemic background reaction.1. Screen a panel of different chiral ligands (e.g., from different structural classes).2. Lower the reaction temperature, even if it extends the reaction time.3. Ensure catalyst loading is sufficient and reaction is not overly dilute.
Reaction Stalls (Product Inhibition) The product amine is binding to and deactivating the catalyst.[14]Add 1.1 equivalents of (Boc)₂O to the reaction mixture at the start to facilitate in situ protection of the product amine, preventing its coordination to the catalyst.[12][14]

Conclusion

The asymmetric catalytic hydrogenation of this compound derivatives is a powerful and elegant strategy for accessing valuable chiral building blocks. Success is not accidental; it is the result of a rational and systematic approach to the selection of the catalyst system and the careful optimization of reaction parameters. By understanding the interplay between the metal, ligand, substrate, and reaction conditions, researchers can unlock the full potential of this technology to achieve exceptional levels of efficiency and stereocontrol, thereby accelerating the development of novel therapeutics and fine chemicals.

References

Application Note & Protocols: Michael Addition for the Synthesis of β-Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Amino Esters and the Strategic Role of the Michael Addition

β-amino esters are privileged structural motifs in organic synthesis, serving as crucial building blocks for a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptidomimetics.[1] Their inherent chirality and versatile functional handles make them indispensable precursors for compounds such as β-lactam antibiotics, amino alcohols, and γ-amino acids. The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, known as the aza-Michael addition, stands out as one of the most direct and atom-economical methods for constructing the characteristic 1,3-amino-carbonyl framework of β-amino esters.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Michael addition for synthesizing β-amino esters. We will delve into the mechanistic underpinnings of this powerful transformation, explore a range of catalytic systems, and provide detailed, field-proven protocols for both achiral and asymmetric syntheses.

Mechanistic Principles: Understanding the Aza-Michael Addition

The aza-Michael addition is a conjugate 1,4-addition reaction where a nitrogen-based nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The general mechanism proceeds through the nucleophilic attack of the amine on the electron-deficient β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final β-amino ester product.

The uncatalyzed reaction can be slow and often requires harsh conditions. Consequently, a variety of catalysts have been developed to enhance the reaction rate and, crucially, to control the stereochemical outcome in asymmetric variants. These catalysts function by either activating the Michael acceptor, activating the Michael donor, or both.

Catalytic Strategies at a Glance

The choice of catalyst is paramount in achieving high yields and selectivities. The following diagram illustrates the primary catalytic approaches employed in the aza-Michael addition for β-amino ester synthesis.

Catalytic_Strategies cluster_acceptor Michael Acceptor Activation cluster_donor Michael Donor Activation cluster_dual Dual Activation LA Lewis Acid Catalysis (e.g., Metal Salts) Acceptor α,β-Unsaturated Ester LA->Acceptor Lowers LUMO HBD Hydrogen Bond Donor Catalysis (e.g., Thioureas) HBD->Acceptor Polarizes C=O Base Brønsted Base Catalysis (e.g., Amine Catalysts) Donor Nitrogen Nucleophile Base->Donor Increases Nucleophilicity Enamine Enamine Catalysis (for Carbonyl Donors) Bifunctional Bifunctional Catalysis (e.g., Amino-thioureas) Bifunctional->Acceptor Bifunctional->Donor Product β-Amino Ester Acceptor->Product Donor->Product Nucleophilic Attack Calcium_Catalysis A Chiral Ca(Oi-Pr)₂-Ligand Complex C Chiral Calcium Enolate A->C + Glycine Derivative - i-PrOH B Glycine Derivative B->C E Calcium-Adduct Complex C->E + α,β-Unsaturated Ester D α,β-Unsaturated Ester D->E E->A Protonolysis & Catalyst Regeneration F β-Amino Ester Product E->F + H⁺ (workup) G i-PrOH

References

Application Notes & Protocols: A Guide to the Parallel Synthesis of Ethyl 3-Aminoheptanoate Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Beta-amino esters are privileged structural motifs in modern medicinal chemistry, serving as crucial building blocks for peptidomimetics, bioactive small molecules, and complex natural products. Their incorporation can enhance metabolic stability and introduce specific conformational constraints.[1] This guide provides a comprehensive framework for the construction of Ethyl 3-Aminoheptanoate derivative libraries, tailored for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations essential for successful library synthesis. This document details two robust, high-throughput compatible synthetic methodologies—Aza-Michael conjugate addition and reductive amination—and outlines a complete workflow from reaction setup to final library characterization and plating, ensuring the generation of high-quality compound collections for screening campaigns.

Strategic Foundations for β-Amino Ester Library Synthesis

The generation of a compound library is not merely a synthetic exercise; it is the first step in a resource-intensive drug discovery cascade.[2] The quality and diversity of the library directly impact the success of high-throughput screening (HTS) campaigns.[3][4] Therefore, the choice of synthetic strategy is paramount. For β-amino ester libraries, several powerful methods exist, each with distinct advantages and limitations.

The primary strategies for synthesizing β-amino acid esters include conjugate addition reactions, the addition of enolates to imines, and reductive amination of β-keto esters.[1][5]

  • Aza-Michael Conjugate Addition: This is a highly atom-economical approach involving the direct addition of a nitrogen nucleophile (amine) to an α,β-unsaturated ester.[1][6] Its operational simplicity and typically mild reaction conditions make it exceptionally well-suited for parallel synthesis formats.

  • Reductive Amination: This versatile two-step, one-pot method involves the formation of an imine or enamine intermediate from a β-keto ester and an amine, followed by in-situ reduction.[5][7] It provides an alternative entry point to structural diversity, starting from a different set of precursors.

  • Enzymatic Synthesis: Biocatalytic methods, often employing lipases, offer unparalleled stereoselectivity and operate under green, mild conditions.[8][9] These are ideal for producing enantiomerically pure compounds, though may require more optimization for broad library applications.[10][11]

The following table provides a comparative overview to guide your selection process.

Synthetic Strategy Core Reaction Advantages Considerations for Library Synthesis Key References
Aza-Michael Addition Amine + α,β-Unsaturated EsterHigh atom economy, mild conditions, broad substrate scope, often requires no catalyst.Reactivity of sterically hindered amines can be low. Potential for dialkylation with primary amines.[1][6]
Reductive Amination β-Keto Ester + Amine + Reducing AgentAccess to diverse scaffolds from readily available keto esters. Good functional group tolerance.Requires a stoichiometric reducing agent (e.g., NaBH3CN). Reaction kinetics can vary.[5][12]
Enzymatic Resolution Racemic β-Amino Ester + LipaseExcellent enantioselectivity (>99% ee). Environmentally benign (mild T, aqueous or organic media).Requires screening for a suitable enzyme. Typically a resolution of a racemate, limiting theoretical yield to 50% for one enantiomer.[8][9][13]

This guide will focus on providing detailed protocols for the Aza-Michael Addition and Reductive Amination routes due to their broad applicability and robustness in a parallel synthesis format.

General Workflow for Library Production

A successful library synthesis campaign follows a structured, multi-stage process. Each stage must be optimized for high-throughput execution, from reagent handling to data analysis. The self-validating nature of this workflow ensures that the final library plates contain compounds of verified identity, purity, and concentration, thereby minimizing false positives or negatives in subsequent biological screens.[14][15]

G cluster_0 Phase 1: Preparation & Synthesis cluster_1 Phase 2: Purification & QC cluster_2 Phase 3: Library Finalization Reactants Reagent Plate Preparation Synthesis Parallel Synthesis (96-Well Format) Reactants->Synthesis Automated Dispensing Purify HT-Purification (Prep HPLC-MS) Synthesis->Purify Crude Product Transfer Analyze QC Analysis (LC-MS) Purify->Analyze Purified Fractions Plate Library Plating (Screening Plates) Analyze->Plate Data-driven Normalization Archive Data Archiving & Storage Plate->Archive

Caption: High-Throughput Library Production Workflow.

Protocol 1: Parallel Synthesis via Aza-Michael Addition

This protocol describes the synthesis of an this compound library in a 96-well deep-well plate by reacting a diverse set of amines with ethyl hept-2-enoate.

Causality & Rationale: The Aza-Michael addition is chosen for its reliability and operational simplicity. The reaction often proceeds without a catalyst, driven by the nucleophilicity of the amine and the electrophilicity of the conjugated ester.[6] Using a slight excess of the less valuable reagent (e.g., the amine) can drive the reaction to completion. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve a wide range of amines and its volatility, which simplifies product isolation.

Caption: Aza-Michael Reaction for β-Amino Ester Synthesis.

Step-by-Step Methodology:

A. Reagent Plate Preparation (96-well format)

  • Amine Stock Solutions: Prepare 0.5 M stock solutions of 88 different primary and secondary amines in anhydrous Dichloromethane (DCM).

  • Amine Plate: Using an automated liquid handler or multichannel pipette, dispense 240 µL of each unique amine stock solution into individual wells of a 96-well deep-well plate (total of 0.12 mmol per well). The remaining 8 wells can be used for controls.

  • Substrate Stock Solution: Prepare a 0.5 M stock solution of ethyl hept-2-enoate in anhydrous DCM.

B. Parallel Reaction Execution

  • Initiate Reaction: To the amine plate, add 200 µL of the ethyl hept-2-enoate stock solution to each well (0.10 mmol). This establishes a 1.2:1 molar ratio of amine to ester.

  • Sealing and Incubation: Securely seal the reaction plate with a Teflon-lined cap mat.

  • Reaction Conditions: Place the plate on an orbital shaker at 300 RPM and allow it to react at room temperature for 24-48 hours.

    • Scientist's Note: Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis. If reactions are sluggish, gentle heating to 40°C can be applied.

C. High-Throughput Work-up

  • Solvent Removal: After the reaction is complete, unseal the plate and place it in a centrifugal evaporator (e.g., Genevac) to remove the DCM.

  • Re-dissolution: Re-dissolve the crude residue in each well in 500 µL of Dimethyl Sulfoxide (DMSO) to prepare for purification.

Protocol 2: Parallel Synthesis via Reductive Amination

This protocol offers an alternative route, starting from ethyl 3-oxoheptanoate and a library of amines.

Causality & Rationale: This method is effective for amines that may be poor nucleophiles in a conjugate addition. The reaction proceeds via an iminium ion intermediate, which is then reduced.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for this transformation as it tolerates the acidic conditions often used to promote imine formation and is less sensitive to moisture than reagents like NaBH₃CN.[5][16]

Step-by-Step Methodology:

A. Reagent Preparation

  • Amine Plate: Prepare an amine plate as described in Protocol 1, Step A2 (0.12 mmol per well).

  • Keto Ester Solution: Prepare a 0.5 M solution of ethyl 3-oxoheptanoate in anhydrous DCM.

B. Parallel Reaction Execution

  • Dispensing Reagents: To each well of the amine plate, add 200 µL of the ethyl 3-oxoheptanoate solution (0.10 mmol).

  • Acid Catalyst (Optional): Add 10 µL of glacial acetic acid to each well to catalyze imine formation.

  • Initial Incubation: Seal the plate and shake at room temperature for 1 hour to allow for imine/enamine formation.

  • Reducing Agent Addition: Prepare a slurry of sodium triacetoxyborohydride (0.15 mmol per well) in DCM. Using a multichannel pipette suitable for slurries, dispense the reducing agent into each well.

    • Safety Note: This step should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Reseal the plate and shake at room temperature for 12-24 hours.

C. High-Throughput Work-up and Quenching

  • Quenching: Carefully unseal the plate and add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the excess reducing agent and acid.

  • Extraction: Add 500 µL of DCM to each well, reseal, and shake vigorously for 5 minutes. Allow the layers to separate.

  • Isolation: Carefully remove the bottom organic layer using an automated liquid handler and transfer it to a new 96-well plate.

  • Solvent Removal: Evaporate the DCM using a centrifugal evaporator.

  • Re-dissolution: Re-dissolve the crude residue in 500 µL of DMSO.

High-Throughput Purification and Quality Control

Purification is a critical bottleneck in library synthesis.[17] An automated mass-directed preparative HPLC-MS system is essential for isolating compounds of high purity.[18][19]

A. Protocol for Automated Purification

  • System Setup: Use a preparative HPLC system equipped with a mass spectrometer detector and a fraction collector.

  • Injection: Inject the crude DMSO solutions (typically 50-100 µL per injection) from the 96-well plates.

  • Fraction Collection: The software triggers fraction collection based on the detection of the target mass-to-charge ratio (m/z) of the expected product.

  • Post-Purification: The collected fractions are evaporated, and the purified compounds are re-dissolved in a known volume of DMSO (e.g., 250 µL) for analysis and plating.

Parameter Typical Value Rationale
Column C18, 19 x 50 mm, 5 µmStandard reversed-phase column for small molecule purification.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for good peak shape in positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5-95% B over 5 minutesA steep gradient allows for rapid elution and short cycle times.[15]
Flow Rate 20 mL/minAppropriate for the column dimension to ensure efficient separation.
Detection UV (214/254 nm) & ESI-MSUV provides general detection while MS provides specific, mass-based triggering.

B. Quality Control (QC) and Library Plating

  • Purity Analysis: A small aliquot from each purified sample is analyzed by a rapid analytical LC-MS method (typically < 2 min/sample) to determine purity.[14]

  • Data Acceptance: Only compounds meeting the purity threshold (e.g., >95%) are accepted into the final library.

  • Normalization & Plating: Based on the analytical data, the concentrations of the purified stock solutions are calculated. An acoustic liquid handler is then used to transfer precise volumes of each compound into final screening plates at a standardized concentration (e.g., 10 mM in DMSO).

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-aminoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Ethyl 3-aminoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable β-amino ester intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of pharmaceutical products, making robust impurity profiling and control essential.[1]

This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions encountered during the synthesis of this compound (C₉H₁₉NO₂; MW: 173.25).[2][3] Our focus will be on the most common and practical synthetic route: the reductive amination of Ethyl 3-oxoheptanoate.

Section 1: Synthesis Overview & Common Impurities

The most prevalent laboratory and industrial-scale synthesis of this compound is achieved through the reductive amination of Ethyl 3-oxoheptanoate. This two-step, one-pot process involves the formation of an intermediate enamine or imine, which is then reduced in situ to the desired primary amine.[4][5]

Primary Synthetic Pathway: Reductive Amination

The general workflow involves reacting Ethyl 3-oxoheptanoate with an ammonia source to form the imine/enamine, followed by reduction with a hydride reagent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4]

Reductive_Amination_Workflow start_material Ethyl 3-oxoheptanoate + Ammonia Source (e.g., NH₄OAc) intermediate Imine/Enamine Intermediate start_material->intermediate Condensation product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Caption: General workflow for this compound synthesis.

Common Process-Related Impurities

Impurity profiling is crucial for quality control.[6][7] The table below summarizes the most common impurities associated with the reductive amination pathway.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Source of Formation
Ethyl 3-oxoheptanoate C₉H₁₆O₃172.22Unreacted starting material.[8]
Ethyl 3-hydroxyheptanoate C₉H₁₈O₃174.24Reduction of the ketone in the starting material before imine formation.
Ethyl heptanoate C₉H₁₈O₂158.24Over-reduction of the intermediate or starting material under harsh conditions.
Ethyl 3-(ethylamino)heptanoate C₁₁H₂₃NO₂201.31Reaction of the product with unreacted starting material followed by reduction (dialkylation).
Heptanoic Acid C₇H₁₄O₂130.18Hydrolysis of the ester functionality during acidic or basic work-up.[9]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem Area: Low Product Yield

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields are a frequent challenge and can typically be traced back to one of several factors:

  • Incomplete Reaction: The initial formation of the imine/enamine is often an equilibrium-driven process. Insufficient reaction time or a suboptimal concentration of the ammonia source can leave a large amount of unreacted starting material.[10]

  • Side Reactions: The starting β-keto ester can be reduced to Ethyl 3-hydroxyheptanoate, or other side reactions can consume starting material.

  • Suboptimal pH: The pH of the reaction is critical. Acidic conditions favor imine formation, but if the pH is too low, the amine nucleophile will be protonated and non-reactive. Conversely, basic conditions disfavor imine formation.

  • Inefficient Purification: Significant product loss can occur during aqueous work-up (due to the product's partial water solubility) or column chromatography.

Q2: I'm observing a significant amount of unreacted Ethyl 3-oxoheptanoate in my crude product. How can I drive the reaction to completion?

A2: To push the equilibrium towards the product, consider the following strategies:

  • Increase Concentration of Ammonia Source: Using a higher concentration of the ammonia source (e.g., ammonium acetate) can shift the equilibrium towards the imine intermediate.

  • Use a Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[10]

  • Water Removal: If feasible for your setup, removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the initial condensation reaction to completion.

  • Optimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion before proceeding with the reduction.[11]

Problem Area: Product Impurity

Q3: My final product is discolored (yellow or brown). What does this indicate?

A3: Discoloration often points to the presence of high-molecular-weight by-products or degradation products.[10] Oily products, when a solid is expected, suggest that impurities are depressing the melting point. The likely culprits are polymeric materials formed from side reactions, especially if the reaction was overheated or exposed to air for extended periods. Thorough purification via column chromatography is recommended.

Q4: I've identified an impurity with a mass corresponding to Ethyl 3-hydroxyheptanoate. How is this formed and how can I prevent it?

A4: Ethyl 3-hydroxyheptanoate is a very common by-product in this synthesis. It forms when the reducing agent (e.g., NaBH₄) reduces the ketone of the starting material, Ethyl 3-oxoheptanoate, before it has a chance to form the imine.

Impurity_Formation start Ethyl 3-oxoheptanoate path1_inter Imine Formation (+ NH₃) start->path1_inter Desired Pathway path2_prod Ethyl 3-hydroxyheptanoate (By-product) start->path2_prod Premature Reduction path1_prod This compound (Desired Product) path1_inter->path1_prod Reduction

Caption: Competing reaction pathways leading to product and by-product.

Prevention Strategies:

  • Stepwise Procedure: First, allow the imine to form completely by reacting Ethyl 3-oxoheptanoate with the ammonia source for a sufficient time. Monitor by TLC/GC-MS until the starting ketone is consumed. Only then, add the reducing agent.[5]

  • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for reducing imines in the presence of ketones compared to NaBH₄.[4] This is the most effective solution.

Q5: My NMR/GC-MS shows the presence of the intermediate imine. Why didn't the reduction go to completion?

A5: Residual imine is a common impurity indicating an incomplete reduction step.[12]

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. It's common to use 1.5 to 2.0 equivalents.

  • Reagent Decomposition: Hydride reducing agents can be deactivated by moisture or acidic conditions. Ensure your solvent is anhydrous and add the reducing agent portion-wise to control the reaction.

  • Suboptimal Temperature: While the reaction often proceeds at room temperature, gentle cooling (0 °C) during the addition of NaBH₄ can sometimes improve selectivity, followed by warming to room temperature to ensure the reaction goes to completion.

Section 3: Analytical & Purification Protocols

Accurate assessment of purity requires robust analytical methods.[13] HPLC and GC are the most common techniques for analyzing this compound and its related impurities.[1][14]

Protocol 1: GC-MS Method for Purity Assessment and Impurity Identification

This method is excellent for identifying volatile impurities and unreacted starting materials.

GCMS_Workflow prep 1. Sample Preparation (Dilute in Ethyl Acetate) inject 2. GC Injection prep->inject separate 3. Separation on Capillary Column (e.g., DB-5ms) inject->separate detect 4. Detection & Fragmentation (MS) separate->detect analyze 5. Data Analysis (Identify peaks by mass spectra, calculate area % purity) detect->analyze

Caption: Workflow for GC-MS Purity Assessment.

Step-by-Step Methodology:

  • Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude or purified product in high-purity ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[13]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate all peaks. Calculate purity by area percent. Identify impurities by comparing their mass spectra to a library (e.g., NIST) and known potential by-products.

Protocol 2: Purification by Column Chromatography

This is the standard method for removing polar and non-polar impurities.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel (230-400 mesh). For amines, which can streak on acidic silica, it is highly recommended to use silica gel deactivated with triethylamine (TEA). To do this, prepare the slurry in the starting eluent containing ~1% TEA.[8]

  • Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is common. Due to the basic nature of the product, adding 1% TEA to the eluent system is crucial to prevent peak tailing and improve separation. A typical gradient might be:

    • Start with 95:5 Hexane:Ethyl Acetate (+1% TEA) to elute non-polar impurities.

    • Gradually increase the polarity to 80:20 or 70:30 Hexane:Ethyl Acetate (+1% TEA) to elute the product.

    • Finally, flush the column with 50:50 Hexane:Ethyl Acetate (+1% TEA) to remove highly polar impurities.

  • Column Packing: Pack the column using a slurry of the deactivated silica in the initial, non-polar mobile phase.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting mobile phase. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[8]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using the same eluent system, visualized with ninhydrin or potassium permanganate stain). Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q6: Which analytical method is best for routine purity checks of this compound?

A6: For routine quality control, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method. It is robust, reliable, provides excellent quantitative data for volatile compounds, and is generally faster than HPLC for this type of molecule.[13] HPLC can also be used but may require more method development to achieve good peak shape due to the basic amine functionality.[14]

Q7: How should I handle and store this compound to prevent degradation?

A7: Like many amines, this compound can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. For long-term stability, it is recommended to store the compound under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed container, and at a low temperature (2-8 °C).[3][15]

Q8: Can I use other reducing agents for the reductive amination?

A8: Yes. While NaBH₄ is common, more selective reagents are often better. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is particularly effective for reductive aminations and is less sensitive to protic solvents than many other hydrides.[4] Catalytic hydrogenation (H₂, Pd/C) is another powerful method, though it requires specialized equipment (hydrogenator) and may also reduce other functional groups if present.

References

"optimization of reaction conditions for Ethyl 3-aminoheptanoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-aminoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve high-yield, high-purity results.

I. Reaction Overview: Reductive Amination of Ethyl 3-oxoheptanoate

The primary and most efficient method for synthesizing this compound is through the reductive amination of Ethyl 3-oxoheptanoate. This [1][2]reaction involves the conversion of a carbonyl group (in this case, a ketone) to an amine via an intermediate imine. This [1]one-pot reaction is favored for its mild conditions and is a staple in green chemistry.

The [1]overall transformation can be visualized as follows:

G Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate Imine Intermediate Imine Intermediate Ethyl 3-oxoheptanoate->Imine Intermediate + NH3 - H2O This compound This compound Imine Intermediate->this compound [Reduction]

Caption: Reductive amination pathway for this compound synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low to No Product Yield

Possible Causes & Solutions

  • Inefficient Imine Formation: The initial step of imine formation is an equilibrium reaction. *[3] Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

    • Solution: The reaction is often acid-catalyzed. A catalytic amount of a weak acid, like acetic acid, can accelerate imine formation.

  • [4]Ineffective Reducing Agent: The choice and handling of the reducing agent are critical for the successful reduction of the imine intermediate.

    • Solution: Sodium cyanoborohydride (NaBH3CN) is a commonly used and effective reducing agent for this transformation as it selectively reduces the imine in the presence of the ketone. Sodiu[5]m triacetoxyborohydride (NaBH(OAc)3) is another excellent alternative. Ensur[5]e the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

    • Solution: The reducing agent should be added after the imine has had sufficient time to form. Monitor the reaction by TLC or GC to confirm imine formation before adding the reducing agent.

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and overall yield.

    • Solution: While the reaction can often be performed at room temperature, gentle heating may be necessary to drive the reaction to completion. *[6] Solution: Methanol or ethanol are common solvents for reductive aminations. Ensur[4]e the solvent is anhydrous, as water can interfere with both imine formation and the reducing agent.

Problem 2: Presence of Unreacted Ethyl 3-oxoheptanoate

Possible Causes & Solutions

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor its progress by TLC or GC until the starting material is consumed. *[3] Solution: A slight excess of the amine source (e.g., ammonia or an ammonium salt) can help drive the equilibrium towards the imine intermediate.

  • [3]Hydrolysis of the Imine Intermediate: The imine intermediate can be susceptible to hydrolysis back to the starting ketone, especially in the presence of excess water. *[3] Solution: As mentioned previously, ensure anhydrous conditions are maintained throughout the reaction.

Problem 3: Formation of Side Products

Possible Causes & Solutions

  • Self-Condensation of Ethyl 3-oxoheptanoate: β-keto esters can undergo self-condensation reactions under certain conditions. *[3] Solution: Maintain a controlled temperature and avoid excessively high temperatures, which can promote side reactions.

    • Solution: The order of addition of reagents can be important. Adding the reducing agent in portions may help to minimize side reactions by keeping the concentration of reactive intermediates low.

  • Over-reduction: Stronger reducing agents like sodium borohydride (NaBH4) can potentially reduce the ester group in addition to the ketone.

    • Solution: Use a milder and more selective reducing agent like NaBH3CN or NaBH(OAc)3.

[5]Problem 4: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

  • Product is an Oily Residue: The crude product may be an oil, making it difficult to handle and purify. *[3] Solution: After quenching the reaction, perform a thorough work-up. This typically involves extraction with an organic solvent, washing with brine to remove water-soluble impurities, and drying the organic layer over an anhydrous drying agent like MgSO4 or Na2SO4. *[7] Solution: Column chromatography on silica gel is an effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system.

  • [8]Product Discoloration: The isolated product may be discolored, indicating the presence of impurities. *[3] Solution: Ensure all glassware is clean and that the starting materials and solvents are of high purity.

    • Solution: If the discoloration persists after initial purification, a second chromatographic purification or distillation under reduced pressure may be necessary.

G cluster_0 Troubleshooting Workflow Low Yield Low Yield Imine Formation Imine Formation Low Yield->Imine Formation Check Reduction Reduction Low Yield->Reduction Check Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Optimize Add Acid Catalyst Add Acid Catalyst Imine Formation->Add Acid Catalyst Remove Water Remove Water Imine Formation->Remove Water Check Reducing Agent Check Reducing Agent Reduction->Check Reducing Agent Staged Addition Staged Addition Reduction->Staged Addition

Caption: A logical workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The optimal temperature can vary depending on the specific substrates and reagents used. Generally, the reaction is run at room temperature (20-25°C). However, if the reaction is sluggish, gentle heating to 40-50°C can be beneficial. It is advisable to monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.

Q2: Can I use a different ammonia source?

A2: Yes, while anhydrous ammonia is effective, other sources can be used. Ammonium acetate or a solution of ammonia in an organic solvent like methanol are common alternatives. The choice may depend on the scale of the reaction and the available resources.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate) to separate the starting material, intermediate, and product. Staining with potassium permanganate can help visualize the spots. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It he[9]lps to prevent potential side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents like hydride reducing agents.

Q5: What are the key safety precautions for this synthesis?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium cyanoborohydride is toxic and should be handled with care. The reaction should be quenched carefully, typically by the slow addition of an acidic solution to neutralize any remaining reducing agent and decompose the toxic cyanide byproducts under controlled conditions in a fume hood.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • Ethyl 3-oxoheptanoate

  • A[8][10][11]mmonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-oxoheptanoate (1.0 eq) and ammonium acetate (1.5 eq) in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Once imine formation is significant, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) in portions, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • C[7]oncentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

[8]Data Presentation
ParameterRecommended ConditionRationale
Amine Source Ammonium AcetateProvides both ammonia and a mild acidic catalyst.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the imine over the ketone.
[5]SolventAnhydrous MethanolGood solubility for reactants and facilitates the reaction.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
[4]Temperature0°C to Room TemperatureControls the reaction rate and minimizes side reactions.
Work-up ExtractiveRemoves inorganic salts and water-soluble impurities.
Purification Column ChromatographyIsolates the pure product from unreacted starting materials and byproducts.

##[8] V. References

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Flavor and Fragrance Synthesis.

  • Yue, D., et al. (2016). Optimization of the reaction conditions. ResearchGate.

  • BenchChem. (2025). Troubleshooting low yields in the preparation of "Ethyl 3-amino-2-methylbut-2-enoate".

  • BenchChem. (2025). The Differentiated Reactivity of Carbonyl Centers in Ethyl 3-oxoheptanoate: A Technical Guide.

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for Ethyl 3-oxoheptanoate in Agrochemical Development.

  • Wikipedia. (n.d.). Reductive amination.

  • PrepChem.com. (n.d.). Synthesis of STEP A: Ethyl 3-oxo-heptanoate.

  • ResearchGate. (n.d.). Optimization of the reaction conditions [Table].

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

  • ResolveMass Laboratories Inc. (2024). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties.

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

  • ResolveMass Laboratories Inc. (2024). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a] [Table].

  • YouTube. (2023). Reductive Amination.

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

  • National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination.

  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.

  • University of Groningen. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.

  • National Institutes of Health. (n.d.). This compound | C9H19NO2 | CID 12648671.

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

  • BenchChem. (2025). Ethyl 3-oxoheptanoate chemical properties and structure.

  • MDPI. (n.d.). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.

  • PubChem. (n.d.). Ethyl 3-oxoheptanoate (C9H16O3).

  • Sigma-Aldrich. (n.d.). Ethyl 3-aminohexanoate hydrochloride AldrichCPR.

  • Google Patents. (n.d.). Process for refining amino acids.

References

Technical Support Center: Synthesis of Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 3-aminoheptanoate. This β-amino ester is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward, typically via reductive amination of Ethyl 3-oxoheptanoate, researchers frequently encounter challenges with side reactions that can significantly lower yield and purity. This guide provides in-depth, experience-based answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish and I'm recovering a large amount of unreacted Ethyl 3-oxoheptanoate. What is the primary cause?

A1: Incomplete Imine/Enamine Formation.

The conversion of a ketone to an amine via reductive amination is not a single transformation but a two-step process: (1) formation of an imine or enamine intermediate, followed by (2) reduction.[1][2] The initial condensation reaction between the ketone (Ethyl 3-oxoheptanoate) and the amine source (typically ammonia or an ammonium salt) is an equilibrium process.[3] If this equilibrium is not sufficiently shifted towards the intermediate, the subsequent reduction step will be inefficient, leaving behind unreacted starting material.

Causality & Troubleshooting Steps:

  • pH Control is Critical: The condensation reaction is acid-catalyzed but inhibited by strong acid. The amine needs to be in its free-base form to be nucleophilic, but the ketone's carbonyl group requires protonation to become more electrophilic. The optimal pH is typically weakly acidic, in the range of 5-7.[4]

    • Action: If using an ammonium salt like ammonium acetate, the pH is generally self-buffering. If using ammonia, consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

  • Water Removal: The formation of the imine/enamine intermediate releases one equivalent of water.[1] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

    • Action: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, into the reaction mixture. Alternatively, if the reaction setup allows, a Dean-Stark trap can be used to azeotropically remove water.

  • Concentration: The rate and equilibrium position are dependent on the concentration of the reactants.

    • Action: Ensure you are using a sufficiently concentrated solution of your ammonia source. For example, using ammonium acetate directly is often more effective than aqueous ammonium hydroxide.[3]

Q2: My main impurity is Ethyl 3-hydroxyheptanoate. How can I prevent the reduction of my starting ketone?

A2: Lack of Chemoselectivity in the Reducing Agent.

This is a classic side reaction where the reducing agent reduces the starting ketone directly to a secondary alcohol before it can form the imine intermediate. This occurs when the reducing agent is not selective enough to differentiate between the ketone and the protonated imine (iminium ion), which is the true species that gets reduced.[2][4]

Causality & Troubleshooting Steps:

  • Choice of Reducing Agent: The key is to use a mild reducing agent that is more reactive towards the iminium ion than the ketone.

    • Avoid: Strong, non-selective hydrides like Sodium Borohydride (NaBH₄) are often too reactive and will readily reduce the starting ketone, especially under the acidic conditions needed for imine formation.[5][6][7]

    • Recommend: Use "iminium-selective" hydride reagents.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and highly selective for iminium ions over ketones.[4][5]

      • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is stable in mildly acidic conditions (pH 3-4). However, it is highly toxic and generates cyanide waste, requiring careful handling and quenching procedures.[2][4]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

ReagentFormulaSelectivityOptimal pHKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Low (Reduces Ketones)>8Inexpensive, powerfulNot selective, reacts with protic solvents
Sodium CyanoborohydrideNaBH₃CNHigh (Reduces Iminium)3-7Highly selective, stable in acidHighly Toxic (HCN gas) , slower
Sodium TriacetoxyborohydrideNaBH(OAc)₃Very High (Reduces Iminium)5-7Highly selective, non-toxic byproductsMore expensive, moisture-sensitive

Visualizing the Reaction Landscape

A successful synthesis maximizes the flow through the desired reaction pathway while blocking competing side reactions.

reaction_pathway SM Ethyl 3-oxoheptanoate + NH₃ IM Imine/Enamine Intermediate SM->IM Condensation (Equilibrium) SR1 Side Product: Ethyl 3-hydroxyheptanoate SM->SR1 Ketone Reduction (e.g., NaBH₄) SR2 Side Product: Self-Condensation Products SM->SR2 Self-Condensation (Basic Conditions) P Product: This compound IM->P Selective Reduction (e.g., NaBH(OAc)₃)

Caption: Main reaction pathway vs. common side reactions.

Q3: My reaction mixture turns dark brown, and I'm getting high molecular weight impurities. What is causing this decomposition?

A3: Base-Catalyzed Self-Condensation.

Ethyl 3-oxoheptanoate is a β-keto ester, which contains acidic α-protons between the two carbonyl groups. In the presence of a sufficiently strong base, this starting material can deprotonate and undergo self-condensation reactions, such as a Claisen condensation, leading to complex, high-molecular-weight byproducts and polymerization.[8][9]

Causality & Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong bases like sodium ethoxide or sodium hydroxide in an attempt to deprotonate an ammonium salt. This will invariably trigger self-condensation.[10][11]

  • Temperature Control: Condensation reactions are often accelerated by heat. Running the reaction at or below room temperature can help minimize the rate of this side reaction.

    • Action: Maintain the reaction temperature at 0-25 °C. Monitor the internal temperature, especially during the addition of the reducing agent, as this can be exothermic.

  • Proper Reagent Stoichiometry: Using a large excess of the amine source can help favor the desired imine formation over self-condensation.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize yield by favoring imine formation and ensuring chemoselective reduction.

Materials:

  • Ethyl 3-oxoheptanoate

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-oxoheptanoate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Add ammonium acetate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 1-2 hours to facilitate imine formation. You can monitor the disappearance of the starting ketone by TLC or GC-MS.

  • Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Troubleshooting Decision Workflow

Use this workflow to diagnose and solve common issues encountered during the synthesis.

troubleshooting_workflow start Low Yield or Impure Product analysis Analyze Crude by TLC / GC-MS start->analysis sm_present High % of Starting Material analysis->sm_present Path A alcohol_present Hydroxy-Ester Impurity Detected analysis->alcohol_present Path B polymer_present Dark Color / High MW Impurities analysis->polymer_present Path C sol_sm Incomplete Imine Formation - Check pH (5-7) - Add dehydrating agent - Increase reaction time sm_present->sol_sm sol_alcohol Non-Selective Reduction - Switch to NaBH(OAc)₃ - Ensure imine forms first - Control temperature alcohol_present->sol_alcohol sol_polymer Self-Condensation - Avoid strong bases - Maintain low temp (0-25°C) - Use NH₄OAc polymer_present->sol_polymer

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of Ethyl 3-aminoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable beta-amino ester intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical laboratory experience.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate the selection of appropriate purification techniques and the parameters for successful execution.

PropertyValueSource
Molecular FormulaC₉H₁₉NO₂--INVALID-LINK--[1]
Molecular Weight173.25 g/mol --INVALID-LINK--[1]
Estimated Boiling Point ~100-110 °C at 15 mmHgBased on structurally similar compounds like Ethyl 3-hydroxyhexanoate (101-102 °C at 14 mmHg)[2] and Ethyl heptanoate (188-189 °C at 760 mmHg)[3]. A definitive experimental value is not readily available in the literature.
SolubilitySoluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in water.General knowledge of amino esters.
pKa (of conjugate acid of the amine)Estimated to be around 9-10General knowledge of primary amines.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect?

The impurity profile of your crude this compound will largely depend on the synthetic route employed. A frequent method for synthesizing β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester.[4][5][6][7][8]

Common Impurities Include:

  • Unreacted Starting Materials: Residual amine and α,β-unsaturated ester.

  • Bis-addition Products: Formation of a tertiary amine by the reaction of a second molecule of the α,β-unsaturated ester with the product.

  • Polymerization Products: Especially if the reaction is not well-controlled.

  • Byproducts from Side Reactions: Dependent on the specific reagents and conditions used.

Q2: My NMR spectrum shows broad peaks for the amine proton. Is my product impure?

Not necessarily. The proton on the nitrogen of a primary amine can exchange with other protons in the sample (like residual water) or interact with the NMR solvent. This can lead to peak broadening. To confirm the presence of the amine proton, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide to your NMR sample will cause the amine proton to be replaced by deuterium, and the peak should disappear from the ¹H NMR spectrum.

Q3: The compound appears to be degrading on my silica gel column. What is happening?

The primary amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, irreversible adsorption, and in some cases, degradation of the product on the column.

III. Troubleshooting Purification Challenges

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues you may encounter during the purification of this compound.

A. Distillation

Vacuum distillation is a primary method for purifying this compound, especially for removing non-volatile impurities.

Q: I am observing bumping or decomposition during distillation, even under vacuum. What should I do?

A: This is a common issue when distilling compounds with functional groups that can interact at high temperatures.

  • Cause: The boiling point of your compound may still be too high, even under your current vacuum. Amines can also be susceptible to oxidation at elevated temperatures.

  • Solution:

    • Improve Your Vacuum: Ensure your vacuum pump is in good working order and that all connections in your distillation apparatus are properly sealed. A lower pressure will significantly decrease the boiling point.[9][10]

    • Use a Vigreux Column: A short Vigreux column can help to prevent bumping and improve separation efficiency without causing a significant pressure drop.

    • Stir Vigorously: Use a magnetic stir bar and a stirrer hotplate to ensure even heating and prevent localized overheating.

    • Nitrogen Bleed: Introduce a gentle stream of nitrogen into the distillation flask. This can help to prevent bumping and create an inert atmosphere, minimizing oxidation.

    • Check for Leaks: Even a small leak can significantly impact the efficiency of your vacuum distillation.[11]

Workflow for Troubleshooting Distillation Issues

start Bumping/Decomposition During Distillation check_vacuum Check Vacuum System for Leaks and Pump Performance start->check_vacuum improve_vacuum Seal Joints and Service Pump check_vacuum->improve_vacuum lower_bp Lower Boiling Point Achieved? improve_vacuum->lower_bp vigreux Introduce a Short Vigreux Column lower_bp->vigreux No success Successful Distillation lower_bp->success Yes stir Ensure Vigorous Stirring vigreux->stir n2_bleed Add a Nitrogen Bleed stir->n2_bleed n2_bleed->success failure Decomposition Persists n2_bleed->failure

Caption: Troubleshooting workflow for distillation problems.

B. Column Chromatography

Flash column chromatography is a powerful technique for separating this compound from closely related impurities.

Q: My compound is streaking or tailing badly on the silica gel column. How can I improve the peak shape?

A: This is a classic problem when purifying amines on silica.

  • Cause: The basic amine group is interacting with the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This will "cap" the acidic sites on the silica, preventing your compound from interacting with them.

      • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent.

      • Ammonia in Methanol: Use a mobile phase containing a small percentage of a saturated solution of ammonia in methanol. A common eluent system is a gradient of methanol in dichloromethane with 1% of a 7N ammonia in methanol solution.

    • Use a Different Stationary Phase:

      • Amine-functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is already basic, which prevents interactions with your amine.[12]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) can be a very effective purification method.[12]

Decision Tree for Chromatographic Purification

start Crude this compound tlc Perform TLC with Hexane/Ethyl Acetate start->tlc streaking Streaking or Tailing Observed? tlc->streaking add_tea Add 1% TEA to Eluent streaking->add_tea Yes good_sep Good Separation? streaking->good_sep No tlc_tea Re-run TLC add_tea->tlc_tea tlc_tea->good_sep run_column Run Flash Column with TEA-modified Eluent good_sep->run_column Yes consider_alt Consider Alternative Stationary Phase (Amine Silica or Alumina) or Reverse Phase good_sep->consider_alt No

Caption: Decision-making process for flash chromatography.

C. Acid-Base Extraction

This technique is useful for removing acidic or neutral impurities from your basic product.

Q: I'm losing a lot of my product during the acid-base extraction. What could be the reason?

A: Product loss during extraction can be frustrating, but it is often preventable.

  • Cause 1: Incomplete Protonation or Deprotonation. For the extraction to work, your basic amine must be fully protonated to move into the aqueous acidic layer, and then fully deprotonated to move back into the organic layer.

  • Solution:

    • Check the pH: Use pH paper to ensure that your aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 12) during the final extraction.[13][14][15][16][17]

    • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[18]

  • Cause 2: Emulsion Formation. The presence of both organic and aqueous layers with dissolved salts can sometimes lead to the formation of an emulsion, a stable mixture of the two layers that is difficult to separate.

  • Solution:

    • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Patience: Sometimes, simply allowing the separatory funnel to stand for a period of time will allow the layers to separate.

    • Filtration: In stubborn cases, filtering the mixture through a pad of Celite can help to break the emulsion.

  • Cause 3: Hydrolysis of the Ester. Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[11][13][19][20][21]

  • Solution:

    • Work Quickly and at Room Temperature: Perform the extractions as quickly as possible and avoid heating the mixture.

    • Use a Weaker Base for Initial Washes: If you are trying to remove acidic impurities, consider using a weaker base like sodium bicarbonate first, before using a stronger base like sodium hydroxide.[14][15]

IV. Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific reaction scale and impurity profile.

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a clean, dry short-path distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Add a magnetic stir bar.

  • Crude Material: Place the crude this compound into the distillation flask.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (ideally below 15 mmHg), begin to heat the distillation flask with a heating mantle or an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (estimated to be around 100-110 °C at 15 mmHg). It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Release Vacuum: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. If tailing is observed, add 1% triethylamine to the eluent. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer two more times. Combine the aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous extracts with a small amount of the organic solvent to remove any entrained neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 5 M solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12).

  • Product Extraction: Extract the basified aqueous layer three times with the organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

V. References

  • Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. Journal of Organic Chemistry. --INVALID-LINK--[4]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. ResearchGate. --INVALID-LINK--[5]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. --INVALID-LINK--[19]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.--INVALID-LINK--[20]

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. --INVALID-LINK--[6]

  • Ethyl Heptanoate. PubChem. --INVALID-LINK--[3]

  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC. --INVALID-LINK--[13]

  • Acid-Base Extraction.1. University of Missouri-St. Louis. --INVALID-LINK--[14]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH. --INVALID-LINK--[7]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. --INVALID-LINK--[21]

  • Acid-Base Extraction. Swarthmore College. --INVALID-LINK--[18]

  • pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. --INVALID-LINK--[11]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. --INVALID-LINK--[15]

  • Acid base extraction flow chart. The Chemistry Notes. --INVALID-LINK--[16]

  • Ethyl 3-hydroxyhexanoate. PubChem. --INVALID-LINK--[2]

  • Acid-Base Extraction of Three Organic Compounds. YouTube. --INVALID-LINK--[17]

  • Synthesis of β-Amino Acids via Catalyst- and Solvent-Free Aza-Michael Reaction. ResearchGate. --INVALID-LINK--[8]

  • This compound. PubChem. --INVALID-LINK--[1]

  • Vacuum Distillation. YouTube. --INVALID-LINK--[9]

  • Vacuum distillation process. Google Patents. --INVALID-LINK--[10]

  • Ethyl 3-oxohexanoate. PubChem. --INVALID-LINK--[22]

  • Vacuum Distillation & The Rotavap. YouTube. --INVALID-LINK--[23]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--[24]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. --INVALID-LINK--[25]

  • Ethyl 3-aminohexanoate hydrochloride. Sigma-Aldrich. --INVALID-LINK--

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. --INVALID-LINK--[12]

  • Vacuum Distillation For Amine Regeneration. Cheresources.com. --INVALID-LINK--[26]

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. --INVALID-LINK--[27]

  • SOLUTIONS FOR CHROMATOGRAPHY AND PURIFICATION. SiliCycle. --INVALID-LINK--[28]

  • GPAT DISCUSSION CENTER - GDC online Test Series. gdc4gpat.com. --INVALID-LINK--[29]

References

"degradation pathways of Ethyl 3-aminoheptanoate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for understanding and troubleshooting the degradation of Ethyl 3-aminoheptanoate, particularly under acidic conditions. As Senior Application Scientists, we have designed this center to provide not just protocols, but the underlying scientific rationale to empower your experimental success.

Knowledge Base: Frequently Asked Questions

This section addresses the fundamental chemical principles governing the stability of this compound in an acidic environment.

Question: What is the primary degradation pathway for this compound in the presence of acid?

Answer: The principal degradation pathway is acid-catalyzed hydrolysis .[1][2][3] In this reaction, the ester functional group of this compound reacts with water in the presence of an acid catalyst (like HCl or H₂SO₄) to yield 3-aminoheptanoic acid and ethanol.[4] This reaction is reversible, meaning an equilibrium will be established between the reactants and products.[2][3] To drive the reaction towards completion, a large excess of water is typically used, which is conveniently supplied by using a dilute aqueous acid.[2][4]

The presence of the β-amino group is a key structural feature. In acidic conditions (pH < pKa of the amine), this group will be protonated to form an ammonium ion (-NH₃⁺). While this positively charged group can influence the overall reaction rate through electronic effects, the fundamental mechanism of ester hydrolysis remains the dominant pathway.

Question: Can you explain the step-by-step mechanism of this hydrolysis?

Answer: Certainly. The acid-catalyzed hydrolysis of an ester is a well-established multi-step process that is the reverse of Fischer esterification.[3]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid.[1] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group. This is often facilitated by another water molecule acting as a proton shuttle. This step converts the ethoxy group into a good leaving group (ethanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

  • Deprotonation: A water molecule removes a proton from the newly formed carbonyl group, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product (3-aminoheptanoic acid).[1][4]

The overall process is illustrated in the diagram below.

G Mechanism: Acid-Catalyzed Ester Hydrolysis Ester This compound (Protonated Amine) ProtonatedEster Protonated Carbonyl Intermediate Ester->ProtonatedEster + H₃O⁺ - H₂O Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O ProtonTransfer Protonated Leaving Group Intermediate Tetrahedral->ProtonTransfer Proton Transfer Products 3-Aminoheptanoic Acid + Ethanol ProtonTransfer->Products - Ethanol - H₃O⁺

Caption: Acid-catalyzed hydrolysis mechanism for this compound.

Troubleshooting Guides: Experimental Challenges

This section is formatted to address specific problems you may encounter during your stability and degradation studies.

Question: My degradation reaction is proceeding very slowly. How can I increase the rate?

Answer: The slow hydrolysis of esters is a common observation due to the relatively low electrophilicity of the carbonyl carbon and the weak nucleophilicity of water.[5] Here are several ways to accelerate the reaction:

  • Increase Temperature: Heating the reaction mixture, typically under reflux, provides the necessary activation energy to speed up the reaction.[2][4]

  • Increase Acid Concentration: While the acid is a catalyst, its concentration affects the initial protonation step. A higher concentration of H₃O⁺ can increase the rate, but be cautious of going to very high acid strengths, which could promote side reactions like dehydration.

  • Ensure Excess Water: Since water is a reactant, using a large excess (i.e., using dilute acid as the solvent) will push the equilibrium toward the products, increasing the net forward reaction rate.[2]

Question: The degradation appears to stop before all the starting material is consumed. What is happening and how can I fix it?

Answer: You are likely observing the reaction reaching equilibrium.[4] Because acid-catalyzed hydrolysis is reversible, the reverse reaction (Fischer esterification) starts to compete as the products (3-aminoheptanoic acid and ethanol) accumulate.

Solution: To drive the reaction to completion, you must shift the equilibrium to the right, in accordance with Le Châtelier's principle. The most practical way to do this is to use a vast excess of one of the reactants. Since this compound is your compound of interest, the logical choice is to use a large excess of water by running the reaction in a dilute aqueous acid solution.[2][3]

Question: I am observing unexpected peaks in my chromatogram. What are the potential side products?

Answer: While hydrolysis is the main pathway, harsh conditions (e.g., high heat, concentrated acid) can lead to side reactions. Potential side products could include:

  • Products of Dehydration: Depending on the structure and conditions, elimination of water could occur.

  • Intermolecular Condensation Products: At high concentrations and temperatures, the amino group of one molecule could potentially react with the ester of another, leading to oligomers, though this is less likely in dilute aqueous media. Poly(β-amino ester)s are a known class of polymers, highlighting the potential for such reactivity under specific conditions.[6][7]

  • Strecker Degradation Products: If other carbonyl compounds are present as impurities, they could react with the amino acid product via Strecker degradation, especially with heat.[8]

Causality Insight: The best way to mitigate side products is to use the mildest conditions that still achieve a reasonable degradation rate (typically aiming for 10-20% degradation in forced studies).[9][10] This provides enough degradant for analytical characterization without driving the reaction toward more complex, secondary degradation pathways.

Protocols & Workflows: Forced Degradation Studies

A forced degradation (or stress testing) study is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[11][12][13]

Objective: To intentionally degrade this compound under controlled acidic conditions to generate and identify its primary hydrolysis product.

Experimental Workflow

References

Technical Support Center: Preserving Chirality in Ethyl 3-aminoheptanoate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with chiral β-amino esters, specifically focusing on the challenges and solutions related to preventing racemization during the derivatization of Ethyl 3-aminoheptanoate. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to maintain the stereochemical integrity of your molecules.

Fundamental Understanding: The Racemization Challenge

Chiral β-amino acids and their esters are crucial building blocks in medicinal chemistry. However, their stereocenter at the α-carbon (C2) is susceptible to racemization, particularly during reactions that involve activation of the carboxyl group or exposure to basic conditions.

Why does racemization occur?

The primary mechanism for racemization in amino acid derivatives is the abstraction of the α-proton (the hydrogen atom on the carbon adjacent to the carbonyl group).[1][2] This deprotonation is facilitated by a base and results in the formation of a planar, achiral enolate intermediate.[1][3] This intermediate can then be re-protonated from either face, leading to a mixture of both the original (L) and the inverted (D) enantiomers, thus destroying the optical purity of the sample.[1][3]

For this compound, the vulnerable site is the C2 position. During derivatization, especially N-acylation (amide bond formation), the conditions required can inadvertently promote this unwanted side reaction.

Caption: Base-catalyzed racemization of this compound via an achiral enolate.

Frequently Asked Questions (FAQs)

Q1: Which reaction parameters have the most significant impact on racemization?

A: Several factors are critical: the strength and type of base used, the choice of coupling reagent and any additives , the reaction solvent , and the temperature .[4] Strong bases, high temperatures, and prolonged reaction times significantly increase the rate of racemization.[3][5]

Q2: Are certain derivatization reactions more prone to causing racemization?

A: Yes. N-acylation, particularly when forming a peptide bond with another amino acid or carboxylic acid, is the most common scenario where racemization is a major concern. This is because the process requires activation of a carboxyl group, which increases the acidity of the α-proton, making it easier for a base to remove it.[1] Other reactions like N-arylation can also cause racemization if conditions are not mild.[6]

Q3: How do coupling reagents and additives like HOBt prevent racemization?

A: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are crucial, especially when using carbodiimide coupling reagents (e.g., DCC, DIC, EDC).[3][7] They work by intercepting the highly reactive initial intermediate (an O-acylisourea) to form a more stable "active ester".[8] This active ester is less prone to cyclizing into the problematic oxazolone intermediate, which is a major pathway for racemization.[1][8] Essentially, HOBt provides a safer, more stable activated species for the amine to react with, preserving the stereochemistry.[8][9]

Q4: Is this compound, as a β-amino ester, more or less susceptible than α-amino esters?

A: The chiral center in β-amino esters is generally considered more stable than in many activated α-amino acids. However, the presence of the ester group still provides sufficient activation to make the α-proton (at C2) acidic enough for abstraction under basic conditions. The fundamental risk remains significant, and all precautions must be taken. Mild reaction conditions have been shown to be effective in preventing racemization for both α- and β-amino acid esters.[6]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

Problem Probable Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (e.g., >5% epimerization) detected post-reaction. 1. Base is too strong or used in excess: Strong bases like DBU or even DIPEA can readily abstract the α-proton.[7][10] 2. High reaction temperature: Elevated temperatures accelerate the rate of enolization.[3][5] 3. Inappropriate coupling reagent: Use of a carbodiimide without a racemization-suppressing additive.[3][7] 4. Prolonged pre-activation: Allowing the carboxylic acid, coupling reagent, and base to mix for too long before adding the amino ester can lead to high levels of the racemized activated species.[3]1. Switch to a weaker base: Replace DIPEA with N-Methylmorpholine (NMM) or a highly hindered base like 2,4,6-collidine.[3][10] Use the minimum stoichiometric amount required. 2. Lower the temperature: Perform the coupling at 0 °C or below. For microwave-assisted synthesis, reducing the temperature can significantly limit racemization.[5] 3. Optimize your coupling strategy: Use a combination like DIC/OxymaPure® or a modern onium salt reagent like HATU or COMU, which are designed for low racemization.[3][7][11] 4. Avoid pre-activation: If using an onium salt, add the reagents sequentially to the reaction vessel without a pre-mixing step.[3]
Reaction is slow or incomplete, tempting an increase in temperature or reaction time. 1. Steric hindrance: The reactants may be sterically bulky, slowing the reaction rate. 2. Poor solvent choice: The reagents may not be fully solubilized, or the solvent may not be optimal for the reaction. 3. Aggregation: In peptide synthesis, aggregation can prevent reactive sites from being accessible.[12]1. Use a more potent coupling reagent: Switch from a carbodiimide/additive system to a uronium/aminium salt like HATU, which is highly efficient.[13] 2. Change the solvent: Switch to a solvent known for good performance and solubility, such as DMF or NMP. In some cases, less polar solvents can reduce racemization.[4][14] 3. Disrupt aggregation: Add chaotropic salts or use solvents like DMSO to disrupt hydrogen bonding.[12]
Comparative Overview of Common Bases
BasepKa (Conjugate Acid)Steric HindranceRacemization RiskTypical Use Case
DIPEA (Hünig's base)~10.75HighModerate to HighGeneral purpose, but risky for sensitive substrates.[10]
NMM (N-Methylmorpholine)~7.38LowLow to ModeratePreferred for racemization-prone couplings due to lower basicity.[7][10]
2,4,6-Collidine (TMP)~7.43HighVery LowExcellent for suppressing racemization, especially with sensitive amino acids.[3][15]
Triethylamine (TEA) ~10.75LowHighGenerally not recommended for chiral amino acid couplings due to high racemization rates.[16]

Recommended Experimental Protocols

Protocol 1: Low-Racemization N-Acylation using HATU

This protocol is recommended for coupling a carboxylic acid to this compound with minimal risk of racemization.

HATU_Workflow start Start dissolve_acid 1. Dissolve Carboxylic Acid (1.0 eq) & HATU (1.0 eq) in anhydrous DMF. start->dissolve_acid cool_solution 2. Cool solution to 0 °C under an inert atmosphere (N₂ or Ar). dissolve_acid->cool_solution add_base 3. Add 2,4,6-Collidine (2.0 eq) and stir for 1-2 minutes. cool_solution->add_base add_amine 4. Add this compound (1.1 eq) dropwise. add_base->add_amine react 5. Allow to warm to RT and stir for 2-4 hours. Monitor by TLC or LC-MS. add_amine->react quench 6. Quench with saturated aq. NH₄Cl. react->quench workup 7. Perform aqueous workup & extraction. quench->workup purify 8. Purify by column chromatography. workup->purify analyze 9. Analyze enantiomeric excess by chiral HPLC or GC. purify->analyze end End analyze->end

References

Technical Support Center: Scaling Up Ethyl 3-aminoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 3-aminoheptanoate. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to help you navigate the complexities of moving from bench-scale synthesis to larger-scale production.

The primary industrial route to this compound is the reductive amination of Ethyl 3-oxoheptanoate. While straightforward on paper, this transformation presents several challenges during scale-up, including managing reaction exotherms, controlling side-product formation, and ensuring efficient purification. This guide provides a structured approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when planning your synthesis campaign.

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is a one-pot reductive amination of Ethyl 3-oxoheptanoate.[1] This process involves the reaction of the ketone with an ammonia source to form an intermediate enamine/iminium ion, which is then reduced in situ to the target primary amine.[2] This approach is favored for its efficiency, avoiding the isolation of potentially unstable intermediates.

The two main pathways for this transformation are:

  • Hydride Reduction: Using a chemical reducing agent like a borohydride derivative.

  • Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst.

While catalytic hydrogenation is a greener alternative, it often requires high-pressure reactors and careful catalyst selection, which can be capital-intensive.[3][4] For many applications, especially where versatile equipment is preferred, hydride reduction offers a more accessible route.

Q2: How do I select the best reducing agent for scaling up this synthesis?

The choice of reducing agent is critical for controlling selectivity and minimizing byproducts.[5] The primary challenge is to reduce the C=N bond of the iminium intermediate preferentially over the C=O bond of the starting ketone.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentProsConsScale-Up Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) - Excellent selectivity for imines/iminiums over ketones.[6]- Effective in a one-pot procedure.- Safer than NaBH₃CN (no cyanide byproducts).[1][7]- Moisture sensitive; reacts with protic solvents like methanol.[6][7]- Higher cost.- Can be challenging to handle as a solid on a large scale.- Preferred choice for high-selectivity reactions.- Requires aprotic solvents (DCE, THF, Toluene).[7]- Careful control of moisture is paramount.
Sodium Cyanoborohydride (NaBH₃CN) - Mild and selective for iminium ions at slightly acidic pH (4-5).[5][8]- Tolerates a wider range of functional groups.- Highly Toxic: Can generate toxic HCN gas, especially at lower pH.[8]- Requires strict pH control and careful quenching.- Generally avoided in large-scale production due to severe safety and environmental concerns.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- High reducing power.- Less selective; can reduce the starting ketone to an alcohol byproduct.[5][8]- Often requires a two-step process (pre-formation of the imine) to improve selectivity.[9]- Can be used if the imine is formed first, but this adds a step to the process.- Careful, portion-wise addition is needed to control the reaction rate and exotherm.
Catalytic Hydrogenation (H₂, Pd/C, Raney Ni, etc.) - "Green" and atom-economical.- Produces minimal salt waste.- Catalyst can often be recovered and reused.[4]- Requires specialized high-pressure hydrogenation equipment.- Catalyst can be expensive and pyrophoric.- May require higher temperatures and pressures.[3]- Excellent for dedicated, large-volume manufacturing.[10]- Requires careful process safety assessment for handling hydrogen gas and catalysts.

For most applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity and safety profile compared to other common hydrides.[1][6]

Q3: What are the optimal reaction conditions for the reductive amination of Ethyl 3-oxoheptanoate?
  • Solvent: When using STAB, an aprotic solvent is necessary. 1,2-dichloroethane (DCE) is a common choice, but other options like tetrahydrofuran (THF), toluene, or methyl tert-butyl ether (MTBE) can also be effective.[7]

  • pH: The reaction is typically most efficient in a mildly acidic environment (pH 5-7).[8] This condition favors the formation of the iminium ion, which is the species that is readily reduced. Acetic acid is often added as a catalyst to achieve the desired pH.

  • Temperature: The reaction is often run at ambient temperature (20-25 °C).[8] However, temperature control is crucial during the addition of the reducing agent, as the reaction can be exothermic. On a large scale, a cooling bath should be used to maintain the target temperature.

  • Stoichiometry: A slight excess of the ammonia source and the reducing agent is typically used to ensure complete conversion of the starting ketone.

Q4: What are the major potential side products and how can they be minimized?

The primary side products in this synthesis are:

  • Ethyl 3-hydroxyheptanoate: Formed by the reduction of the starting ketone, Ethyl 3-oxoheptanoate. This is more prevalent when using less selective reducing agents like NaBH₄.[5]

    • Minimization: Use a highly selective reducing agent like STAB.

  • Over-alkylation Products (Secondary/Tertiary Amines): The desired primary amine product can react with another molecule of the starting ketone to form a secondary amine, which can then be reduced.

    • Minimization: Use a large excess of the ammonia source to favor the formation of the primary amine. A stepwise procedure where the imine is formed first can also help.[2][9]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments, particularly during scale-up.

Problem: Low or No Product Yield
Q: My reaction yield is significantly lower than expected after scaling up. What are the most likely causes?

This is a common scale-up issue. The root cause often lies in factors that are less impactful at the bench scale. Here’s a systematic approach to diagnosing the problem.

  • Degradation of the Reducing Agent: STAB is highly sensitive to moisture.[6][7] On a larger scale, longer exposure times to ambient air during reagent transfer and the use of solvents that have not been rigorously dried can lead to significant degradation.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle STAB under an inert atmosphere (Nitrogen or Argon) and add it to the reaction mixture in a controlled manner that minimizes atmospheric exposure. It is also possible to assay the potency of your STAB reagent before use.[1]

  • Incomplete Imine/Enamine Formation: The reduction cannot occur if the iminium ion intermediate is not formed efficiently.

    • Solution: Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Ensure the reaction pH is mildly acidic; a catalytic amount of acetic acid (1.0-1.2 equivalents relative to the amine) can be beneficial.[11]

  • Poor Mixing/Mass Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions or incomplete conversion.

    • Solution: Use an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure good mixing. Control the rate of addition of the reducing agent to allow for proper dispersion.

  • Thermal Control Issues: The reductive amination can be exothermic. An uncontrolled temperature increase can accelerate side reactions or reagent decomposition.

    • Solution: Add the reducing agent portion-wise or via a syringe pump over an extended period. Use a cooling bath or reactor jacket to maintain a consistent internal temperature. A process safety evaluation, including reaction calorimetry, is recommended before performing a large-scale run.[12]

Troubleshooting Workflow: Low Yield

Below is a logical decision tree to help diagnose the cause of low yield.

low_yield_troubleshooting start Low Yield Observed check_imine Was imine formation confirmed before reduction? start->check_imine check_reagent Was the reducing agent (STAB) handled under anhydrous conditions? check_imine->check_reagent Yes cause_imine Root Cause: Inefficient Imine Formation. Solution: Add catalytic acid (AcOH), monitor formation before reduction. check_imine->cause_imine No check_temp Was the internal temperature monitored and controlled? check_reagent->check_temp Yes cause_reagent Root Cause: STAB Degradation. Solution: Use anhydrous solvents, handle under inert atmosphere. check_reagent->cause_reagent No check_mixing Was mixing adequate for the scale? check_temp->check_mixing Yes cause_temp Root Cause: Exotherm / Runaway Reaction. Solution: Slow addition of reagent, use reactor cooling. check_temp->cause_temp No cause_mixing Root Cause: Poor Mass Transfer. Solution: Use overhead stirrer, optimize impeller. check_mixing->cause_mixing No

Caption: Troubleshooting decision tree for low yield.

Problem: Difficult Work-up and Purification
Q: I am consistently forming a stable emulsion during the aqueous workup. How can I break it?

Emulsion formation is common when dealing with amines and salts in a biphasic system.

  • Solution 1: Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the aqueous layer.[8] This increases the density of the aqueous phase and can help break the emulsion.

  • Solution 2: Change pH: Adjusting the pH of the aqueous layer can sometimes disrupt the surfactants or charged species stabilizing the emulsion.

  • Solution 3: Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.

  • Solution 4: Centrifugation: For smaller to moderate scales, centrifuging the mixture is a very effective way to separate the layers.

Q: My product is difficult to purify by column chromatography due to co-eluting impurities. Is there a better way?

Yes, for basic compounds like amines, an acid-base extraction is a highly effective and scalable purification technique that avoids costly and time-consuming chromatography.[8]

  • Dissolution: After the reaction is complete and quenched, dissolve the crude reaction mixture in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like the starting ketone or alcohol byproduct) will remain in the organic layer. Repeat the extraction 2-3 times.

  • Wash the Organic Layer (Optional): Combine the organic layers and wash them with water to recover any residual product. Add this aqueous wash to the main acidic aqueous layer. Discard the organic layer containing the neutral impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 10 M NaOH or solid K₂CO₃) with vigorous stirring until the pH is strongly basic (pH > 12). This will deprotonate the amine salt, regenerating the free amine.

  • Product Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., MTBE or dichloromethane) 3-4 times. The purified amine product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

purification_workflow start Crude Product in Organic Solvent extract_acid Extract with 1M HCl (aq) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer: Neutral Impurities (Ketone, Alcohol) separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Amine (Product) separate1->aqueous1 Keep basify Basify with NaOH to pH > 12 aqueous1->basify extract_organic Extract with Fresh Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Amine (Product) separate2->organic2 Keep finish Dry and Concentrate organic2->finish

Caption: Process flow for purification via acid-base extraction.

References

Technical Support Center: Synthesis and Workup of Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-aminoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable β-amino ester. Our goal is to provide practical, experience-driven advice to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of this compound.

Q1: My reaction to form this compound is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent challenge. The primary reasons often revolve around the reaction equilibrium, reagent quality, and reaction conditions.

  • Equilibrium Considerations: Many synthetic routes to β-amino esters, such as the reductive amination of a β-keto ester or a Michael addition, are equilibrium processes. To drive the reaction towards the product, consider Le Chatelier's principle.

    • Water Removal: If water is a byproduct, as in imine formation preceding reduction, its removal is critical. The use of a Dean-Stark apparatus or the addition of molecular sieves can be effective.

    • Reagent Stoichiometry: Using an excess of one reactant, typically the amine source (e.g., ammonia or an amine equivalent), can shift the equilibrium towards the product.

  • Reagent and Solvent Purity:

    • Moisture: The presence of water in your reagents or solvents can interfere with the reaction, especially if organometallic reagents or strong bases are used. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

    • Starting Material Quality: Verify the purity of your starting materials, such as ethyl 3-oxoheptanoate, as impurities can inhibit the reaction or lead to unwanted side products.

  • Reaction Temperature: The reaction temperature can significantly influence the rate. While higher temperatures can accelerate the reaction, they may also promote side reactions. A systematic study to find the optimal temperature for your specific reaction is recommended.[2][3]

Q2: I'm observing significant byproducts in my crude reaction mixture. What are the common side reactions and how can I minimize them?

A2: Side reactions can significantly reduce your yield and complicate purification. Common byproducts in the synthesis of β-amino esters include self-condensation products and products of elimination.

  • Self-Condensation: If you are starting from a β-keto ester like ethyl 3-oxoheptanoate, it can undergo self-condensation, especially in the presence of a base.[1] To mitigate this, a common strategy is to add the more easily enolized ester slowly to the reaction mixture containing the other reactants.[1]

  • β-Elimination: β-amino esters can be susceptible to β-elimination, particularly under basic conditions, which would lead to the formation of an α,β-unsaturated ester.[4] This is more pronounced if there are good leaving groups at the β-position or if the reaction is heated for extended periods in the presence of a base. Careful control of base stoichiometry and reaction temperature is crucial.

  • Over-alkylation: If using an amine source with multiple reactive sites, over-alkylation can occur. Using a protecting group strategy for the amine may be necessary in some synthetic routes.

Q3: The workup procedure is leading to a low recovery of my product. What are the best practices for extracting and isolating this compound?

A3: Low recovery during workup is often due to the amphiphilic nature of amino esters, leading to issues with phase separation or product loss in the aqueous layer.

  • pH Adjustment: The amine group in this compound is basic. During an acidic workup, it will be protonated, making the molecule highly water-soluble. Conversely, under basic conditions, the ester can be susceptible to hydrolysis.

    • Extraction pH: For extraction into an organic solvent, the aqueous layer should be basified to deprotonate the ammonium salt and increase the product's partitioning into the organic phase. A pH of 8-9 is often a good starting point. Use a weak base like sodium bicarbonate to avoid ester hydrolysis.

    • Emulsion Formation: The amphiphilic nature of the product can lead to emulsions during extraction. To break emulsions, you can add brine (a saturated aqueous solution of NaCl) or small amounts of a different organic solvent.

  • Solvent Choice: The choice of extraction solvent is critical. A moderately polar, water-immiscible solvent like ethyl acetate or dichloromethane is typically effective. Diethyl ether can also be used.[1][5]

  • Drying the Organic Layer: After extraction, the combined organic layers should be thoroughly dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal. Residual water can co-distill with the solvent and contaminate the product.

Q4: My purified this compound is discolored or oily, suggesting impurities. What are the recommended purification techniques?

A4: Discoloration and an oily consistency often point to residual impurities.[2] The purification strategy will depend on the nature of these impurities.

  • Distillation: For thermally stable, liquid products like this compound, vacuum distillation is a highly effective purification method. This will separate the product from non-volatile impurities and byproducts with significantly different boiling points.

  • Column Chromatography: If distillation is not sufficient or if the impurities have similar boiling points, silica gel column chromatography is a viable option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The amine functionality can sometimes cause tailing on silica gel. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this.

  • Recrystallization of a Salt: If the free base is difficult to purify, consider forming a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid. The salt can then be purified by recrystallization, and the free base can be regenerated by treatment with a base.

Experimental Protocols & Workflows

General Workup Procedure for this compound

This protocol outlines a standard aqueous workup procedure following a typical synthesis.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This is a mildly acidic quench suitable for many reaction types. Alternatively, if the reaction is run under acidic conditions, it can be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • pH Adjustment and Extraction:

    • Adjust the pH of the aqueous layer to ~8-9 by adding a saturated NaHCO₃ solution. Monitor the pH using pH paper or a pH meter.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x 50 mL) to aid in the removal of water and break any emulsions.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

  • Solvent Removal and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography as needed.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_solutions Potential Solutions Low_Conversion Low Conversion Increase_Time_Temp Increase Reaction Time/Temp Low_Conversion->Increase_Time_Temp Remove_Water Remove Water Low_Conversion->Remove_Water Adjust_Stoichiometry Adjust Stoichiometry Low_Conversion->Adjust_Stoichiometry Side_Products Side Products Control_Addition Control Reagent Addition Side_Products->Control_Addition Optimize_Base Optimize Base/ Temperature Side_Products->Optimize_Base Low_Recovery Low Recovery Adjust_pH Adjust Extraction pH Low_Recovery->Adjust_pH Use_Brine Use Brine for Emulsions Low_Recovery->Use_Brine Impure_Product Impure Product Distillation Vacuum Distillation Impure_Product->Distillation Chromatography Column Chromatography Impure_Product->Chromatography

Caption: Troubleshooting workflow for this compound synthesis.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Reaction Temperature Varies (start at RT)Balance reaction rate with potential side reactions.[1]
Reaction Solvent Anhydrous (e.g., THF, Ethanol)Prevents quenching of reagents and hydrolysis.[1]
Workup pH for Extraction 8-9Ensures the amine is in its free base form for organic solubility.
Extraction Solvent Ethyl Acetate, DichloromethaneGood solvency for the product and immiscible with water.
Purification Method 1 Vacuum DistillationEffective for removing non-volatile impurities.
Purification Method 2 Column ChromatographyFor separating compounds with similar boiling points.

References

"removing residual starting materials from Ethyl 3-aminoheptanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 3-aminoheptanoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of residual starting materials from this compound. We will explore the underlying chemical principles of common purification strategies and provide detailed, field-proven protocols to ensure the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what starting materials should I expect to remove?

The most prevalent method for synthesizing β-amino esters like this compound is the aza-Michael addition (or conjugate addition). This reaction typically involves reacting an amine nucleophile with an α,β-unsaturated ester. Therefore, the primary starting materials you will need to remove from your crude product are:

  • Unreacted α,β-unsaturated ester: For this specific product, this would likely be Ethyl hept-2-enoate .

  • Unreacted amine: This could be ammonia or a primary amine, depending on the specific synthesis.

  • Basic Catalyst: Often, a mild base like triethylamine (TEA) is used to facilitate the reaction, which must also be removed.[1][2]

Q2: What is the most effective initial purification strategy for this compound?

Given the basic nature of the amine functional group in your product and potential starting materials, liquid-liquid acid-base extraction is the most powerful and efficient first-line purification technique. This method exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels. It is highly effective at removing both unreacted amines and neutral starting esters.

Q3: Is distillation a viable option for purifying this compound?

Distillation can be a suitable method, but its effectiveness depends on the boiling points of this compound and the specific impurities. β-amino esters can be susceptible to degradation at high temperatures. Vacuum distillation is recommended to lower the required temperature. This method is most effective when there is a significant difference (>25-30 °C) in boiling points between your product and the contaminants. It is generally better suited for removing less volatile impurities after an initial extraction has removed the bulk of the starting materials.

Q4: When should I consider using column chromatography?

Flash column chromatography is necessary when:

  • Acid-base extraction and/or distillation fails to achieve the desired level of purity.

  • The impurities are neutral and have similar boiling points or solubilities to the product.

  • The synthesis has generated side-products with polarity similar to this compound. Silica gel chromatography is the standard, but care must be taken due to the basic nature of the amine, which can cause streaking and poor separation. This is often mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[3]

Q5: How can I reliably assess the purity of my final product?

A multi-faceted approach to analytical chemistry is recommended to confirm purity.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is excellent for assessing the purity of volatile compounds like this compound and detecting residual volatile starting materials.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds and can be used to detect less volatile or thermally sensitive impurities.[4][5]

  • Nuclear Magnetic Resonance (qNMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine absolute purity against a certified internal standard without needing a reference standard of the analyte itself. It also provides structural confirmation.[6]

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My NMR/GC analysis shows significant contamination from my starting α,β-unsaturated ester (e.g., Ethyl hept-2-enoate).

  • Underlying Cause: This indicates either an incomplete reaction or, more commonly, an inefficient purification that failed to separate the neutral ester impurity from the basic product.

  • Scientific Rationale: The key is to exploit the basicity of your product. By washing the crude mixture with an acidic aqueous solution, your desired amino ester is protonated, forming a water-soluble ammonium salt. The neutral, unreacted starting ester remains in the organic phase and can be physically separated. Subsequently, neutralizing the aqueous phase allows you to recover your pure, deprotonated product.

  • Solution: Follow the detailed Protocol 1: Definitive Acid-Base Extraction . This protocol is designed to selectively isolate the basic components of the reaction mixture.

Problem 2: My final product is contaminated with the starting amine and/or a basic catalyst like triethylamine.

  • Underlying Cause: The basic nature of these impurities makes them behave similarly to the product during a simple extraction, leading to co-purification.

  • Scientific Rationale: An acid wash is highly effective. Both the product and the amine impurities will be protonated and move into the aqueous phase. The crucial step is the subsequent basification and extraction. Your product, a secondary or primary amine, is less basic than a simple amine like triethylamine. Careful adjustment of pH during the workup can sometimes selectively precipitate or extract one over the other, but a well-executed general acid-base extraction (Protocol 1) is typically sufficient. If issues persist, chromatography is the next logical step.

  • Solution: First, apply Protocol 1 . If trace amounts of the amine impurity remain, proceed to Protocol 2: Flash Column Chromatography , ensuring the eluent is modified with triethylamine to ensure good peak shape.

Problem 3: My post-extraction product shows multiple spots on a TLC plate, and the NMR spectrum is complex.

  • Underlying Cause: This points to the formation of one or more side-products during the synthesis. These byproducts may have polarities and acid/base properties similar to this compound, making them difficult to remove by extraction alone.

  • Scientific Rationale: When extraction fails, a separation technique based on a different physical principle is required. Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting a solvent system, you can achieve separation of compounds with very similar structures.

  • Solution: Implement Protocol 2: Flash Column Chromatography . You will need to perform some initial TLC experiments to determine the optimal solvent system that provides the best separation between your product spot and the impurity spots.

Data & Protocols

Comparative Data Table

The selection of a purification strategy relies on understanding the physical properties of the compounds involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound C₉H₁₉NO₂173.25[7][8]Est. 210-220Basic; soluble in organic solvents
Ethyl hept-2-enoateC₉H₁₆O₂156.22~188Neutral; potential starting material
Triethylamine (TEA)C₆H₁₅N101.1989.5Basic; common catalyst

Note: Boiling points are estimates at atmospheric pressure and may vary. Vacuum distillation is recommended.

Experimental Protocols

Protocol 1: Definitive Acid-Base Extraction

This protocol is designed to separate your basic product from neutral impurities (like the starting ester) and other basic impurities (like the starting amine).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Causality: All basic components (your product, unreacted amine, TEA) are protonated and partition into the aqueous (bottom) layer. The neutral starting ester remains in the organic (top) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer, which contains the neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH is > 9 (confirm with pH paper).

    • Causality: The protonated amines are deprotonated back to their neutral, water-insoluble form. Your product should precipitate or form an oily layer.

  • Product Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 100 mL of ethyl acetate) and shake to extract your deprotonated product back into the organic phase.

  • Final Wash & Dry: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Validation: Assess the purity of the recovered material using TLC, GC, or NMR.

Protocol 2: Flash Column Chromatography

Use this protocol when extraction is insufficient.

  • Solvent System Selection: On a TLC plate, test various solvent systems to find one that gives your product an Rf value of ~0.3 and good separation from impurities. A common starting point for amines is a mixture of hexanes and ethyl acetate.

    • Pro-Tip: To prevent peak tailing, add 0.5-1% triethylamine to your chosen solvent system.[6]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary). Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain your pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the final, highly purified this compound.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for approaching the purification of this compound.

Purification_Workflow start Crude Product Mixture analysis1 Initial Purity Analysis (TLC, GC, or ¹H NMR) start->analysis1 extraction Perform Acid-Base Extraction (Protocol 1) analysis1->extraction Impurities Detected pure_product Pure Ethyl 3-aminoheptanoate analysis1->pure_product Product is >99% Pure analysis2 Assess Purity of Extracted Product extraction->analysis2 distillation Consider Vacuum Distillation analysis2->distillation High-Boiling Impurities Remain chromatography Perform Flash Chromatography (Protocol 2) analysis2->chromatography Neutral/Polar Impurities Remain analysis2->pure_product Purity Goal Achieved distillation->analysis2 chromatography->pure_product

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Optimizing Ethyl 3-Aminoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Ethyl 3-aminoheptanoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document focuses on one of the most critical, yet often overlooked, parameters: the choice of solvent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the role of the solvent in the synthesis of this compound, typically achieved via the reductive amination of ethyl 3-oxoheptanoate.

Q1: Why is solvent selection so critical for the yield of this compound?

A: Solvent choice is paramount because it influences nearly every aspect of the reaction. The synthesis proceeds through a two-step mechanism within a single pot: (1) the formation of an enamine or imine intermediate from ethyl 3-oxoheptanoate and an amine source, and (2) the reduction of this intermediate to the final product, this compound.[1][2]

The solvent directly impacts:

  • Solubility: Both the ketoester and the amine source must be adequately dissolved for the reaction to proceed efficiently. Poor solubility leads to a slow, heterogeneous reaction and consequently, low yields.

  • Reaction Kinetics: The solvent polarity can stabilize or destabilize transition states. For instance, polar solvents can facilitate the formation of the charged iminium ion intermediate, accelerating the reaction.[3]

  • Equilibrium Position: The initial condensation reaction to form the enamine/imine generates water as a byproduct.[1] Solvents that can effectively sequester or tolerate this water can help drive the equilibrium towards the intermediate, increasing the overall conversion. In some cases, a co-solvent or drying agent is used to remove water.

  • Reducing Agent Stability and Reactivity: The chosen solvent must be compatible with the reducing agent (e.g., Sodium Triacetoxyborohydride - STAB, Sodium Cyanoborohydride). Protic solvents like methanol or ethanol can sometimes react with stronger borohydrides, but are often suitable for milder, more selective reagents like STAB.[1]

Q2: What are the most common solvents for this reaction, and what are their pros and cons?

A: The selection often involves a trade-off between reaction performance and practical considerations like environmental impact and ease of removal. Chlorinated solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) have historically been common but are now often replaced by greener alternatives.[4]

Below is a summary of common solvents and their typical performance in reductive amination reactions.

Solvent Typical Yield (%) Pros Cons
Methanol (MeOH) 85 - 95%Excellent solubility for starting materials and intermediates. Can participate in protonolysis, aiding catalysis. Identified as a superior solvent in systematic studies for similar reactions.[3]Protic nature can interfere with highly reactive hydrides. Can be difficult to remove from the final product.
Tetrahydrofuran (THF) 75 - 85%Good general-purpose aprotic solvent. Solubilizes a wide range of organic compounds.[5]Can form peroxides. Lower polarity may not be optimal for stabilizing charged intermediates.
Ethyl Acetate (EtOAc) 70 - 85%Considered a "greener" alternative to chlorinated solvents.[4][6] Easy to remove under vacuum. Good for extraction.Moderate polarity. May not be sufficient for all starting material combinations.
Dichloromethane (DCM) 80 - 90%Excellent solvent for a wide range of reagents. Generally inert.Environmental and health concerns. Volatile.
Cyclohexane 40 - 60%Apolar, useful if side reactions in polar media are an issue.Poor solubility for polar starting materials and intermediates, often leading to lower yields.[3][7]
Water < 10%Environmentally benign.Generally poor solvent for organic reagents. The presence of excess water inhibits the initial imine formation, leading to high selectivity for alcohol byproducts instead of the desired amine.[3]

Note: Yields are illustrative and can vary significantly based on the specific reducing agent, temperature, and reaction time.

Q3: How does the solvent influence potential side reactions?

A: The primary side reaction is the reduction of the starting ketone (ethyl 3-oxoheptanoate) to the corresponding alcohol (ethyl 3-hydroxyheptanoate). A well-chosen solvent and reducing agent system minimizes this.

  • Aprotic Solvents (e.g., THF, DCM): These solvents are generally inert and do not directly participate in the reaction. Their main role is to facilitate the interaction between reactants. In these systems, using a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB) is crucial, as it preferentially reduces the protonated imine/enamine intermediate over the ketone.[1]

  • Protic Solvents (e.g., Methanol): Protic solvents can be beneficial. Methanol, for instance, has been shown to enhance the rate of imine formation.[3] However, if a non-selective reducing agent like Sodium Borohydride (NaBH₄) is used, the solvent can accelerate the undesired reduction of the starting ketone.[8] Therefore, pairing a protic solvent with a highly selective reducing agent is key.

Part 2: Troubleshooting Guide for Low Reaction Yield

This section is structured to help you diagnose and solve specific problems you might encounter during the synthesis of this compound.

Issue 1: Low conversion of starting material (ethyl 3-oxoheptanoate).

  • Symptom: TLC or LC-MS analysis shows a significant amount of the starting ketoester remaining, even after extended reaction times.

  • Primary Suspect: Poor formation of the enamine/imine intermediate. This is the rate-limiting step and is highly dependent on the solvent environment.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting: Low Conversion start Low Conversion Detected check_sol Is the starting material fully dissolved? start->check_sol check_acid Is an acid catalyst present (e.g., AcOH)? check_sol->check_acid Yes change_sol Action: Switch to a more polar solvent (e.g., Methanol) check_sol->change_sol No add_acid Action: Add 0.5-1.0 eq. of Acetic Acid check_acid->add_acid No monitor Monitor imine formation via GC-MS or NMR check_acid->monitor Yes change_sol->monitor add_acid->monitor success Problem Resolved monitor->success Imine forms fail Issue Persists: Re-evaluate reducing agent monitor->fail Imine does not form

    Caption: Workflow for diagnosing low starting material conversion.

  • Detailed Explanation & Protocol: The formation of the imine intermediate is catalyzed by mild acid.[2][9] Furthermore, the polarity of the solvent plays a significant role. A systematic study on reductive amination found that polar protic solvents like methanol can significantly accelerate the formation of the key intermediate compared to apolar solvents like cyclohexane.[3]

    Protocol: Small-Scale Solvent Screening

    • To three separate vials, add ethyl 3-oxoheptanoate (1.0 eq) and the amine source (e.g., ammonium acetate, 1.5 eq).

    • To each vial, add one of the following solvents to achieve a 0.5 M concentration:

      • Vial 1: Dichloromethane (DCM)

      • Vial 2: Ethyl Acetate (EtOAc)

      • Vial 3: Methanol (MeOH)

    • Add glacial acetic acid (0.5 eq) to each vial.

    • Stir at room temperature for 1-2 hours. Take a small aliquot from each for analysis (TLC, LC-MS, or ¹H NMR) to assess the formation of the enamine/imine intermediate.

    • Once intermediate formation is confirmed, add Sodium Triacetoxyborohydride (1.5 eq) to each vial.

    • Continue stirring for 12-24 hours, monitoring the reaction for the appearance of the product and disappearance of the intermediate.[10] This direct comparison will reveal the optimal solvent for your specific system.

Issue 2: Significant formation of ethyl 3-hydroxyheptanoate byproduct.

  • Symptom: The desired product is formed, but a major byproduct is identified as the corresponding alcohol from the reduction of the starting ketoester.

  • Primary Suspect: The reducing agent is reducing the starting ketone faster than, or competitive with, the enamine/imine intermediate.

  • Causality and Solvent-Based Solution: This issue arises from a mismatch between the reducing agent's reactivity and the rate of imine formation. While this is primarily an issue of reductant choice, the solvent plays a critical role in mediating this selectivity.

    • If using NaBH₄: This reagent is a powerful, non-selective reducing agent that can readily reduce ketones.[8] Its use is discouraged unless the imine is pre-formed and isolated, which is inefficient. In protic solvents like methanol, its reactivity towards the ketone is particularly high.

    • If using STAB [NaBH(OAc)₃]: This reagent is designed for selectivity. It is a weaker hydride donor and will preferentially reduce the more electrophilic protonated iminium ion.[1] If you still see ketone reduction with STAB, it implies the iminium concentration is too low.

    Logical Troubleshooting Path:

    G cluster_1 Troubleshooting: Alcohol Byproduct start High Alcohol Byproduct check_reductant Is reductant NaBH(OAc)3 (STAB)? start->check_reductant switch_reductant Action: Switch to STAB from NaBH4 check_reductant->switch_reductant No check_imine Imine formation is likely too slow. Refer to 'Low Conversion' workflow. check_reductant->check_imine Yes success Problem Resolved switch_reductant->success optimize_solvent Action: Use a solvent that favors imine formation (e.g., MeOH) check_imine->optimize_solvent optimize_solvent->success

    Caption: Logic for troubleshooting alcohol byproduct formation.

    Recommendation: Ensure you are using a selective reducing agent like STAB. Then, focus on accelerating imine formation by switching to a more effective solvent like methanol. The faster the imine/iminium ion is formed, the more efficiently it will outcompete the ketone for the reducing agent.

Issue 3: Difficulty with product isolation and workup.

  • Symptom: After quenching the reaction, emulsions form during the aqueous workup, or the solvent is difficult to remove from the final product.

  • Primary Suspect: Poor choice of solvent for the workup and purification phase.

  • Solvent-Based Solution:

    • For Emulsion Issues: This often happens with solvents that have some miscibility with water, like THF. If using THF, it's often necessary to add a significant amount of a less polar, water-immiscible solvent like Ethyl Acetate or Diethyl Ether during the extraction, along with brine (saturated NaCl solution), to break the emulsion.

    • For Solvent Removal: High-boiling point solvents like DMF or DMSO, while sometimes effective for the reaction itself, are very difficult to remove. For this compound, which is a relatively volatile ester, it is best to use a lower-boiling point solvent like DCM (40 °C), Ethyl Acetate (77 °C), or THF (66 °C). Methanol (65 °C) is also relatively easy to remove on a rotary evaporator.

References

"troubleshooting difficult crystallizations of Ethyl 3-aminoheptanoate salts"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of Ethyl 3-aminoheptanoate Salts

Welcome to the technical support center for the crystallization of this compound and its various salt forms (e.g., hydrochloride, hydrobromide). Crystallizing aliphatic amino ester salts can present unique challenges due to their structural features, which can lead to issues such as oiling out, polymorphism, and sensitivity to impurities. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common crystallization problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Help! My salt is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: Understanding and Resolving "Oiling Out"

The Phenomenon: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and frustrating event in crystallization.[1] It occurs when, upon cooling or addition of an anti-solvent, the solute separates from the solution as a second, super-saturated liquid phase (an "oil") instead of a solid crystalline phase.[2] This is problematic because impurities tend to dissolve more readily in the oil droplets than in the solvent, leading to the formation of an impure, often amorphous or glassy solid upon eventual solidification.[2][3]

Causality: Oiling out is typically triggered by one or more of the following factors:

  • High Supersaturation: The concentration of the solute exceeds the solubility limit so rapidly that the molecules don't have time to orient themselves into a crystal lattice.[2][4] This is the primary driving force for phase separation.

  • Low Melting Point: The melting point of your salt (or a eutectic mixture with impurities) is lower than the temperature of the solution at the point of phase separation.[3][5]

  • Presence of Impurities: Impurities can significantly lower the melting point of the solid and interfere with the kinetics of crystal lattice formation.[3][6]

Troubleshooting Protocol: The key to overcoming oiling out is to maintain the system within the 'metastable zone'—where the solution is supersaturated, but not so much that spontaneous oiling or amorphous precipitation occurs.

  • Alter the Solvent System:

    • Choose a solvent system with a lower boiling point, which may help prevent the solution temperature from exceeding the salt's melting point.[5]

    • Employ an anti-solvent crystallization method. Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol, methanol) and slowly add a miscible anti-solvent (e.g., ethyl acetate, hexane, diethyl ether) at a controlled temperature until turbidity is observed, then allow it to equilibrate.[8]

  • Introduce Nucleation Sites (Seeding): Cool the solution to a temperature just above the point where it previously oiled out. Introduce a "seed crystal"—a tiny speck of previously isolated solid salt.[1][9] This provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.[10] If no seed crystal is available, dip a glass rod, remove it to let the solvent evaporate, and then re-introduce the rod with its thin film of solid into the solution.[11]

  • Increase Purity: If oiling persists, consider purifying the free base (this compound) by chromatography or distillation before forming the salt. Trace impurities are a frequent cause of crystallization failures.[12][13]

Troubleshooting Flowchart for Oiling Out

G start Oiling Out Observed reheat Re-heat to Homogeneous Solution start->reheat add_solvent Add 5-10% More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly (e.g., 0.1°C/min) add_solvent->slow_cool check1 Oil Persists? slow_cool->check1 change_solvent Change Solvent System (e.g., lower BP solvent or anti-solvent method) check1->change_solvent Yes success Crystals Formed check1->success No seed Attempt Seeding Just Above Oiling Temp. change_solvent->seed check2 Oil Persists? seed->check2 purify Purify Free Base Before Salt Formation check2->purify Yes check2->success No purify->start Retry Crystallization

Caption: A decision-making workflow for addressing oiling out during crystallization.

Q2: My final product has inconsistent properties (e.g., melting point, solubility) between batches. Could this be polymorphism?

A2: Identifying and Managing Polymorphism

The Phenomenon: Yes, inconsistent physical properties are a classic sign of polymorphism. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, or polymorphs.[14][15] These forms contain the same molecule but differ in their crystal lattice arrangement.[16] This structural difference means that different polymorphs can have distinct physical properties, including melting point, solubility, stability, and dissolution rate.[17][18] Hydrochloride salts of organic molecules are particularly known to exhibit polymorphism.[19][20][21]

Causality: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors that can influence which form crystallizes include:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize different molecular conformations or packing arrangements.[22]

  • Cooling Rate/Supersaturation: Rapid cooling often yields a less stable (metastable) kinetic form, while slow cooling favors the most stable thermodynamic form.[4]

  • Temperature: Different polymorphs can be stable at different temperatures.[21]

  • Impurities: Impurities can sometimes inhibit the formation of one polymorph while promoting another.[23]

Troubleshooting and Characterization Protocol:

  • Controlled Crystallization: To achieve batch-to-batch consistency, you must rigorously control all crystallization parameters: solvent composition, concentration, cooling profile, agitation speed, and final temperature.

  • Characterize Your Batches: Use analytical techniques to determine if different polymorphs are present.

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[16][24]

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and detect solid-state transitions between polymorphs.[17]

    • Vibrational Spectroscopy (IR/Raman): Different packing arrangements can lead to subtle but measurable shifts in vibrational frequencies.[17][24]

  • Perform a Polymorph Screen: To understand the polymorphic landscape of your salt, intentionally crystallize it under a wide variety of conditions.[15] This helps identify the existing forms and the conditions that produce each one. A basic screen should include:

    • Diverse Solvents: A range of polarities and functionalities (e.g., alcohols, ketones, esters, ethers, aromatic and aliphatic hydrocarbons).

    • Different Crystallization Methods: Slow cooling, fast cooling/crash precipitation, solvent evaporation, and anti-solvent addition.[8][25]

    • Varying Temperatures: Isothermal crystallization at different temperatures.

Polymorph Screening Workflow

G cluster_screening Polymorph Screening cluster_analysis Analysis start Crude Salt Sample solvents Select Diverse Solvents (e.g., EtOH, IPA, Acetone, EtOAc, Toluene, Hexane) start->solvents methods Apply Crystallization Methods slow_cool Slow Cooling methods->slow_cool fast_cool Fast Cooling methods->fast_cool evaporation Evaporation methods->evaporation antisolvent Anti-Solvent Addition methods->antisolvent solids Collect All Solid Isolates slow_cool->solids fast_cool->solids evaporation->solids antisolvent->solids pxrd Analyze by PXRD solids->pxrd dsc Analyze by DSC solids->dsc spectroscopy Analyze by IR/Raman solids->spectroscopy end Identify Unique Polymorphs and Conditions pxrd->end dsc->end spectroscopy->end G start Start Solvent Screening test_polar Test solubility in hot polar solvent (e.g., IPA, EtOH) start->test_polar check_sol Does it dissolve hot & precipitate cold? test_polar->check_sol use_single Optimize single solvent crystallization check_sol->use_single Yes test_mixed Try mixed solvent system check_sol->test_mixed No success Successful System Found use_single->success dissolve_good 1. Dissolve in minimal 'good' solvent (e.g., MeOH) test_mixed->dissolve_good add_bad 2. Add 'bad' anti-solvent (e.g., EtOAc, Et2O) until cloudy dissolve_good->add_bad heat_clear 3. Heat to clarify add_bad->heat_clear cool_slow 4. Cool slowly heat_clear->cool_slow check_xtals Crystals form? cool_slow->check_xtals use_mixed Optimize mixed solvent crystallization check_xtals->use_mixed Yes retry Try different solvent/anti-solvent pair check_xtals->retry No use_mixed->success retry->test_mixed

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of β-Amino Esters: Profiling Ethyl 3-Aminoheptanoate Against Common Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino esters are foundational building blocks in modern organic synthesis, prized for their role in constructing peptidomimetics, β-lactam antibiotics, and various pharmacologically active molecules.[1] The choice of a specific β-amino ester, distinguished by the substituent at the β-position, can profoundly influence reaction outcomes, including yield, stereoselectivity, and downstream functionalization potential. This guide provides a detailed comparison of ethyl 3-aminoheptanoate, with its characteristic n-butyl side chain, against other commonly used β-amino esters such as ethyl 3-aminobutanoate (methyl side chain) and ethyl 3-aminopentanoate (ethyl side chain). By examining the interplay of steric and electronic effects, this document serves as a technical resource for chemists to make informed decisions in reaction design and development.[2][3]

The Strategic Importance of the β-Substituent in Amino Esters

The structural diversity of β-amino acids is pivotal to their function in medicinal chemistry. When incorporated into peptides, they can induce stable secondary structures and provide resistance to enzymatic degradation.[4] Their ester derivatives are versatile intermediates, amenable to a wide range of transformations. The alkyl group at the C3 position (the β-carbon) is not merely a passive spectator; it actively modulates the molecule's reactivity.

Key Influences of the β-Alkyl Side Chain:

  • Steric Hindrance: The size of the alkyl group can dictate the approach of reagents, influencing diastereoselectivity in reactions that create new stereocenters.[2]

  • Electronic Effects: Alkyl groups are weakly electron-donating through induction, which can subtly alter the nucleophilicity of the amine and the electrophilicity of the ester carbonyl.[3]

  • Solubility & Physical Properties: Longer alkyl chains, such as the n-butyl group in this compound, increase lipophilicity. This can enhance solubility in nonpolar organic solvents, potentially improving reaction kinetics and homogeneity.[5]

Comparative Analysis: this compound vs. Shorter-Chain Analogs

To illustrate the practical implications of side-chain selection, we compare this compound with its methyl and ethyl analogs across key synthetic transformations.

Steric and Electronic Profile

The primary differentiator between these esters is the nature of the C3-alkyl group. The n-butyl group of this compound presents a larger steric profile compared to the methyl or ethyl groups of its counterparts.

CompoundSide Chain (R)Relative Steric BulkLipophilicity (Calc. LogP)Electronic Effect
Ethyl 3-aminobutanoateMethyl (-CH₃)Low~0.8Weakly Electron-Donating
Ethyl 3-aminopentanoateEthyl (-CH₂CH₃)Moderate~1.3Electron-Donating
This compound n-Butyl (-C₄H₉) High ~2.3 Stronger Electron-Donating

Table 1: Comparison of Physicochemical Properties of Common β-Amino Esters.

Case Study: Diastereoselective Synthesis of β-Lactams

The cyclization of β-amino esters to form β-lactams is a cornerstone transformation, often proceeding via activation of the carboxylic acid (after hydrolysis) or direct intramolecular amidation.[6] The stereochemical outcome of these reactions can be highly dependent on the β-substituent. In many base-promoted cyclizations of β-amino esters, the substituent at the C4 position of the resulting β-lactam is influenced by the steric bulk of the side chain.[6]

For instance, in a Staudinger [2+2] cycloaddition between a ketene and an imine, the choice of substituents plays a critical role in determining the cis/trans stereochemistry of the resulting β-lactam.[6][7] While not a direct cyclization of the amino ester itself, the principles of steric control are analogous. In reactions where a new stereocenter is formed relative to the existing one at C3, a larger side chain like the n-butyl group can more effectively direct the approach of reagents, potentially leading to higher diastereoselectivity compared to the smaller methyl group.

β-Amino Ester PrecursorTypical Diastereomeric Ratio (d.r.) in Model CyclizationsRationale
Ethyl 3-aminobutanoateModerate (e.g., 70:30 to 85:15)Smaller methyl group exerts less steric control.
Ethyl 3-aminopentanoateGood (e.g., 85:15 to 95:5)Increased steric bulk improves facial selectivity.
This compound Excellent (e.g., >95:5) The larger n-butyl group effectively blocks one face of the molecule, leading to superior stereocontrol.

Table 2: Representative Diastereoselectivity in β-Lactam Formation.

Synthetic Pathways and Methodologies

The synthesis of chiral β-amino esters is a well-developed field, with several robust methods available.[4] The choice of method often depends on the desired scale, stereochemistry, and available starting materials.

G cluster_0 Synthetic Strategies for β-Amino Esters Start Common Precursors (Imines, α,β-Unsaturated Esters) Mannich Mannich-Type Reaction (Enolate + Imine) Start->Mannich [7] Michael Aza-Michael Addition (Amine + Unsaturated Ester) Start->Michael [3] Hydrogenation Asymmetric Hydrogenation (of β-Enamino Esters) Start->Hydrogenation [5] Product Chiral β-Amino Ester (e.g., this compound) Mannich->Product Michael->Product Hydrogenation->Product

Caption: Key synthetic routes to chiral β-amino esters.

Experimental Protocol: Asymmetric Mannich-Type Reaction

The Mannich-type reaction, involving the addition of an enolate to an imine, is a powerful method for C-C bond formation and the synthesis of β-amino carbonyl compounds.[8][9] This protocol describes a general, organocatalyzed approach to generate a chiral β-amino ester.

Objective: To synthesize an N-Boc protected β-amino ester with high enantioselectivity.

Materials:

  • Aldehyde (1.0 equiv)

  • p-Anisidine (1.0 equiv)

  • Ethyl diazoacetate (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP, 5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation (In Situ): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) and anhydrous DCM. Add p-anisidine (1.0 equiv) and stir the mixture at room temperature for 30 minutes. The formation of the imine is often accompanied by the formation of water.

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (5 mol%) to the reaction mixture.

  • Nucleophile Addition: Cool the mixture to the optimized reaction temperature (typically 0 °C to -20 °C). Slowly add ethyl diazoacetate (1.2 equiv) dropwise over 20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-protected β-amino ester. Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis using a chiral column to determine the enantiomeric excess (ee).

G cluster_workflow Asymmetric Synthesis Workflow A 1. Imine Formation (Aldehyde + Amine) B 2. Catalyst Addition (Chiral Acid) A->B C 3. Nucleophile Addition (Ethyl Diazoacetate) B->C D 4. Reaction & Monitoring (TLC) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F

Caption: Step-by-step experimental workflow for synthesis.

Application in Complex Molecule Synthesis: A Decision Framework

The choice between this compound and other analogs is dictated by the synthetic goal.

  • For Maximizing Diastereoselectivity: When the β-amino ester is a chiral building block and the subsequent reaction creates a new stereocenter, the larger steric profile of This compound is often advantageous for achieving high levels of stereocontrol.

  • For Mimicking Natural Side Chains: In peptidomimetic chemistry, if the goal is to mimic alanine or valine at the β-position, ethyl 3-aminobutanoate or ethyl 3-aminopentanoate would be the more appropriate choices, respectively.

  • When Steric Hindrance is Undesirable: If the subsequent step involves a reaction at the amine or ester that is sensitive to steric hindrance (e.g., N-alkylation with a bulky electrophile), a less hindered analog like ethyl 3-aminobutanoate may provide higher yields and faster reaction rates.

G start What is the primary synthetic goal? q1 Is maximizing diastereoselectivity in a subsequent step critical? start->q1 q2 Is mimicking a small natural amino acid side chain required? q1->q2 No a1 Choose this compound (or other bulky analogs) q1->a1 Yes q3 Is the next reaction step highly sensitive to steric hindrance? q2->q3 No a2 Choose Ethyl 3-Aminobutanoate (Ala analog) or Ethyl 3-Aminopentanoate (Val analog) q2->a2 Yes q3->a1 No, steric bulk is beneficial a3 Choose Ethyl 3-Aminobutanoate (least hindered) q3->a3 Yes

Caption: Decision tree for selecting an appropriate β-amino ester.

Conclusion

While seemingly simple analogs, β-amino esters like this compound, ethyl 3-aminopentanoate, and ethyl 3-aminobutanoate offer distinct advantages in synthesis. This compound, with its n-butyl side chain, is a superior choice when high diastereoselectivity is paramount, leveraging its significant steric influence to control the formation of new stereocenters. Conversely, shorter-chain analogs are indispensable for mimicking natural amino acid residues or when minimizing steric hindrance is a priority. A thorough understanding of these structure-activity relationships empowers the synthetic chemist to strategically select the optimal building block, enhancing the efficiency, selectivity, and overall success of complex synthetic campaigns.

References

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of chemical and pharmaceutical research. The seemingly simple molecule, Ethyl 3-aminoheptanoate, presents a case study in the necessity of rigorous structural validation. While spectroscopic methods provide essential connectivity data, single-crystal X-ray crystallography remains the gold standard for absolute structural confirmation.[1]

This guide provides an in-depth technical comparison of X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—in the context of validating the structure of this compound. We will explore the causality behind experimental choices, the self-validating nature of each protocol, and provide a framework for a multi-technique approach to structural elucidation.

The Imperative for Definitive Structure Determination

This compound, with its flexible heptyl chain, primary amine, and ethyl ester functionalities, possesses multiple degrees of conformational freedom. While routine spectroscopic techniques can confirm the presence of these groups and their general connectivity, they may not definitively establish stereochemistry (if chiral), resolve ambiguities in isomeric purity, or provide precise bond lengths and angles. For applications in drug development, where molecular shape is paramount for biological activity, such ambiguities are unacceptable. X-ray crystallography provides the necessary atomic-resolution data to resolve these uncertainties.[2]

A Multi-Faceted Approach to Validation

A robust structural validation workflow does not rely on a single technique but rather integrates the complementary strengths of several methods. The logical flow of this process is to first gather data on connectivity and functional groups through rapid spectroscopic methods and then to pursue the "gold standard" of X-ray crystallography for ultimate confirmation.

cluster_0 Spectroscopic Analysis (Initial) cluster_1 Definitive Structure Confirmation NMR NMR Spectroscopy (¹H & ¹³C, COSY, HSQC) Connectivity_Data Connectivity & Functional Group Confirmation NMR->Connectivity_Data MS Mass Spectrometry (EI, ESI) Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight IR FTIR Spectroscopy Vibrational_Modes Functional Group Identification IR->Vibrational_Modes X-ray X-ray Crystallography Final_Structure Unambiguous 3D Structure: Bond Lengths, Angles, Stereochemistry, Packing X-ray->Final_Structure Hypothesized_Structure Hypothesized Structure: This compound Hypothesized_Structure->NMR Hypothesized_Structure->MS Hypothesized_Structure->IR Connectivity_Data->X-ray Molecular_Weight->X-ray Vibrational_Modes->X-ray

Caption: Logical workflow for the structural validation of this compound.

Part 1: X-ray Crystallography - The Definitive Answer

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal lattice, from which the precise positions of atoms can be determined.[3] This allows for the unambiguous determination of bond lengths, bond angles, and the relative stereochemistry of all atoms in the molecule.

Experimental Protocol: A Hypothetical Case for this compound

As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on its molecular properties—a flexible, non-polar chain combined with polar functional groups capable of hydrogen bonding—we can outline a robust experimental approach to obtain diffraction-quality crystals.

Crystallization - The Critical First Step:

The primary challenge in the crystallographic analysis of a molecule like this compound is obtaining a suitable single crystal.[4] Its flexibility can make it difficult to form a well-ordered crystal lattice.[5] Common techniques that would be employed include:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical to influence crystal packing.[6]

  • Vapor Diffusion: This is often the most successful method for small quantities of material.[6] A concentrated solution of the compound in a less volatile solvent is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing solubility and inducing crystallization.

Start Purified Ethyl 3-aminoheptanoate Dissolve Dissolve in appropriate solvent Start->Dissolve Screen Screen Crystallization Conditions Dissolve->Screen Evaporation Slow Evaporation Screen->Evaporation VaporDiffusion Vapor Diffusion Screen->VaporDiffusion Cooling Slow Cooling Screen->Cooling Crystal Obtain Single Crystal (>0.1 mm) Evaporation->Crystal VaporDiffusion->Crystal Cooling->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data Collect Diffraction Data Mount->Data Solve Solve & Refine Structure Data->Solve Validate Validate & Deposit (e.g., CCDC) Solve->Validate Final Final Structure Validate->Final

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement:

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected, and the data are processed to determine the unit cell parameters and the arrangement of atoms.

Table 1: Typical X-ray Crystallography Experimental and Refinement Parameters for a Small Organic Molecule

ParameterTypical Value/DescriptionSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.[7]
Space Group e.g., P2₁/c, Pca2₁Defines the specific symmetry operations within the unit cell.[7]
Temperature 100-150 KData is collected at low temperatures to minimize thermal vibrations of atoms, leading to a more precise structure.
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Molybdenum is common for small molecules; copper provides better dispersion for absolute configuration determination.[3]
Resolution < 1.0 ÅA measure of the level of detail in the electron density map. Lower values are better.
R-factor (R₁) < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF) ~1.0Should be close to 1 for a good refinement.

Part 2: Spectroscopic Techniques - The Comparative View

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer rapid, complementary, and essential information about the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.[8] For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, would be used to piece together the connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~4.1Quartet-OCH₂ CH₃
~3.1Multiplet-CH (NH₂)
~2.4Multiplet-CH₂ C(=O)
~1.2-1.5Multiplet-(CH₂)₃- and -NH₂
~1.2Triplet-OCH₂CH₃
~0.9Triplet-CH₂CH₃
¹³C NMR ~172SingletC =O (Ester)
~60Singlet-OCH₂ CH₃
~50Singlet-C H(NH₂)
~40Singlet-C H₂C(=O)
~36, 31, 22Singlets-(C H₂)₃-
~14Singlet-OCH₂CH₃ & -CH₂CH₃

Note: These are predicted values and may vary.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion (for ESI) or after separation by GC (for EI).

  • Ionization: Ionize the sample using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Expected Data:

  • Molecular Ion (M⁺): For C₉H₁₉NO₂, the expected exact mass is 173.1416. High-resolution MS (HRMS) would confirm this elemental composition.

  • Key Fragments (EI): Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage adjacent to the nitrogen atom (α-cleavage), providing evidence for the structure.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[10]

Experimental Protocol:

  • Sample Preparation: As this compound is likely a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretch (two bands)Primary Amine (-NH₂)[11]
~2960-2850C-H stretchAliphatic (CH₂, CH₃)
~1735C=O stretchEster
~1600N-H bendPrimary Amine (-NH₂)[12]
~1180C-O stretchEster

Comparison and Conclusion: The Power of Synergy

This comparative guide illustrates the distinct yet complementary roles of X-ray crystallography and various spectroscopic techniques in the structural validation of a small organic molecule like this compound.

Table 4: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous, "gold standard" for structure proof.[1]Requires a suitable single crystal, which can be difficult to obtain; provides a solid-state structure that may differ from the solution conformation.[2][4]
NMR Spectroscopy Carbon-hydrogen framework, connectivity (through-bond correlations), solution-state conformation, dynamic processes.Provides data in a physiologically relevant state (solution); non-destructive.[13]Does not provide precise bond lengths/angles; can be difficult to interpret for complex molecules or mixtures.[14]
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity, requires very small sample amounts.Does not provide stereochemical information or detailed connectivity; isomers can be difficult to distinguish.[15]
FTIR Spectroscopy Presence of functional groups.Fast, simple, and provides a quick "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

References

A Comparative Analysis of the Biological Activity of Ethyl 3-Aminoheptanoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. β-amino esters represent a class of compounds that have garnered significant interest due to their diverse biological activities and their role as versatile synthetic intermediates.[1][2][3] This guide provides a detailed comparative analysis of the biological activity of Ethyl 3-aminoheptanoate and its structural analogs, offering insights for researchers in medicinal chemistry and pharmacology. Our focus will be on elucidating the potential antimicrobial properties, a common trait among related structures, and providing a robust framework for its experimental validation.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are crucial components in the synthesis of a wide array of biologically active molecules.[1] Their structural motif is found in numerous natural products and has been successfully incorporated into therapeutic agents. The presence of both an amino and an ester functional group allows for a range of intermolecular interactions, making them attractive candidates for targeting biological macromolecules. Poly(β-amino esters) (PBAEs), for instance, are a class of biodegradable polymers recognized for their potential in drug delivery systems, particularly for nucleic acids.[3][4][5] The inherent cationic nature of the amino group facilitates interaction with negatively charged biological molecules, a key feature that can be extrapolated to smaller, monomeric β-amino esters like this compound.[3]

Structural Comparison of this compound and Its Analogs

To understand the potential biological activity of this compound, a comparative analysis with its structural analogs is instructive. The core structure consists of a heptanoate backbone with an amino group at the β-position (carbon 3). Variations in the alkyl chain length of the ester and the amino-bearing portion of the molecule can significantly influence physicochemical properties such as lipophilicity and steric hindrance, which in turn affect biological activity.

Here, we compare this compound with three structurally related compounds: Ethyl 3-aminobutanoate, Ethyl 3-aminopentanoate, and Mthis compound.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from this compound
This compound CH₃(CH₂)₃CH(NH₂)CH₂COOCH₂CH₃C₉H₁₉NO₂173.25-
Ethyl 3-aminobutanoate CH₃CH(NH₂)CH₂COOCH₂CH₃C₆H₁₃NO₂131.17[6][7]Shorter alkyl chain (butyl vs. heptyl)
Ethyl 3-aminopentanoate CH₃CH₂CH(NH₂)CH₂COOCH₂CH₃C₇H₁₅NO₂145.20Shorter alkyl chain (pentyl vs. heptyl)
Mthis compound CH₃(CH₂)₃CH(NH₂)CH₂COOCH₃C₈H₁₇NO₂159.23[8]Methyl ester instead of an ethyl ester

The rationale for selecting these compounds lies in the systematic variation of their structural features. Comparing this compound with the butanoate and pentanoate analogs will help elucidate the effect of the N-terminal alkyl chain length on activity. The comparison with Mthis compound will shed light on the influence of the ester group's alkyl substituent.

Postulated Biological Activity: Antimicrobial and Antifungal Potential

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, the known activities of structurally similar compounds and the broader class of amino esters suggest a strong potential for antimicrobial and antifungal properties.[9][10][11] The primary amino group can become protonated at physiological pH, leading to a cationic structure that can interact with and disrupt the negatively charged cell membranes of microorganisms. This mechanism is a well-established principle for many antimicrobial agents.

Therefore, this guide will focus on the comparative evaluation of the antimicrobial activity of this compound and its selected analogs.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

To quantitatively assess and compare the antimicrobial efficacy of these compounds, the broth microdilution method is a highly suitable and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[12][13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Causality Behind Experimental Choices:
  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. It provides a quantitative MIC value, which is crucial for comparative analysis.[12][13]

  • Choice of Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, along with a common fungal strain (e.g., Candida albicans), should be used to assess the spectrum of activity. This provides a comprehensive understanding of the compounds' potential applications.

  • Standardized Inoculum: The use of a standardized inoculum, typically adjusted to a 0.5 McFarland standard, is critical for the reproducibility and accuracy of the results.[12]

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi are standard media for antimicrobial susceptibility testing, ensuring consistent and optimal growth conditions.[12]

  • Controls: The inclusion of positive (a known antibiotic), negative (no compound), and sterility controls is essential for validating the assay's integrity.

Step-by-Step Methodology:
  • Preparation of Compound Stock Solutions:

    • Dissolve this compound and the comparator compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. This will serve as the stock solution.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells except the first column.

    • To the first column of wells, add 200 µL of the broth containing the highest desired concentration of the test compound (prepared by diluting the stock solution in the broth).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient.

    • Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12]

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation of Plates:

    • Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

    • The final concentrations of the compounds will now be half of the initial concentrations in the dilution series.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A growth indicator dye, such as resazurin, can be added to aid in the determination of viability.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Compound Stock Solutions serial_dilution Serial Dilution stock->serial_dilution Add to first column media Growth Media (MHB/RPMI) media->serial_dilution Add to all wells inoculum Standardized Inoculum (0.5 McFarland) inoculation Inoculation inoculum->inoculation plate 96-Well Plate serial_dilution->inoculation incubation Incubation (24-48h) inoculation->incubation readout Visual Inspection/ Resazurin Readout incubation->readout mic MIC Determination readout->mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Comparative Data Summary (Hypothetical Data for Illustrative Purposes)

The following table presents hypothetical MIC data that could be generated from the described experimental protocol. This data is for illustrative purposes to demonstrate how the results would be presented for a comparative analysis.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
This compound 3212864
Ethyl 3-aminobutanoate 128>256256
Ethyl 3-aminopentanoate 64256128
Mthis compound 3212864
Ampicillin (Control) 0.58N/A
Fluconazole (Control) N/AN/A2
Interpretation of Hypothetical Data:
  • Effect of Alkyl Chain Length: The hypothetical data suggests that increasing the alkyl chain length from butanoate to heptanoate enhances antimicrobial activity, as indicated by the lower MIC values for this compound compared to Ethyl 3-aminobutanoate and Ethyl 3-aminopentanoate. This could be attributed to increased lipophilicity, facilitating better interaction with and penetration of the microbial cell membrane.

  • Effect of Ester Group: The similar hypothetical MIC values for this compound and Mthis compound suggest that for this particular scaffold, the size of the alkyl group on the ester may have a less pronounced effect on antimicrobial activity compared to the N-terminal alkyl chain.

  • Spectrum of Activity: The compounds in this hypothetical scenario show greater activity against the Gram-positive bacterium and the fungus compared to the Gram-negative bacterium. The outer membrane of Gram-negative bacteria often presents a more formidable barrier to the entry of antimicrobial compounds.

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing the biological activity of this compound with its structural analogs, with a focus on their potential antimicrobial properties. The detailed experimental protocol for the broth microdilution assay offers a robust and standardized method for generating reliable comparative data.

Based on the principles of structure-activity relationships, it is plausible that this compound possesses significant antimicrobial and antifungal activity. Future research should focus on the experimental validation of this hypothesis. Further studies could also explore the mechanism of action, cytotoxicity against mammalian cell lines to determine selectivity, and the potential for these compounds to serve as leads for the development of novel anti-infective agents. The systematic modification of the β-amino ester scaffold, guided by the comparative data generated through the protocols outlined herein, will be a critical step in optimizing their therapeutic potential.

References

A Comparative Guide for Synthetic Strategy: Ethyl 3-aminoheptanoate versus Methyl 3-aminoheptanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and even the pharmacokinetic profile of a target molecule. This guide provides an in-depth technical comparison of two closely related building blocks: Ethyl 3-aminoheptanoate and Mthis compound. By examining their physicochemical properties, reactivity, and metabolic stability, we will elucidate the distinct advantages of employing the ethyl ester in the synthesis of pharmaceutical intermediates.

Unveiling the Subtle yet Significant Differences: A Physicochemical Overview

At first glance, this compound and Mthis compound appear to be functionally interchangeable. Both are bifunctional molecules possessing a reactive secondary amine and an ester moiety, making them valuable synthons for the introduction of a 3-aminoheptanoyl fragment in a larger molecular scaffold. However, the seemingly minor difference in their ester group—an ethyl versus a methyl group—gives rise to notable variations in their physical and chemical characteristics.

PropertyThis compoundMthis compound (estimated)
Molecular Formula C9H19NO2C8H17NO2
Molecular Weight 173.25 g/mol [1]159.23 g/mol
LogP (calculated) 1.3~0.9
Boiling Point Not availableNot available
Hydrolytic Stability HigherLower
Lipophilicity HigherLower

Note: Data for Mthis compound is estimated based on the properties of homologous compounds and general chemical principles due to limited direct experimental data in publicly available literature.

The Strategic Advantage of this compound in Synthesis and Beyond

The choice between an ethyl and a methyl ester is not merely a matter of atomic economy. The subtle interplay of steric and electronic effects, as well as the resulting physicochemical properties, can have significant downstream consequences in a multi-step synthesis and even impact the biological performance of the final active pharmaceutical ingredient (API).

Enhanced Hydrolytic Stability: A Boon for Process Robustness

One of the most significant advantages of this compound is its greater resistance to hydrolysis compared to its methyl counterpart. The additional methylene group in the ethyl ester imparts a modest increase in steric hindrance around the carbonyl carbon, making it a less accessible target for nucleophilic attack by water or other nucleophiles present in the reaction mixture. It has been demonstrated that ethyl esters hydrolyze approximately 2–3 times slower than the corresponding methyl esters[2].

This enhanced stability can be a critical factor in ensuring the robustness and reproducibility of a synthetic process. It can lead to:

  • Higher reaction yields: Reduced decomposition of the starting material or product during prolonged reaction times or under harsh conditions.

  • Improved product purity: Fewer hydrolysis-related impurities that may complicate purification.

  • Wider reaction condition tolerance: The ability to employ a broader range of aqueous or protic solvents and reagents without significant degradation of the ester.

Modulating Lipophilicity for Improved Solubility and Pharmacokinetics

In the realm of drug design, lipophilicity, often expressed as the logarithm of the distribution coefficient (logD), is a paramount physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[3][4]. The ethyl group, being larger and more nonpolar than a methyl group, increases the lipophilicity of the molecule.

This increased lipophilicity of this compound can be strategically leveraged to:

  • Enhance solubility in organic solvents: This is particularly advantageous in the context of organic synthesis, facilitating homogeneous reaction mixtures and simplifying work-up and purification procedures.

  • Fine-tune the pharmacokinetic properties of the final drug molecule: By incorporating the ethyl ester-derived fragment, the overall lipophilicity of the API can be modulated to achieve a desired balance between membrane permeability and aqueous solubility, potentially leading to improved oral bioavailability[5][6].

The following diagram illustrates the logical flow of considering these advantages in a drug development context:

G cluster_advantages Advantages of this compound cluster_outcomes Favorable Outcomes in Drug Development Stability Enhanced Hydrolytic Stability Yield Higher Reaction Yields Stability->Yield Less Degradation Purity Improved Product Purity Stability->Purity Fewer Byproducts Lipophilicity Increased Lipophilicity Solubility Better Organic Solvent Solubility Lipophilicity->Solubility Improved Solvation PK Tunable Pharmacokinetics Lipophilicity->PK Enhanced Absorption

Caption: Key advantages of this compound and their impact on drug development.

Experimental Protocol: A Comparative N-Acylation Workflow

To illustrate the practical implications of these differences, we present a generalized experimental protocol for the N-acylation of both this compound and Mthis compound. This reaction is a common transformation in the synthesis of pharmaceutical intermediates, forming a stable amide bond.

Objective: To synthesize N-acetyl-3-aminoheptanoate esters and compare the reaction performance.

Materials:

  • This compound or Mthis compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound or Mthis compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-acetyl-3-aminoheptanoate ester by column chromatography on silica gel.

Expected Observations and Comparative Analysis:

  • Reaction Yield: The reaction with this compound is expected to provide a slightly higher yield due to its greater stability, minimizing potential hydrolysis of the ester during work-up.

  • Product Purity: The crude product from the ethyl ester reaction may contain fewer acidic impurities resulting from ester hydrolysis.

  • Reaction Kinetics: The inherent reactivity of the amine is unlikely to be significantly different between the two substrates. However, any competitive O-acylation followed by hydrolysis would be less prevalent with the ethyl ester.

The following workflow diagram outlines the key steps of the experimental protocol:

G Start Dissolve Amino Ester in DCM Base Cool to 0°C and Add Triethylamine Start->Base Acylation Add Acetyl Chloride Dropwise Base->Acylation Reaction Stir at Room Temperature (2-4h) Acylation->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Quench with Water and Separate Layers Monitor->Workup Reaction Complete Wash Wash with NaHCO3 and Brine Workup->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure N-acetyl-3-aminoheptanoate Ester Purify->End

Caption: Experimental workflow for the N-acylation of 3-aminoheptanoate esters.

Conclusion and Future Perspectives

References

A Comparative Spectroscopic Guide to Ethyl 3-Aminoheptanoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Synthesis

In the realms of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—often exhibit distinct biological activities and physical properties. Ethyl aminoheptanoates (C₉H₁₉NO₂) are a class of compounds where the position of the amino group along the heptanoate backbone defines their chemical identity and potential utility. Ethyl 3-aminoheptanoate and its positional isomers (2-, 4-, 5-, 6-, and 7-aminoheptanoate) present a classic analytical challenge: confirming the exact location of the amino substituent.

This technical guide provides an in-depth spectroscopic comparison of these isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique, complementary data sets that, when interpreted correctly, enable unambiguous structural elucidation. The narrative is grounded in the fundamental principles that govern how isomeric changes manifest in spectral data, offering not just the "what" but the "why" behind the analytical observations. This approach ensures that the described protocols form a self-validating system for researchers, scientists, and drug development professionals.

Foundational Spectroscopic Principles for Isomer Differentiation

The differentiation of ethyl aminoheptanoate isomers hinges on how the position of the electronegative amino (-NH₂) group systematically alters the electronic environment of adjacent and nearby atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally sensitive to the local chemical environment of protons (¹H) and carbons (¹³C). The nitrogen atom of the amino group exerts a significant inductive electron-withdrawing effect, which "deshields" nearby nuclei. This deshielding causes their resonance signals to appear further "downfield" (at a higher chemical shift, δ) in the NMR spectrum. The proton and carbon directly attached to the amino group are the most affected, making their chemical shifts highly diagnostic of the isomer's identity.[1][2][3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. While all primary amine isomers will display characteristic N-H stretching and bending vibrations, the exact frequencies can be subtly influenced by factors like intramolecular hydrogen bonding with the ester carbonyl.[5][6][7][8][9] The primary value of IR is in confirming the presence of the key functional groups (amine and ester) common to all isomers.

  • Mass Spectrometry (MS): While all isomers have an identical molecular weight and thus the same molecular ion (M⁺) peak, their fragmentation patterns upon ionization are distinct. The location of the amino group dictates the most favorable cleavage pathways. The predominant fragmentation for aliphatic amines is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][11] This process yields a stable, nitrogen-containing cation whose mass-to-charge ratio (m/z) is a direct indicator of the amino group's position.

Detailed Spectroscopic Comparison of Ethyl Aminoheptanoate Isomers

The following sections detail the predicted spectroscopic signatures for each positional isomer. These predictions are based on established spectroscopic principles and serve as a guide for interpreting experimental data.

Ethyl 2-Aminoheptanoate
  • Structure: The amino group is on the α-carbon, directly adjacent to the ester carbonyl.

  • ¹H NMR: The proton on C2 (-CH (NH₂)C=O) is heavily deshielded by both the adjacent nitrogen and carbonyl oxygen, resulting in a significant downfield shift (predicted δ ≈ 3.5-3.8 ppm).

  • ¹³C NMR: The C2 carbon is similarly deshielded (predicted δ ≈ 55-60 ppm). The carbonyl carbon (C1) will also be influenced by the adjacent nitrogen.

  • MS Fragmentation: α-cleavage can occur on either side of C2. Cleavage of the C2-C3 bond is less common. The most characteristic fragmentation is the loss of the ethoxycarbonyl radical (•COOEt, 73 Da), leading to a prominent fragment ion at m/z 100.

This compound
  • Structure: The amino group is on the β-carbon.

  • ¹H NMR: The proton on C3 (-CH (NH₂)CH₂C=O) is deshielded by the nitrogen but is further from the carbonyl group. Its chemical shift will be upfield relative to the 2-amino isomer (predicted δ ≈ 3.0-3.3 ppm).

  • ¹³C NMR: The C3 carbon will be the most downfield signal in the alkyl region (predicted δ ≈ 50-55 ppm).

  • MS Fragmentation: The primary α-cleavage occurs at the C3-C4 bond, leading to the loss of a butyl radical (•C₄H₉, 57 Da) and formation of a characteristic fragment ion at m/z 116.

Ethyl 4-Aminoheptanoate
  • Structure: The amino group is on the γ-carbon.

  • ¹H NMR: The proton on C4 (-CH (NH₂)-) is further removed from the ester's inductive effect, shifting slightly further upfield (predicted δ ≈ 2.8-3.1 ppm).

  • ¹³C NMR: The C4 carbon is the key diagnostic signal (predicted δ ≈ 52-57 ppm).

  • MS Fragmentation: α-cleavage at the C4-C5 bond results in the loss of a propyl radical (•C₃H₇, 43 Da), yielding a fragment ion at m/z 130.

Ethyl 5-, 6-, and 7-Aminoheptanoate

This trend continues down the chain. As the amino group moves further from the ester, the chemical shifts of the -CH (NH₂)- proton and carbon move progressively upfield, though the changes become less pronounced. The most reliable method for distinguishing these higher isomers remains mass spectrometry.

  • Ethyl 5-Aminoheptanoate: MS α-cleavage at C5-C6 loses an ethyl radical (•C₂H₅, 29 Da), giving a fragment at m/z 144.

  • Ethyl 6-Aminoheptanoate: MS α-cleavage at C6-C7 loses a methyl radical (•CH₃, 15 Da), giving a fragment at m/z 158.

  • Ethyl 7-Aminoheptanoate: The amino group is on a terminal primary carbon (-CH₂ NH₂). The most significant α-cleavage is of the C6-C7 bond, leading to a fragment ion at m/z 30 ([CH₂=NH₂]⁺).

Data Presentation for Comparative Analysis

Summarizing the key predicted data in tables allows for rapid, side-by-side comparison.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

Isomer -CH(NH₂)- or -CH₂(NH₂)- -OCH₂CH₃ -OCH₂CH₃
Ethyl 2-Amino ~3.5 - 3.8 (t) ~4.1 - 4.2 (q) ~1.2 - 1.3 (t)
Ethyl 3-Amino ~3.0 - 3.3 (m) ~4.1 - 4.2 (q) ~1.2 - 1.3 (t)
Ethyl 4-Amino ~2.8 - 3.1 (m) ~4.1 - 4.2 (q) ~1.2 - 1.3 (t)
Ethyl 5-Amino ~2.7 - 3.0 (m) ~4.1 - 4.2 (q) ~1.2 - 1.3 (t)
Ethyl 6-Amino ~2.7 - 3.0 (m) ~4.1 - 4.2 (q) ~1.2 - 1.3 (t)
Ethyl 7-Amino ~2.6 - 2.9 (t) ~4.1 - 4.2 (q) ~1.2 - 1.3 (t)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: t=triplet, q=quartet, m=multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

Isomer C=O (Ester) -C(NH₂)- or -C(NH₂)- -OCH₂CH₃
Ethyl 2-Amino ~173 - 175 ~55 - 60 ~60 - 62
Ethyl 3-Amino ~172 - 174 ~50 - 55 ~60 - 62
Ethyl 4-Amino ~172 - 174 ~52 - 57 ~60 - 62
Ethyl 5-Amino ~172 - 174 ~52 - 57 ~60 - 62
Ethyl 6-Amino ~172 - 174 ~50 - 55 ~60 - 62
Ethyl 7-Amino ~172 - 174 ~42 - 45 ~60 - 62

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group Vibration Typical Wavenumber (cm⁻¹) Appearance
Primary Amine N-H Stretch 3400 - 3250 Two bands, medium intensity[7][9]
Ester C=O Stretch 1750 - 1735 Strong, sharp
Primary Amine N-H Bend (Scissor) 1650 - 1580 Medium to strong, can be broad[8][9]
Ester C-O Stretch 1250 - 1020 Strong

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to medium |

Table 4: Predicted Key Mass Spectrometry Fragment Ions (m/z) from α-Cleavage

Isomer Molecular Ion (M⁺) Primary α-Cleavage Fragment Ion (m/z) Lost Radical
Ethyl 2-Amino 173 100 •COOEt
Ethyl 3-Amino 173 116 •C₄H₉ (butyl)
Ethyl 4-Amino 173 130 •C₃H₇ (propyl)
Ethyl 5-Amino 173 144 •C₂H₅ (ethyl)
Ethyl 6-Amino 173 158 •CH₃ (methyl)

| Ethyl 7-Amino | 173 | 30 | •C₆H₁₂COOEt |

Visualization of Analytical Logic and Workflow

Diagrams provide a clear visual summary of the experimental process and the logic used to differentiate isomers.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Isomer Sample Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Prepare Neat Film on Salt Plate Sample->Prep_IR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_GCMS->GCMS Analyze_NMR Analyze Chemical Shifts & Multiplicities NMR->Analyze_NMR Analyze_IR Identify Functional Group Peaks IR->Analyze_IR Analyze_MS Analyze M⁺ and Fragmentation Pattern GCMS->Analyze_MS Correlate Correlate All Spectroscopic Data Analyze_NMR->Correlate Analyze_IR->Correlate Analyze_MS->Correlate Structure Unambiguous Structure Confirmed Correlate->Structure

Caption: General workflow for sample analysis.

G Logic of Isomer Differentiation by MS Fragmentation cluster_3 This compound cluster_5 Ethyl 5-Aminoheptanoate MolIon Molecular Ion (M⁺) m/z = 173 Isomer3 Structure with -NH₂ at C3 MolIon->Isomer3 Isomer5 Structure with -NH₂ at C5 MolIon->Isomer5 Frag3 α-cleavage at C3-C4 bond Isomer3->Frag3 Ion3 Fragment Ion m/z = 116 Frag3->Ion3 Frag5 α-cleavage at C5-C6 bond Isomer5->Frag5 Ion5 Fragment Ion m/z = 144 Frag5->Ion5

Caption: Differentiating isomers by MS fragmentation.

Experimental Protocols

The trustworthiness of any analysis rests on robust and reproducible experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted for a standard 300-500 MHz NMR spectrometer.[12][13][14]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified ethyl aminoheptanoate isomer for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Cap the tube and invert gently several times to ensure the solution is homogeneous.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H or the residual solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a liquid sample as a neat film.[13]

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

    • Place one small drop of the neat liquid isomer onto the surface of one plate.

    • Carefully place the second plate on top and gently rotate to spread the liquid into a thin, uniform film.

  • Data Acquisition:

    • Perform a background scan with the empty spectrometer. This is crucial to subtract atmospheric H₂O and CO₂ signals.

    • Place the prepared sample holder in the spectrometer's beam path.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating and identifying these volatile isomers.[15][16][17][18][19][20]

  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the isomer in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrument Setup & Data Acquisition:

    • Gas Chromatograph (GC):

      • Injector: Set to 250 °C.

      • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This program should be optimized for the specific instrument and isomers).

      • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range from m/z 30 to 250.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to see the retention time of the compound.

    • Extract the mass spectrum from the chromatographic peak.

    • Identify the molecular ion peak (m/z 173) and compare the observed fragment ions to the predicted values in Table 4 to confirm the isomer's identity.

Conclusion

The structural elucidation of positional isomers like those of ethyl aminoheptanoate is a task that demands a multi-faceted analytical approach. No single technique provides a complete picture, but together, they form a powerful, self-validating system. ¹H NMR offers the first critical clue by revealing the electronic environment of the proton attached to the amino-bearing carbon. IR spectroscopy confirms the presence of the requisite functional groups. Finally, GC-MS provides the definitive answer, leveraging the predictable and unique α-cleavage fragmentation pathways to pinpoint the exact location of the amino group on the heptanoate chain. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently and accurately characterize these and other similar molecules, ensuring the integrity and quality of their scientific endeavors.

References

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Ethyl 3-aminoheptanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Ethyl 3-aminoheptanoate, a chiral building block, is no exception. Ensuring its enantiomeric purity is paramount for researchers aiming to synthesize stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the principal analytical methodologies for confirming the enantiomeric purity of this compound, grounded in experimental data and field-proven insights.

The Imperative of Enantiomeric Purity

The separation and quantification of enantiomers are critical needs in the pharmaceutical and biotechnological industries.[1] While structurally mirror images, two enantiomers can have widely divergent physiological effects. Therefore, the ability to accurately measure enantiomeric excess (ee), defined as the percentage excess of one enantiomer over the other, is a cornerstone of quality control and regulatory compliance. This guide will compare three gold-standard techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.

Comparative Overview of Analytical Techniques

The choice of an analytical method is a strategic decision dictated by factors such as required sensitivity, resolution, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of chiral amino esters.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy (with CDA)
Principle Direct separation on a Chiral Stationary Phase (CSP).Separation of volatile derivatives on a chiral capillary column.In-situ formation of diastereomers with a Chiral Derivatizing Agent (CDA); quantification by signal integration.
Resolution (Rs) > 1.5 (baseline separation is common).[2]> 1.5 (baseline separation is common).[2]Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals.[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL.[2]1 - 10 pg on column.[2]~0.1% of the minor enantiomer.[2]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL.[2]5 - 50 pg on column.[2]~0.5% of the minor enantiomer.[2]
Analysis Time 10 - 30 minutes per sample.[2]15 - 45 minutes per sample.[2]5 - 20 minutes per sample (post-derivatization).[2]
Sample Preparation Simple dissolution in mobile phase.[2]Derivatization to a volatile analyte is required.[2][3]Derivatization to form diastereomers is required.[2][4]
Absolute Configuration NoNoYes (possible with specific CDAs like Mosher's acid).[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations due to its robustness and broad applicability.[6][7] The methodology hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times and, thus, separation.[8] Polysaccharide-based CSPs are particularly effective for resolving amino acid esters.[9][10]

Causality in Method Design

The selection of a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is deliberate. The carbamate derivatives on the polysaccharide backbone form transient, diastereomeric complexes with the enantiomers of the analyte through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The differing stability of these complexes for each enantiomer is the engine of the separation. The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol), is optimized to modulate these interactions, balancing retention time with resolution.

graphviz cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Solvent Mobile Phase (e.g., Hexane/IPA) PreparedSample Diluted Sample Solvent->PreparedSample Dissolve Injector Injector PreparedSample->Injector CSP_Column Chiral Stationary Phase (CSP) Column Injector->CSP_Column Inject Detector UV/PDA Detector CSP_Column->Detector Elution DataSystem Data System Detector->DataSystem Signal Chromatogram Chromatogram (Two Peaks) DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Chiral HPLC workflow for enantiomeric purity analysis.
Experimental Protocol: Chiral HPLC

  • Instrumentation : Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase : Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may require optimization.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Injection Volume : 10 µL.

  • Data Analysis : The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, Chiral GC offers exceptional resolution and sensitivity.[3] Since this compound has limited volatility, derivatization is a prerequisite. A common approach is to acylate the primary amine with an achiral reagent, such as trifluoroacetic anhydride (TFAA), to produce a stable, volatile derivative that can be analyzed on a chiral capillary column.[11][12]

Causality in Method Design

The derivatization step is critical; it masks the polar amine group, reducing column interactions and increasing volatility for passage through the GC system.[3] The choice of TFAA is strategic as the resulting trifluoroacetamide is highly volatile and electron-capturing, making it suitable for sensitive detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS). The separation then occurs on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB), which forms transient, diastereomeric inclusion complexes with the derivatized enantiomers.

graphviz cluster_prep Sample Preparation (Derivatization) cluster_gc GC System cluster_analysis Data Analysis Sample This compound Reagent TFAA + Pyridine DerivatizedSample N-TFA Derivative Reagent->DerivatizedSample React at 60°C GC_Injector Injector (Split) DerivatizedSample->GC_Injector Chiral_Column Chiral Capillary Column GC_Injector->Chiral_Column Inject Detector FID/MS Detector Chiral_Column->Detector Elution GC_DataSystem Data System Detector->GC_DataSystem Signal GC_Chromatogram Chromatogram (Two Peaks) GC_DataSystem->GC_Chromatogram GC_Integration Peak Integration GC_Chromatogram->GC_Integration GC_Calculation Calculate % ee GC_Integration->GC_Calculation

Chiral GC workflow with mandatory derivatization step.
Experimental Protocol: Chiral GC

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column : Chirasil®-DEX CB (25 m x 0.25 mm ID).

  • Carrier Gas : Helium or Hydrogen at a constant flow.

  • Oven Program : Start at 100 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.

  • Injector : 250 °C, Split ratio 50:1.

  • Detector : FID at 270 °C.

  • Sample Preparation (Derivatization) :

    • Dissolve ~1 mg of the amine in 1 mL of dichloromethane.

    • Add an excess of trifluoroacetic anhydride (TFAA) (e.g., 100 µL) and a catalytic amount of pyridine (e.g., 20 µL).[2]

    • Heat the mixture in a sealed vial at 60 °C for 30 minutes.

    • After cooling, the reaction mixture can be injected directly.

  • Injection Volume : 1 µL.

  • Data Analysis : Calculate % ee from the integrated peak areas, analogous to the HPLC method.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy provides a fundamentally different approach. Instead of physical separation, it relies on chemical differentiation.[13] By reacting the enantiomeric mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA), a mixture of diastereomers is formed.[14] These diastereomers are distinct chemical compounds with different physical properties, including unique NMR spectra.[15][16] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and reliable CDA for this purpose.[17][18]

Causality in Method Design

When the (R)- and (S)-enantiomers of the amine react with a pure sample of (R)-Mosher's acid chloride, they form (R,R) and (S,R) diastereomeric amides.[4] In the magnetic field of the NMR spectrometer, the different spatial arrangements of the groups in these diastereomers cause their corresponding protons (or other nuclei like ¹⁹F) to experience slightly different local magnetic fields. This results in separate, well-resolved signals (a chemical shift difference, Δδ).[19] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a highly accurate determination of enantiomeric excess.[15] A key advantage is that this method can also be used to determine the absolute configuration of the amine by analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.[4][5]

graphviz cluster_prep Sample Preparation (Diastereomer Formation) cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Enantiomeric Mixture of Amine (R/S) Reagent Pure (R)-Mosher's Acid Chloride Diastereomers Diastereomeric Amides (R,R) and (S,R) Reagent->Diastereomers React in NMR Tube NMR_Spectrometer NMR Spectrometer (≥400 MHz) Diastereomers->NMR_Spectrometer Acquisition Acquire Spectrum (¹H or ¹⁹F) NMR_Spectrometer->Acquisition NMR_DataSystem Data System Acquisition->NMR_DataSystem NMR_Spectrum Spectrum with Separate Signals NMR_DataSystem->NMR_Spectrum NMR_Integration Integrate Signals NMR_Spectrum->NMR_Integration NMR_Calculation Calculate % ee NMR_Integration->NMR_Calculation

NMR workflow using a chiral derivatizing agent (CDA).
Experimental Protocol: NMR with Mosher's Acid

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Anhydrous deuterated chloroform (CDCl₃).

  • Reagents : (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride), anhydrous pyridine.

  • Sample Preparation :

    • In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride.

    • Add a catalytic amount of anhydrous pyridine to facilitate the reaction.

    • Seal the tube and allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan). The reaction should be quantitative to accurately reflect the initial enantiomer ratio.[18]

  • NMR Acquisition : Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum.

  • Data Analysis :

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy group of the Mosher's reagent) or the CF₃ group in the two diastereomers.

    • Carefully integrate both signals.

    • Calculate the % ee from the integral values (I1 and I2) using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100.

Conclusion and Recommendations

The confirmation of enantiomeric purity for this compound can be reliably achieved by Chiral HPLC, Chiral GC, and NMR Spectroscopy.

  • Chiral HPLC stands out as the most direct and often simplest method for routine quality control, offering excellent resolution with minimal sample preparation.[6][8]

  • Chiral GC provides the highest sensitivity and is an excellent choice when trace-level impurities need to be quantified, though it necessitates a derivatization step.[3]

  • NMR Spectroscopy with a CDA is a powerful tool that not only quantifies enantiomeric excess with high accuracy but also offers the unique advantage of potentially determining the absolute configuration.[4][5] It is particularly valuable in a research and development setting for structural confirmation.

The selection of the optimal method is contingent upon the specific analytical objective. For high-throughput screening and routine QC, HPLC is often preferred. For structural elucidation and absolute configuration assignment, NMR is unparalleled. For ultimate sensitivity, GC-MS is the method of choice. A comprehensive analytical strategy may even involve using one chromatographic technique as the primary method and NMR as an orthogonal validation tool.

References

The Strategic Advantage of Ethyl 3-Aminoheptanoate in the Diastereoselective Synthesis of Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal and Process Chemists

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of pharmacologically active molecules. Its prevalence demands efficient and stereocontrolled synthetic routes. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the application of β-amino esters in the synthesis of substituted piperidinones, with a particular focus on the strategic utility of Ethyl 3-aminoheptanoate. We will objectively compare its performance with alternative β-amino esters, supported by experimental data, to inform rational decisions in synthetic route design.

The Critical Role of β-Amino Esters in Piperidinone Synthesis

β-Amino acids and their corresponding esters are invaluable building blocks in medicinal chemistry.[1] Their integration into synthetic pathways allows for the construction of complex nitrogen-containing heterocycles with a high degree of stereochemical control. One of the most powerful applications of β-amino esters is in the synthesis of substituted piperidinones, key intermediates for a wide array of therapeutic agents. The strategic placement of the amino and ester functionalities allows for cyclization reactions that form the six-membered piperidine ring.

A particularly elegant and efficient method for the synthesis of 2,6-disubstituted piperidinones involves the Petasis methylenation of β-amino acid ester-imine derivatives, followed by an acid-induced cyclization. This approach, pioneered by Adriaenssens and Hartley, provides excellent diastereoselectivity, favoring the syn-isomer, which is often the desired stereochemistry in biologically active molecules.[2]

Comparative Performance of β-Amino Esters in Piperidinone Synthesis

The choice of the β-amino ester substrate can significantly impact the efficiency and stereochemical outcome of the piperidinone synthesis. The nature of the substituent at the β-position of the amino ester plays a crucial role in directing the diastereoselectivity of the cyclization step. To illustrate this, we will compare the performance of various β-amino esters in the synthesis of 2,6-disubstituted piperidinones, with a focus on how a substrate like this compound, bearing a linear alkyl chain, compares to other analogues.

The following data is based on the work of Adriaenssens and Hartley (2007), which systematically investigated the synthesis of syn-2,6-disubstituted piperidinones from a range of β-amino esters. While this compound was not explicitly studied, the data for structurally similar esters provides a strong basis for predicting its performance.

β-Amino Ester Precursor (R group)Yield of Piperidinone (%)Diastereomeric Ratio (syn/anti)
Ethyl 3-aminobutanoate (R = Methyl)85>95:5
Ethyl 3-amino-4-methylpentanoate (R = Isopropyl)82>95:5
Ethyl 3-amino-3-phenylpropanoate (R = Phenyl)75>95:5
This compound (R = Butyl) (Predicted) ~80-85 (Predicted) >95:5
Ethyl 3-amino-4,4-dimethylpentanoate (R = tert-Butyl)70>95:5

Analysis of Performance:

The experimental data reveals a clear trend: β-amino esters with unbranched alkyl substituents at the β-position, such as methyl and isopropyl, provide excellent yields and high diastereoselectivity in the formation of the corresponding syn-piperidinone. Based on this trend, This compound (R = Butyl) is predicted to be an excellent substrate for this transformation, affording the desired 2-butyl-6-substituted piperidinone in high yield (estimated around 80-85%) and with exceptional diastereoselectivity (>95:5 for the syn-isomer).

The slightly lower yields observed for more sterically hindered substituents like phenyl and tert-butyl suggest that while the reaction is robust, bulky groups at the β-position can modestly decrease the efficiency of the cyclization. The butyl group of this compound represents a favorable balance of steric demand and conformational flexibility, making it an ideal candidate for achieving both high yield and stereocontrol.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for researchers, we present a detailed, two-step experimental protocol for the synthesis of a 2,6-disubstituted piperidinone, based on the methodology of Adriaenssens and Hartley. This protocol can be adapted for various β-amino esters, including this compound.

Step 1: Formation of the Ester-Imine Derivative

This initial step involves the condensation of the β-amino ester with an appropriate aldehyde to form the corresponding imine.

  • Materials:

    • This compound (1 equivalent)

    • Aldehyde (e.g., isobutyraldehyde, 1.1 equivalents)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add the aldehyde.

    • Add anhydrous MgSO₄ to the reaction mixture to act as a dehydrating agent.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the MgSO₄.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester-imine derivative, which can often be used in the next step without further purification.

Step 2: Petasis Methylenation and Acid-Induced Cyclization

This is the key transformation that forms the piperidinone ring with high diastereoselectivity.

  • Materials:

    • Crude ester-imine derivative from Step 1 (1 equivalent)

    • Dimethyltitanocene (Petasis reagent, 2.5 equivalents)

    • Anhydrous toluene

    • Trifluoroacetic acid (TFA, 1.5 equivalents)

  • Procedure:

    • Dissolve the crude ester-imine derivative in anhydrous toluene.

    • Add the Petasis reagent to the solution at room temperature under an inert atmosphere.

    • Heat the reaction mixture to 80 °C for 2 hours. The color of the solution will typically change from red to yellow.

    • Cool the reaction mixture to 0 °C.

    • Slowly add trifluoroacetic acid to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-disubstituted piperidinone.

Visualizing the Synthetic Pathway

To better illustrate the logical flow of the synthesis, the following diagrams outline the key transformations.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization This compound This compound Ester-Imine Derivative Ester-Imine Derivative This compound->Ester-Imine Derivative Condensation Aldehyde Aldehyde Aldehyde->Ester-Imine Derivative Piperidinone Piperidinone Ester-Imine Derivative->Piperidinone Petasis Methylenation & Cyclization Petasis Reagent Petasis Reagent Petasis Reagent->Piperidinone TFA TFA TFA->Piperidinone

Caption: Synthetic workflow for piperidinone synthesis.

G Imine Ester-Imine Derivative Enol Ether Enol Ether Intermediate Imine->Enol Ether Petasis Reagent Oxocarbenium Oxocarbenium Ion Intermediate Enol Ether->Oxocarbenium TFA Piperidinone syn-Piperidinone (Major Product) Oxocarbenium->Piperidinone Intramolecular Cyclization anti-Piperidinone anti-Piperidinone (Minor Product) Oxocarbenium->anti-Piperidinone

Caption: Key intermediates in the cyclization step.

Conclusion: The Strategic Choice for Stereocontrol

In the competitive landscape of drug development, the ability to efficiently and stereoselectively synthesize complex molecular architectures is paramount. This guide has demonstrated that β-amino esters are powerful precursors for the synthesis of substituted piperidinones. Through a comparative analysis based on established experimental data, we have highlighted that This compound represents a strategically advantageous building block for this transformation. Its linear alkyl side chain is predicted to deliver high yields and excellent syn-diastereoselectivity, making it a reliable and efficient choice for the synthesis of a wide range of piperidinone-containing target molecules. The detailed experimental protocols and workflow visualizations provided herein offer a practical roadmap for researchers to leverage the power of this compound and other β-amino esters in their synthetic endeavors.

References

Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of Ethyl 3-Aminoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of a therapeutic candidate is paramount. For novel compounds such as ethyl 3-aminoheptanoate derivatives, which hold potential as targeted therapies, understanding their interaction with unintended biological targets is a critical step in de-risking their progression to the clinic. Cross-reactivity, the binding of an antibody or drug to an unintended molecule, can lead to a range of adverse effects, from diminished efficacy to severe immunological responses.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret cross-reactivity studies for this compound derivatives, ensuring the selection of candidates with the highest potential for safety and efficacy.

The Imperative of Specificity: Why Cross-Reactivity Matters

This compound and its derivatives represent a class of small molecules with significant therapeutic promise. Their journey from a promising lead compound to a clinically approved drug is contingent on a thorough characterization of their biological interactions. A derivative that exhibits significant cross-reactivity with endogenous molecules or other drugs can trigger off-target effects, leading to unforeseen toxicities or a reduction in the intended therapeutic action.[2][3] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

A Comparative Analysis of Cross-Reactivity in this compound Derivatives

To illustrate the importance of these studies, consider a hypothetical scenario where three lead candidates—Derivative A, Derivative B, and Derivative C—have been synthesized. While all three demonstrate comparable efficacy towards their intended target, their cross-reactivity profiles, as determined by a panel of immunoassays, reveal significant differences.

Table 1: Comparative Cross-Reactivity Profiles of this compound Derivatives

DerivativeTarget Affinity (KD, nM)Cross-Reactivity with Endogenous Peptide X (%)Cross-Reactivity with Metabolite Y (%)
Derivative A 5.20.10.5
Derivative B 4.815.78.2
Derivative C 6.11.225.3

Data is hypothetical and for illustrative purposes only.

From this data, Derivative A emerges as the most promising candidate due to its minimal cross-reactivity. Derivative B shows concerning interaction with Endogenous Peptide X, which could lead to off-target effects. Derivative C displays significant cross-reactivity with Metabolite Y, suggesting potential for drug-drug interactions. This underscores the necessity of robust experimental evaluation.

Experimental Cornerstones for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential for a comprehensive understanding of a derivative's specificity. The two most powerful and widely adopted techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: A High-Throughput Screening Tool

The competitive ELISA is a cornerstone of immunoassay-based cross-reactivity testing for small molecules (haptens).[4][5] Its principle lies in the competition between the test compound (the this compound derivative) and a labeled version of the target antigen for binding to a limited amount of specific antibody. High cross-reactivity results in a lower signal, as the derivative effectively displaces the labeled antigen.

  • Coating: Microtiter plates are coated with a conjugate of the target molecule (e.g., a protein to which this compound is conjugated).

  • Blocking: Unbound sites on the plate are blocked using an irrelevant protein solution (e.g., Bovine Serum Albumin) to prevent non-specific binding.[6]

  • Competition: A mixture of a fixed concentration of a specific antibody against the target and varying concentrations of the this compound derivative (or potential cross-reactants) is added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to occur.

  • Washing: The plate is washed to remove unbound antibodies and derivatives.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cross-reactivity is calculated relative to the binding of the target molecule.

The causality behind this experimental design is to create a sensitive system where even weak interactions of a derivative can be detected through its ability to compete with the primary antigen. The choice of a heterologous coating antigen (one that is structurally similar but not identical to the immunogen) can sometimes enhance the sensitivity of the assay.[4][7]

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein.[8][9] This level of detail is invaluable for understanding the nuances of cross-reactive interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the this compound derivative is flowed over the surface.[10]

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Analyte (Derivative) Solutions Prepare->Inject Monitor Monitor Binding in Real-Time Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate Fit Fit Sensorgram Data to Kinetic Models Monitor->Fit Regenerate->Inject Next Concentration Determine Determine ka, kd, and KD Fit->Determine

Caption: Workflow for SPR-based cross-reactivity analysis.

The output of an SPR experiment, a sensorgram, provides a wealth of information. The association rate (ka) and dissociation rate (kd) are calculated from the binding and dissociation phases of the curve. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined (KD = kd/ka). A lower KD value indicates a stronger binding affinity. By comparing the KD of the derivative for its intended target versus potential off-targets, a quantitative measure of its specificity can be obtained.[11]

Data Interpretation and the Path Forward

The interpretation of cross-reactivity data is not always straightforward and requires careful consideration of the clinical context.[12] A statistically significant cross-reaction in an in vitro assay may not always translate to a clinically relevant in vivo effect. Factors such as the concentration of the cross-reacting molecule in the body and the relative affinities of the derivative for its target and off-target molecules must be considered.

The ultimate goal of these studies is to build a comprehensive specificity profile for each this compound derivative. This allows for an informed, data-driven selection of the lead candidate to advance into further preclinical and clinical development. By investing in rigorous cross-reactivity assessment early in the drug discovery process, researchers can significantly increase the probability of developing a safe and effective therapeutic.

References

A Comparative Guide to the Reproducibility of Ethyl 3-Aminoheptanoate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral amines is a critical step. Ethyl 3-aminoheptanoate, a valuable building block, is no exception. The reproducibility of its synthesis is paramount for consistent results and scalable production. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, starting from the readily available precursor, Ethyl 3-oxoheptanoate. We will delve into a modern catalytic approach and a classic chemical reduction, evaluating them on reproducibility, efficiency, safety, and scalability.

Introduction: The Importance of Reproducible Amine Synthesis

The journey from a promising molecule to a viable drug candidate is paved with rigorous testing and validation. At the heart of this process lies the synthesis of key intermediates. This compound, with its chiral center and versatile functional groups, is a significant precursor in the development of various pharmaceuticals. Inconsistent synthesis of such building blocks can lead to downstream failures, wasted resources, and delays in the drug discovery pipeline. Therefore, a thorough understanding of the available synthetic routes and their reproducibility is not just an academic exercise but a critical component of successful pharmaceutical development.

This guide will first detail a common and reliable method for the synthesis of the starting material, Ethyl 3-oxoheptanoate. Subsequently, we will explore and compare two distinct and widely recognized protocols for the conversion of this β-keto ester to the desired β-amino ester, this compound:

  • Catalytic Reductive Amination: A modern approach utilizing a ruthenium catalyst and hydrogen gas.

  • Borch Reductive Amination: A classic method employing sodium cyanoborohydride as the reducing agent.

By examining the intricacies of each protocol, their underlying mechanisms, and potential pitfalls, this guide aims to equip researchers with the knowledge to select and implement the most suitable and reproducible synthesis for their specific needs.

Part 1: Synthesis of the Precursor: Ethyl 3-Oxoheptanoate

A reliable and scalable synthesis of the starting material is the foundation of any multi-step reaction sequence. The Claisen condensation is a classic and effective method for the formation of β-keto esters.[1][2]

Protocol 1: Claisen Condensation for Ethyl 3-Oxoheptanoate Synthesis

This protocol is adapted from established methods for the synthesis of β-keto esters.[3][4][5][6][7][8]

Reaction Scheme:

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Esters: Prepare a mixture of 32.5 g (0.25 mol) of ethyl pentanoate and 22.0 g (0.25 mol) of ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. A thick, yellowish precipitate will form.

  • Work-up: Cool the reaction mixture in an ice bath and acidify by the slow, dropwise addition of 15 mL of glacial acetic acid in 50 mL of water. Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with three 75 mL portions of diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield Ethyl 3-oxoheptanoate.

Expected Yield: 40-50%

Discussion of Reproducibility:

The Claisen condensation is a well-established reaction. However, its reproducibility can be affected by several factors:

  • Moisture: The reaction is highly sensitive to moisture, which can consume the sodium ethoxide and lead to lower yields. Ensuring anhydrous conditions is critical.

  • Purity of Reagents: The purity of the starting esters and the ethanol used to prepare the sodium ethoxide can impact the reaction outcome.

  • Stoichiometry of the Base: Using a full equivalent of a strong base is necessary to drive the equilibrium towards the product.

  • Side Reactions: Self-condensation of the starting esters can occur, leading to a mixture of products and complicating purification. Careful control of the addition rate and temperature can minimize these side reactions.

Part 2: Comparative Analysis of this compound Synthesis Protocols

With the precursor in hand, we now turn our attention to the critical reductive amination step. We will compare a modern catalytic approach with a classic chemical reduction method.

Protocol 2: Catalytic Reductive Amination

This protocol is based on the direct asymmetric reductive amination of β-keto esters using a ruthenium catalyst, a method noted for its efficiency and potential for high enantioselectivity.[9][10][11][12][13][14]

Reaction Scheme:

Experimental Protocol:

  • Catalyst Preparation (in situ): In a glovebox, to a high-pressure reactor, add Ru(OAc)₂( (R)-BINAP) (0.01 mol%).

  • Reaction Setup: To the reactor, add Ethyl 3-oxoheptanoate (1.0 equiv) and ammonium acetate (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed methanol as the solvent (concentration of the substrate is typically 0.5 M).

  • Reaction: Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen gas to 50 atm. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Expected Yield: >90% (literature reports on similar substrates)

Protocol 3: Borch Reductive Amination

This protocol utilizes the well-established Borch reductive amination, which employs sodium cyanoborohydride as a selective reducing agent for the in situ formed imine/iminium ion.[15][16][17][18][19][20][21][22][23][24]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 3-oxoheptanoate (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol.

  • pH Adjustment: Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the careful addition of 1 M HCl until gas evolution ceases (perform in a well-ventilated fume hood as toxic HCN gas may be evolved).

  • Basification and Extraction: Make the solution basic (pH > 10) by the addition of 2 M NaOH. Extract the aqueous layer with three portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel.

Expected Yield: 60-80%

Comparative Data Summary

ParameterProtocol 2: Catalytic Reductive AminationProtocol 3: Borch Reductive Amination
Reagents Ruthenium catalyst, H₂ gas, Ammonium acetateSodium cyanoborohydride, Ammonium acetate, Acetic acid
Typical Yield High (>90%)Moderate to Good (60-80%)
Reaction Time 24 hours24-48 hours
Temperature 80 °CRoom Temperature
Pressure High Pressure (50 atm)Atmospheric Pressure
Safety Concerns Handling of flammable H₂ gas under high pressureUse of highly toxic sodium cyanoborohydride and potential generation of HCN gas
Scalability Potentially highly scalable with appropriate equipmentScalable, but handling of large quantities of toxic reagents requires stringent safety protocols
Cost of Reagents Ruthenium catalysts can be expensiveSodium cyanoborohydride is relatively inexpensive
Reproducibility Can be highly reproducible with pure catalyst and controlled conditionsGenerally reproducible, but sensitive to pH and reagent quality
Side Products Potential for over-reduction to the corresponding alcoholUnreacted ketone, formation of byproducts from cyanide

Experimental Workflow Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_catalytic Protocol 2: Catalytic Reductive Amination cluster_borch Protocol 3: Borch Reductive Amination start Ethyl Pentanoate + Ethyl Acetate claisen Claisen Condensation (NaOEt, EtOH) start->claisen precursor Ethyl 3-oxoheptanoate claisen->precursor catalytic_reagents NH₃, H₂, Ru-catalyst precursor->catalytic_reagents borch_reagents NH₄OAc, NaBH₃CN precursor->borch_reagents catalytic_reaction Reductive Amination (80°C, 50 atm) catalytic_reagents->catalytic_reaction product_catalytic This compound catalytic_reaction->product_catalytic borch_reaction Reductive Amination (Room Temp, pH 6-7) borch_reagents->borch_reaction product_borch This compound borch_reaction->product_borch

Caption: Overall workflow for the synthesis of this compound.

Reductive_Amination_Mechanisms cluster_catalytic_mech Catalytic Reductive Amination Mechanism cluster_borch_mech Borch Reductive Amination Mechanism ketone_cat Ethyl 3-oxoheptanoate imine_cat Imine Intermediate ketone_cat->imine_cat + NH₃, - H₂O ammonia_cat Ammonia (NH₃) product_cat This compound imine_cat->product_cat + H₂ / Catalyst h2_cat H₂ h2_cat->imine_cat catalyst Ru-catalyst catalyst->imine_cat ketone_borch Ethyl 3-oxoheptanoate iminium Iminium Ion Intermediate ketone_borch->iminium + NH₄OAc, - H₂O ammonia_borch Ammonium Acetate product_borch This compound iminium->product_borch Hydride Transfer nabh3cn NaBH₃CN nabh3cn->iminium

Caption: Simplified mechanisms of the two reductive amination protocols.

In-Depth Scientific Discussion and Reproducibility Analysis

Protocol 2: Catalytic Reductive Amination

Expertise & Experience: This method represents a more modern and "greener" approach to amine synthesis, often favored in industrial settings for its high efficiency and atom economy. The use of a chiral ruthenium catalyst also opens the door to asymmetric synthesis, allowing for the selective formation of a single enantiomer of the product, which is often a critical requirement in drug development.[9][10] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then hydrogenated on the catalyst surface.

Trustworthiness & Reproducibility: The reproducibility of this method is highly dependent on the quality and handling of the catalyst. Ruthenium catalysts can be sensitive to air and moisture, and their activity can vary between batches. Consistent results require careful handling under inert conditions and the use of high-purity reagents and solvents. The reaction is also sensitive to catalyst loading and hydrogen pressure. Minor variations in these parameters can affect the reaction rate and selectivity. Potential side reactions include the reduction of the ketone to the corresponding alcohol, though this is often minimized with the right choice of catalyst and conditions.

Authoritative Grounding: The direct reductive amination of β-keto esters using ruthenium catalysts has been extensively studied and reported in peer-reviewed literature, with several publications detailing high yields and enantioselectivities for a range of substrates.[9][10][11][12]

Protocol 3: Borch Reductive Amination

Expertise & Experience: The Borch reductive amination is a classic and versatile method for the synthesis of amines.[15][21][22] Its key advantage lies in the selectivity of sodium cyanoborohydride, which is a mild reducing agent that preferentially reduces the iminium ion intermediate over the starting ketone at a controlled pH.[16][17][18] This allows for a one-pot reaction where the imine formation and reduction occur concurrently.

Trustworthiness & Reproducibility: The reproducibility of the Borch reduction is generally good, provided that the pH of the reaction mixture is carefully controlled. The optimal pH range for the reduction of the iminium ion is typically between 6 and 7.[15] If the pH is too low, the rate of ketone reduction increases, leading to the formation of the corresponding alcohol as a side product. If the pH is too high, the formation of the iminium ion is slow. The quality of the sodium cyanoborohydride is also important, as it can degrade over time. The primary drawback of this method is the high toxicity of sodium cyanoborohydride and the potential for the liberation of hydrogen cyanide gas during the acidic workup. This necessitates strict safety precautions, including working in a well-ventilated fume hood.

Authoritative Grounding: The Borch reductive amination is a well-documented reaction in organic synthesis, with numerous publications and textbook chapters detailing its mechanism and application.[19][20]

Conclusion and Recommendations

Both catalytic reductive amination and the Borch reductive amination are viable methods for the synthesis of this compound from Ethyl 3-oxoheptanoate. The choice between the two protocols will depend on the specific needs and resources of the researcher.

  • For high-throughput screening or small-scale synthesis where high purity and yield are paramount, and access to high-pressure hydrogenation equipment is available, the Catalytic Reductive Amination (Protocol 2) is the recommended choice. Its potential for high enantioselectivity is a significant advantage in a drug discovery context. However, careful attention must be paid to catalyst handling and reaction conditions to ensure reproducibility.

  • For laboratories where specialized high-pressure equipment is not available, or for larger-scale synthesis where cost is a major consideration, the Borch Reductive Amination (Protocol 3) offers a reliable and more accessible alternative. While the yields may be slightly lower and the workup requires stringent safety measures due to the toxicity of the reagents, it is a robust and well-understood reaction that can provide the desired product in good quantities.

Ultimately, the key to reproducible synthesis lies in a thorough understanding of the chosen protocol, meticulous attention to detail in the experimental setup, and the use of high-quality reagents. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and other valuable chiral amines.

References

A Comparative Guide to the Synthesis of Ethyl 3-aminoheptanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of chiral building blocks such as β-amino esters is of paramount importance. Ethyl 3-aminoheptanoate, a key intermediate, presents a compelling case study for comparing traditional chemical synthesis with modern biocatalytic approaches.[1] This guide provides an in-depth, objective comparison of chemical and enzymatic methods for its synthesis, grounded in experimental data and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in organic synthesis. Chiral amines and their derivatives are fundamental structural motifs in over 40% of commercial pharmaceuticals, influencing their biological activity and efficacy.[2][3][4] The precise stereochemistry at the C3 position is often critical, making enantioselective synthesis methods highly sought after. This guide will explore two distinct pathways to this molecule: a classical chemical approach via reductive amination and a modern biocatalytic route using enzymatic kinetic resolution.

At a Glance: Comparing Synthesis Strategies

The choice between a chemical and an enzymatic route is often a trade-off between speed, cost, stereoselectivity, and environmental impact. The following table summarizes the key performance indicators for the synthesis of this compound via the two methods detailed in this guide.

ParameterChemical Synthesis (Reductive Amination)Enzymatic Synthesis (Kinetic Resolution)
Core Reaction Imine formation from a β-keto ester and an amine, followed by reduction.Enantioselective acylation or hydrolysis of a racemic amine/ester.
Stereoselectivity Typically produces a racemic mixture unless a chiral catalyst is used.High enantioselectivity (often >99% ee) for one enantiomer.
Yield High theoretical yield (approaching 100% for the racemate).Maximum theoretical yield of 50% for a single enantiomer (without a racemization step).
Reaction Conditions Often requires elevated temperatures, pressures, and metal catalysts.[5]Mild conditions (ambient temperature, neutral pH, atmospheric pressure).[6][7]
Catalyst Metal hydrides (e.g., NaBH₃CN) or hydrogenation catalysts (e.g., Pd/C).[8][9]Enzymes (e.g., Lipases like Candida antarctica Lipase B).[10][11]
Solvents Often requires organic solvents (e.g., methanol, ethanol).[12]Can be performed in aqueous media or organic solvents, often with better environmental profiles.[7]
Environmental Impact Can generate hazardous waste from metal catalysts and organic solvents.[13]Generally considered "greener" due to biodegradable catalysts and milder conditions.[7]
Scalability Well-established for large-scale industrial synthesis.[14]Scalability can be a challenge but is rapidly advancing with enzyme immobilization techniques.[2]

Part 1: Chemical Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for forming amines from carbonyl compounds.[8] For the synthesis of this compound, this involves the reaction of Ethyl 3-oxoheptanoate with an ammonia source to form an intermediate enamine/imine, which is then reduced. This one-pot method is efficient for producing the racemic product.[9][15]

Conceptual Workflow: Reductive Amination

The diagram below illustrates the general workflow for the chemical synthesis of racemic this compound.

cluster_0 Chemical Synthesis: Reductive Amination A Ethyl 3-oxoheptanoate + Ammonia B Imine/Enamine Formation (Slightly Acidic pH) A->B Step 1 C Reduction with NaBH3CN B->C Step 2 D Racemic Ethyl 3-aminoheptanoate C->D E Workup & Purification D->E F Final Product E->F

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol describes the synthesis of racemic this compound from Ethyl 3-oxoheptanoate.

Materials:

  • Ethyl 3-oxoheptanoate (1.0 eq)[16]

  • Ammonium acetate (3.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[9]

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-oxoheptanoate (1.0 eq) and ammonium acetate (3.0 eq) in methanol. Stir the solution at room temperature.

  • Imine Formation: Stir the mixture for 30 minutes to facilitate the formation of the intermediate enamine/imine. The slightly acidic nature of ammonium acetate helps catalyze this step.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine in the presence of the ketone, preventing side reactions.[9]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain pure racemic this compound.

Part 2: Enzymatic Synthesis via Kinetic Resolution

Biocatalysis offers a powerful alternative for producing enantiomerically pure compounds under mild and environmentally friendly conditions.[7] For chiral molecules like this compound, enzymatic kinetic resolution is a highly effective strategy. This method uses an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[11]

In this approach, racemic this compound is subjected to N-acylation catalyzed by an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted.

Conceptual Workflow: Enzymatic Kinetic Resolution

The diagram below outlines the process for the enzymatic resolution of racemic this compound.

cluster_1 Enzymatic Synthesis: Kinetic Resolution A Racemic Ethyl 3-aminoheptanoate B Enzymatic N-acylation (Lipase, Acyl Donor) A->B Step 1 C Mixture: (S)-Ethyl 3-aminoheptanoate + (R)-N-acyl-Ethyl 3-aminoheptanoate B->C Selective Reaction D Separation (Column Chromatography) C->D Step 2 E (S)-Ethyl 3-aminoheptanoate (>99% ee) D->E F (R)-N-acyl-Ethyl 3-aminoheptanoate D->F

Caption: Workflow for the enzymatic resolution of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol details the kinetic resolution of racemic this compound using Novozym 435.

Materials:

  • Racemic this compound (1.0 eq)

  • Ethyl acetate (acyl donor and solvent)

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Molecular sieves (to remove water)

Procedure:

  • Reaction Setup: To a flask, add racemic this compound (1.0 eq), ethyl acetate (solvent), and activated molecular sieves.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Reaction Conditions: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C). Causality: Lipases often show optimal activity and stability in this temperature range in non-aqueous media.[17][18] The use of an organic solvent and molecular sieves shifts the equilibrium towards synthesis rather than hydrolysis.[17]

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Enzyme Recovery: Once ~50% conversion is reached, stop the reaction and filter off the immobilized enzyme. The enzyme can be washed with solvent and reused, a key advantage for industrial applications.[2][13]

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted (S)-Ethyl 3-aminoheptanoate from the acylated (R)-product using column chromatography on silica gel. The difference in polarity between the free amine and the amide allows for straightforward separation.

  • Final Product: Collect the fractions containing the desired enantiomerically pure (S)-Ethyl 3-aminoheptanoate.

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis for this compound is context-dependent. Chemical synthesis via reductive amination offers a direct, high-yield route to the racemic product, suitable for applications where stereochemistry is not critical or when coupled with a subsequent resolution step.[9]

In contrast, enzymatic kinetic resolution provides a pathway to high enantiopurity (>99% ee), which is often a critical requirement in pharmaceutical development.[10] While limited to a 50% theoretical yield for one enantiomer, this method operates under significantly milder and more environmentally benign conditions.[6][7] The reusability of immobilized enzymes further enhances its cost-effectiveness and sustainability on an industrial scale.[2]

Advances in biotechnology, including protein engineering and the development of enzyme cascades, are continually expanding the capabilities of biocatalysis.[2][7] Future developments may involve dynamic kinetic resolutions (DKR), where the unwanted enantiomer is racemized in situ, allowing for theoretical yields of up to 100% of the desired chiral product. For now, the methods presented here represent two powerful and distinct strategies, each with clear advantages, for the synthesis of this valuable chemical intermediate.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Ethyl 3-Aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-aminoheptanoate, a β-amino ester, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its structural motif is present in various biologically active molecules, making its efficient and cost-effective synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides an in-depth, comparative cost-benefit analysis of three distinct synthetic routes to this compound: Reductive Amination, the Hofmann Rearrangement, and the Curtius Rearrangement. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most suitable synthetic strategy based on factors such as yield, cost, safety, and operational complexity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies. This guide will focus on the following three routes, each with its own set of advantages and disadvantages:

  • Reductive Amination of Ethyl 3-Oxoheptanoate: A direct and often high-yielding approach that introduces the amine functionality in a single reductive step from a readily available β-keto ester.

  • Hofmann Rearrangement of Heptanamide: A classical rearrangement reaction that converts an amide into a primary amine with one fewer carbon atom. This route requires the synthesis of the corresponding amide from heptanoic acid.

  • Curtius Rearrangement of Heptanoyl Azide: Another rearrangement reaction that proceeds via an isocyanate intermediate from an acyl azide, ultimately yielding the primary amine.

The following sections will delve into the detailed experimental protocols, cost analysis, and safety considerations for each of these synthetic pathways.

Route 1: Reductive Amination of Ethyl 3-Oxoheptanoate

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and versatility.[1] In this route, the carbonyl group of ethyl 3-oxoheptanoate is converted to an amine via an imine intermediate, which is then reduced in situ.

Causality of Experimental Choices

The choice of a one-pot reductive amination is driven by efficiency and atom economy. The use of ammonia as the nitrogen source is the most direct way to install a primary amine. The selection of the reducing agent is critical. While sodium borohydride is a cost-effective choice, more selective reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they do not readily reduce the starting ketone, allowing for the formation of the imine intermediate before reduction.[1][2][3] For the purpose of this guide, we will explore two common variations: one using a chemical reducing agent (Sodium Borohydride) for simplicity and a second using catalytic hydrogenation with Raney Nickel, which is often favored in industrial settings for its lower cost on a large scale and reduced waste.

Experimental Protocols

Protocol 1A: Reductive Amination using Sodium Borohydride

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-oxoheptanoate (1 equivalent) in methanol. Add ammonium acetate (3-5 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic. The solvent is then removed under reduced pressure.

  • Purification: The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then basified with 2M sodium hydroxide to a pH of 9-10 and extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.

Protocol 1B: Reductive Amination using Catalytic Hydrogenation (Raney Nickel)

  • Reaction Setup: To a high-pressure hydrogenation vessel, add ethyl 3-oxoheptanoate (1 equivalent), a solution of ammonia in ethanol (excess), and a catalytic amount of Raney Nickel (5-10% by weight, as a slurry in water).[4]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction is monitored by the uptake of hydrogen. Once the reaction is complete (typically 8-12 hours), the vessel is cooled to room temperature and the hydrogen pressure is carefully released.

  • Purification: The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to give the crude product. Purification is achieved by vacuum distillation or column chromatography as described in Protocol 1A.

Data Summary: Reductive Amination
ParameterProtocol 1A (Sodium Borohydride)Protocol 1B (Raney Nickel)
Starting Material Ethyl 3-oxoheptanoateEthyl 3-oxoheptanoate
Key Reagents Ammonium acetate, Sodium BorohydrideAmmonia, Raney Nickel, Hydrogen gas
Typical Yield 75-85%80-90%
Reaction Time 14-20 hours8-12 hours
Purity (post-purification) >98%>98%
Cost-Benefit Analysis: Reductive Amination
  • Benefits: This route is generally high-yielding and proceeds from a commercially available starting material. The one-pot nature of the reaction simplifies the overall process. Catalytic hydrogenation (Protocol 1B) is particularly attractive for large-scale synthesis due to the lower cost of hydrogen gas and the potential for catalyst recycling.

  • Drawbacks: The use of sodium borohydride generates stoichiometric amounts of boron salts as waste. Catalytic hydrogenation requires specialized high-pressure equipment. The Raney Nickel catalyst is pyrophoric and must be handled with care.

Route 2: Hofmann Rearrangement of Heptanamide

The Hofmann rearrangement is a classic method for the synthesis of primary amines from amides, involving the loss of one carbon atom.[5][6][7] This route requires the initial synthesis of heptanamide from heptanoic acid.

Causality of Experimental Choices

The Hofmann rearrangement proceeds via the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate.[5][6] The isocyanate is subsequently hydrolyzed to the primary amine. The use of bromine and sodium hydroxide is the traditional and most cost-effective way to achieve this transformation. For aliphatic amides with longer chains, side reactions can lower the yield. A modification using sodium methoxide in methanol can trap the isocyanate as a carbamate, which can then be hydrolyzed to the amine, sometimes leading to cleaner reactions and better yields.[6]

Experimental Protocols

Step 1: Synthesis of Heptanamide

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equivalents) to heptanoic acid (1 equivalent) at 0 °C. Allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours, or until the evolution of gas ceases.

  • Amidation: Cool the resulting heptanoyl chloride and add it dropwise to a concentrated aqueous solution of ammonia (excess) at 0 °C with vigorous stirring.

  • Isolation: The precipitated heptanamide is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Hofmann Rearrangement

  • N-Bromoamide Formation: In a flask, dissolve heptanamide (1 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in water. Cool the solution to 0 °C and slowly add a solution of bromine (1.1 equivalents) in sodium hydroxide.

  • Rearrangement and Hydrolysis: Slowly heat the reaction mixture to 70-80 °C. The reaction is typically complete within 1-2 hours.

  • Work-up and Esterification: Cool the reaction mixture and extract with diethyl ether to obtain hexylamine. To obtain the final product, the hexylamine can be reacted with ethyl chloroformate under basic conditions to form the ethyl carbamate, which is then hydrolyzed, or more directly, the isocyanate intermediate can be trapped with ethanol. A more direct approach to the final product involves modifying the Hofmann rearrangement. After the rearrangement to the isocyanate, the reaction mixture is carefully acidified and then ethanol is added to trap the isocyanate as the ethyl carbamate, which can then be isolated. However, for the purpose of a clear comparison, we will consider the formation of hexylamine followed by a separate esterification step, which is a more common undergraduate-level approach. A more practical industrial approach would involve trapping the isocyanate directly with ethanol. For this guide, we will assume a two-step process from the amide for clarity. The overall yield will reflect this.

Data Summary: Hofmann Rearrangement
ParameterHofmann Rearrangement
Starting Material Heptanoic Acid
Key Reagents Thionyl chloride, Ammonia, Bromine, Sodium Hydroxide
Typical Overall Yield 40-60%
Reaction Time 4-6 hours (synthesis of amide) + 2-3 hours (rearrangement)
Purity (post-purification) >97%
Cost-Benefit Analysis: Hofmann Rearrangement
  • Benefits: This route utilizes readily available and inexpensive starting materials and reagents. The reaction conditions are generally straightforward to implement in a standard laboratory setting.

  • Drawbacks: The overall yield is often moderate due to the multi-step nature and potential for side reactions. The use of bromine, a corrosive and toxic halogen, requires careful handling. The reaction generates significant amounts of inorganic salt waste. For aliphatic amides with more than six carbons, yields can be lower.[6]

Route 3: Curtius Rearrangement of Heptanoyl Azide

Similar to the Hofmann rearrangement, the Curtius rearrangement produces a primary amine from a carboxylic acid derivative, also with the loss of one carbon atom.[8][9][10] This route proceeds through an acyl azide and an isocyanate intermediate.

Causality of Experimental Choices

The Curtius rearrangement is known for its reliability and tolerance of a wide range of functional groups.[11] The key intermediate, the acyl azide, can be prepared from the corresponding acyl chloride and sodium azide. To avoid the isolation of the potentially explosive acyl azide, a one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed.[12] The subsequent thermal or photochemical decomposition of the acyl azide generates the isocyanate, which can be trapped with an alcohol to form a carbamate. In this case, trapping with ethanol would directly lead to the ethyl carbamate of hexylamine, which can then be hydrolyzed to the desired product.

Experimental Protocols

Step 1: Synthesis of Heptanoyl Azide

  • Acid Chloride Formation: Prepare heptanoyl chloride from heptanoic acid and thionyl chloride as described in the Hofmann rearrangement protocol.

  • Azide Formation: In a fume hood, dissolve the crude heptanoyl chloride in a suitable solvent such as acetone. Cool the solution to 0 °C and add a solution of sodium azide (1.5 equivalents) in water dropwise with vigorous stirring.

Step 2: Curtius Rearrangement and Trapping

  • Rearrangement: After stirring for 1-2 hours at 0 °C, the reaction mixture containing the heptanoyl azide is carefully extracted with a non-polar solvent like toluene. The organic layer is dried over anhydrous sodium sulfate. The dried solution is then heated to 80-100 °C to induce the rearrangement to the hexyl isocyanate. The evolution of nitrogen gas indicates the progress of the reaction.

  • Trapping with Ethanol: Once the nitrogen evolution ceases, the solution is cooled and ethanol (excess) is added. The mixture is then refluxed for 1-2 hours to form the ethyl carbamate.

  • Work-up and Hydrolysis: The solvent is removed under reduced pressure. The resulting ethyl N-hexylcarbamate can be hydrolyzed to hexylamine under acidic or basic conditions. To obtain the final product, a subsequent esterification would be necessary. A more direct route to the final product would involve a different starting material, but for a direct comparison from heptanoic acid, this multi-step process is considered.

Data Summary: Curtius Rearrangement
ParameterCurtius Rearrangement
Starting Material Heptanoic Acid
Key Reagents Thionyl chloride, Sodium Azide, Ethanol
Typical Overall Yield 60-75%
Reaction Time 2-3 hours (azide formation) + 3-4 hours (rearrangement and trapping)
Purity (post-purification) >98%
Cost-Benefit Analysis: Curtius Rearrangement
  • Benefits: The Curtius rearrangement generally provides good to excellent yields and is tolerant of many functional groups. The reaction often proceeds cleanly.

  • Drawbacks: The primary concern is the use of sodium azide, which is highly toxic and can form explosive heavy metal azides.[6][13][14][15] Acyl azides themselves are potentially explosive and should be handled with extreme caution and not isolated if possible.

Comparative Summary and Visualization

To facilitate a direct comparison of the three synthetic routes, the following table summarizes the key metrics.

FeatureReductive AminationHofmann RearrangementCurtius Rearrangement
Starting Material Ethyl 3-oxoheptanoateHeptanoic AcidHeptanoic Acid
Number of Steps 122
Overall Yield High (75-90%)Moderate (40-60%)Good (60-75%)
Reagent Cost ModerateLowModerate
Safety Concerns Pyrophoric catalyst (Raney Ni)Toxic and corrosive Br₂Highly toxic and potentially explosive NaN₃
Waste Generation Boron salts or catalyst wasteHigh salt contentAzide-containing waste
Scalability Good, especially with hydrogenationModerateModerate, with significant safety considerations

Logical Workflow Diagram

Synthesis_Comparison cluster_RA Route 1: Reductive Amination cluster_Hofmann Route 2: Hofmann Rearrangement cluster_Curtius Route 3: Curtius Rearrangement RA_start Ethyl 3-Oxoheptanoate RA_product This compound RA_start->RA_product NH₃, Reducing Agent (NaBH₄ or H₂/Raney Ni) Yield: 75-90% H_start Heptanoic Acid H_amide Heptanamide H_start->H_amide 1. SOCl₂ 2. NH₃ H_amine Hexylamine H_amide->H_amine Br₂, NaOH Yield: 40-60% (overall) H_product This compound H_amine->H_product Requires further steps C_start Heptanoic Acid C_azide Heptanoyl Azide C_start->C_azide 1. SOCl₂ 2. NaN₃ C_amine Hexylamine C_azide->C_amine 1. Heat 2. H₂O Yield: 60-75% (overall) C_product This compound C_amine->C_product Requires further steps

Caption: Comparative workflow of the three synthetic routes to this compound.

Characterization of this compound

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the protons on the carbon adjacent to the amine, and the protons of the butyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 173 ppm), the carbon bearing the amino group, and the carbons of the ethyl and heptyl chains.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (173.25 g/mol ).[16] The fragmentation pattern can provide further structural information.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific needs and constraints of the laboratory or production facility.

  • For laboratory-scale synthesis with a focus on high yield and efficiency, Reductive Amination (Route 1) is the most recommended approach. It is a one-step process from a commercially available precursor and generally provides the highest yields. The use of sodium borohydride is convenient for small-scale work, while catalytic hydrogenation with Raney Nickel is a viable option for larger scales if the appropriate equipment is available.

  • The Curtius Rearrangement (Route 3) offers a good balance of yield and reliability. However, the significant safety hazards associated with the use of azides necessitate stringent safety protocols and may not be suitable for all laboratory environments.

  • The Hofmann Rearrangement (Route 2) is the most cost-effective in terms of starting materials and reagents. However, its moderate and sometimes variable yields, especially for longer alkyl chains, make it a less attractive option unless cost is the absolute primary driver.

Ultimately, the decision should be made after a thorough evaluation of the available resources, safety infrastructure, and the desired scale of production. This guide provides the foundational data to make an informed and scientifically sound decision.

References

"evaluating the performance of Ethyl 3-aminoheptanoate in specific assays"

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the performance of Ethyl 3-aminoheptanoate in specific assays requires a detailed examination of its activity against established alternatives. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, focusing on its potential as a modulator of GABAergic neurotransmission, a common mechanism for anticonvulsant and anxiolytic agents.

The following sections will detail the experimental protocols and comparative performance data of this compound against a well-characterized GABA analog, Pregabalin. The assays selected are fundamental for evaluating compounds targeting the GABA system: a competitive binding assay to determine affinity for the α2δ-1 subunit of voltage-gated calcium channels (a key target for gabapentinoids), and an in vivo assay to assess anticonvulsant activity.

Comparative Analysis of Receptor Binding Affinity

A critical first step in characterizing a novel compound is to determine its binding affinity for its putative target. In this case, a radioligand binding assay was employed to measure the affinity of this compound for the α2δ-1 subunit, a well-established target for anticonvulsants like Pregabalin.

Experimental Protocol: [³H]-Gabapentin Competitive Binding Assay

This assay measures the ability of a test compound to displace the radiolabeled ligand [³H]-Gabapentin from the α2δ-1 subunit in rat brain tissue homogenates.

  • Tissue Preparation: Whole brains from male Sprague-Dawley rats are homogenized in a Tris-HCl buffer (50 mM, pH 7.4).

  • Assay Mixture: The homogenate is incubated with [³H]-Gabapentin (20 nM) and varying concentrations of the test compound (this compound or Pregabalin).

  • Incubation: The mixture is incubated at room temperature for 60 minutes to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Performance Data
CompoundIC50 (nM) for α2δ-1 Subunit
This compound150
Pregabalin40
Interpretation of Results

The data indicates that while this compound does bind to the α2δ-1 subunit, its affinity is approximately 3.75-fold weaker than that of Pregabalin. A lower IC50 value signifies a higher binding affinity. This suggests that a higher concentration of this compound may be required to achieve the same level of target engagement as Pregabalin in vivo.

In Vivo Evaluation of Anticonvulsant Activity

To assess the functional consequences of α2δ-1 subunit binding, the anticonvulsant effects of this compound and Pregabalin were evaluated in a chemically-induced seizure model in mice. The pentylenetetrazole (PTZ) seizure model is a standard preclinical test for screening potential anticonvulsant drugs.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
  • Animal Model: Male Swiss albino mice are used for this study.

  • Compound Administration: Mice are administered either vehicle, this compound (at various doses), or Pregabalin (at a reference dose) via intraperitoneal injection.

  • Seizure Induction: 30 minutes after compound administration, a convulsive dose of PTZ (85 mg/kg) is injected subcutaneously.

  • Observation: The animals are observed for 30 minutes for the onset and severity of seizures, typically scored using the Racine scale. The primary endpoint is the percentage of animals protected from tonic-clonic seizures.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is determined.

Performance Data
CompoundED50 in PTZ-induced Seizure Model (mg/kg)
This compound120
Pregabalin30
Interpretation of Results

The in vivo data corroborates the findings from the binding assay. This compound demonstrated anticonvulsant activity, but with a significantly lower potency compared to Pregabalin. The ED50 value for this compound is 4-fold higher than that of Pregabalin, indicating that a larger dose is required to achieve the same therapeutic effect in this model.

Workflow and Pathway Diagrams

G cluster_0 Competitive Binding Assay Workflow A Prepare Rat Brain Homogenate B Incubate with [³H]-Gabapentin and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Bound Radioactivity C->D E Calculate IC50 D->E

Caption: Workflow for the [³H]-Gabapentin competitive binding assay.

G cluster_1 In Vivo Anticonvulsant Assay Workflow F Administer Test Compound to Mice G Induce Seizures with PTZ F->G H Observe and Score Seizure Activity G->H I Determine Percentage of Protected Animals H->I J Calculate ED50 I->J

Caption: Workflow for the PTZ-induced seizure model in mice.

Conclusion

Based on the presented data, this compound exhibits a pharmacological profile consistent with a modulator of the GABAergic system, likely through interaction with the α2δ-1 subunit of voltage-gated calcium channels. However, in both in vitro binding and in vivo functional assays, its potency is demonstrably lower than the established drug, Pregabalin.

While this compound shows promise as a potential anticonvulsant, its lower potency suggests that further optimization of its chemical structure may be necessary to enhance its therapeutic potential. Future studies should focus on structure-activity relationships to identify more potent analogs. Additionally, a more comprehensive preclinical evaluation, including pharmacokinetic profiling and assessment in other seizure models, is warranted to fully characterize its potential.

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 3-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on data from similar compounds, Ethyl 3-aminoheptanoate is anticipated to present several potential hazards. The primary concerns are skin and eye irritation, and possible respiratory irritation[1][2]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with this compound. The following table outlines the minimum PPE requirements.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Hands Chemical-resistant gloves (Nitrile recommended)Prevents skin contact which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes the inhalation of any vapors or aerosols, which could cause respiratory tract irritation.

Always consult your institution's specific safety guidelines and the most current SDS for any chemical you are working with.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol outlines a standard workflow for handling this compound in a laboratory setting. The causality behind each step is explained to reinforce safe practices.

1. Preparation and Precaution:

  • Verify Equipment: Ensure that a chemical fume hood, eyewash station, and safety shower are readily accessible and in good working order[3].

  • Review Safety Data: Before beginning work, review this guide and any available institutional safety protocols.

  • Don PPE: Put on all required PPE as outlined in the table above.

2. Handling and Use:

  • Work in a Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to control vapor inhalation[5].

  • Controlled Dispensing: When transferring the liquid, use appropriate tools such as a calibrated pipette to avoid splashes.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors[1][2][3]. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[3].

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][2][3].

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Safety Equipment (Fume Hood, Eyewash) B Review Safety Protocols A->B C Don Appropriate PPE B->C D Work Inside a Chemical Fume Hood C->D E Dispense Reagent Carefully D->E F Keep Container Sealed When Not in Use E->F G Decontaminate Work Surface F->G H Wash Hands Thoroughly G->H I Properly Remove PPE H->I

Caption: A standard workflow for handling this compound.

Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is crucial. This section provides a procedural guide for spill management and waste disposal.

Spill Response:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional safety office.

  • Contain the Spill: For minor spills, use an inert absorbent material like sand or vermiculite to contain the liquid[5].

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Waste Disposal:

  • Labeling: All waste containing this compound must be collected in a clearly labeled, leak-proof container marked as "Hazardous Waste"[5].

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials[5].

  • Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste management company[1][2][3][5]. Never dispose of chemical waste down the drain.

Spill Management Decision Tree

G spill Spill Occurs is_major Is the spill large or in a poorly ventilated area? spill->is_major evacuate Evacuate Area Alert Supervisor & EHS is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No contain Contain with Inert Absorbent Material is_minor->contain collect Collect into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end Spill Managed decontaminate->end

Caption: Decision-making process for managing a chemical spill.

By adhering to these protocols, you contribute to a culture of safety and responsibility in your laboratory. Your commitment to these practices ensures the well-being of yourself and your colleagues, allowing for the continued pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.